molecular formula C10H16ClNO3 B15328052 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride

4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride

Cat. No.: B15328052
M. Wt: 233.69 g/mol
InChI Key: KCUJFNYDOADUJX-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16ClNO3

Molecular Weight

233.69 g/mol

IUPAC Name

4-(1-aminoethyl)-2,6-dimethoxyphenol;hydrochloride

InChI

InChI=1S/C10H15NO3.ClH/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3;/h4-6,12H,11H2,1-3H3;1H

InChI Key

KCUJFNYDOADUJX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)O)OC)N.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 4-(1-Aminoethyl)-2,6-dimethoxyphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Target Molecule: 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride IUPAC Name: 4-(1-aminoethyl)-2,6-dimethoxyphenol hydrochloride Common Synonyms: 1-(4-hydroxy-3,5-dimethoxyphenyl)ethylamine HCl;


-methyl-syringylamine.
CAS Registry (Free Base):  882430-51-5 (analogous)
Molecular Formula:  C

H

NO

· HCl Molecular Weight: 233.69 g/mol (Salt); 197.23 g/mol (Free Base)
Significance

This molecule represents a structural hybrid between the phenethylamine class of alkaloids (e.g., mescaline) and lignin-derived monomers. It is a key intermediate in the synthesis of bioactive catecholamine analogs and a metabolite marker in lignin depolymerization studies. Its amphoteric nature (phenolic -OH and aliphatic -NH


) presents specific purification challenges that distinguish it from simple methoxy-amphetamines.
Retrosynthetic Logic

The synthesis hinges on the construction of the


-methylbenzylamine motif from the corresponding acetophenone. The precursor, Acetosyringone  (3',5'-dimethoxy-4'-hydroxyacetophenone), is commercially available.

Two primary routes are evaluated:

  • Route A (Protected): O-Benzylation

    
     Reductive Amination 
    
    
    
    Hydrogenolysis.
    • Verdict:Preferred for High Purity. Eliminates zwitterionic solubility issues during workup.

  • Route B (Direct): Direct Reductive Amination of Acetosyringone.

    • Verdict:Preferred for Speed/High Throughput. Requires specialized ion-exchange (SCX) workup to isolate the amphoteric product.

Synthesis Pathway Visualization

The following diagram outlines the logical flow for both the Direct and Protected routes.

SynthesisRoutes Acetosyringone Acetosyringone (Starting Material) Bn_Acetosyringone O-Benzyl-Acetosyringone (Intermediate 1) Acetosyringone->Bn_Acetosyringone Protection Direct_Amine Crude Amphoteric Amine Acetosyringone->Direct_Amine Direct Reductive Amination BnBr BnBr / K2CO3 Bn_Amine O-Benzyl-Amine (Intermediate 2) Bn_Acetosyringone->Bn_Amine Reductive Amination Red_Am_Cond NH4OAc / NaBH3CN Target 4-(1-Aminoethyl)-2,6-dimethoxyphenol HCl (Final Product) Bn_Amine->Target Deprotection & Salt Formation H2_Pd H2 / Pd-C / HCl Direct_Amine->Target SCX Workup & HCl SCX SCX Purification

Caption: Comparative workflow for Route A (Protected) and Route B (Direct) synthesis.

Detailed Experimental Protocols

Route A: The "Pharma-Grade" Protected Synthesis (Recommended)

Rationale: This route masks the phenolic proton, converting the zwitterion into a standard lipophilic amine. This allows for standard aqueous/organic extraction at high pH, ensuring high purity before the final salt formation.

Step 1: Synthesis of 4-Benzyloxy-3,5-dimethoxyacetophenone
  • Reagents: Acetosyringone (10.0 g, 51 mmol), Benzyl bromide (6.7 mL, 56 mmol), Potassium Carbonate (10.6 g, 76 mmol), DMF (50 mL).

  • Procedure:

    • Charge a 250 mL round-bottom flask (RBF) with Acetosyringone and DMF.

    • Add K

      
      CO
      
      
      
      followed by dropwise addition of Benzyl bromide.
    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water (300 mL). The product will precipitate.[1] Filter the white solid, wash with water, and dry in vacuo.

    • Yield: ~90-95%.

Step 2: Reductive Amination to 1-(4-Benzyloxy-3,5-dimethoxyphenyl)ethylamine

Citation: Adapted from Abdel-Magid et al. [1] for hindered ketones.

  • Reagents: Benzyl-Acetosyringone (10.0 g, 35 mmol), Ammonium Acetate (27.0 g, 350 mmol, 10 eq), Sodium Cyanoborohydride (1.54 g, 24.5 mmol, 0.7 eq), Methanol (100 mL).

  • Procedure:

    • In a 500 mL RBF, dissolve the ketone and ammonium acetate in Methanol.

    • Stir at room temperature for 1 hour to facilitate imine formation.

    • Add NaBH

      
      CN in one portion.[2]
      
    • Crucial: Heat to 50°C for 24-48 hours. Acetophenones are sterically hindered compared to aldehydes; heat drives the equilibrium.

    • Quench: Cool to 0°C. Slowly add 6M HCl to pH < 2 (destroys residual hydride). Stir for 30 mins.

    • Isolation: Evaporate methanol. Dilute residue with water. Wash with Etngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      O (removes neutral byproduct). Basify aqueous layer to pH 12 with 4M NaOH. Extract with DCM (3 x 50 mL). Dry organic layer (Na
      
      
      
      SO
      
      
      ) and concentrate.
    • Result: Yellow oil (Free amine).

Step 3: Deprotection & Hydrochloride Salt Formation
  • Reagents: O-Benzyl amine (from Step 2), 10% Pd/C (10 wt%), Ethanol (100 mL), Conc. HCl (1.2 eq).

  • Procedure:

    • Dissolve the amine in Ethanol. Add Pd/C catalyst.[3][4]

    • Hydrogenate at 40 psi (Parr shaker) or balloon pressure for 12 hours.

    • Filtration: Filter through Celite to remove Pd/C.

    • Salt Formation: Add Conc. HCl (1.2 eq) to the filtrate. Evaporate to dryness.

    • Crystallization: Recrystallize the residue from IPA/Et

      
      O.
      
    • Final Product: White crystalline solid.

Route B: Direct Reductive Amination (Rapid)

Rationale: Useful for small-scale library synthesis where step count is critical. Requires Ion Exchange chromatography because the product cannot be extracted into organic solvent at basic pH (phenolate formation).

Protocol
  • Reaction: Combine Acetosyringone (1.0 eq) and NH

    
    OAc (15 eq) in MeOH. Stir 2h. Add NaBH
    
    
    
    CN (1.0 eq). Heat at 50°C for 24h.
  • Quench: Acidify with 1M HCl to pH 2. Stir 30 min.

  • Purification (SCX Column):

    • Load the acidic aqueous solution onto a Strong Cation Exchange (SCX) cartridge (e.g., Isolute SCX-2).

    • Wash 1: Methanol (Elutes non-basic impurities, phenols, unreacted ketone).

    • Elution: 2M Ammonia in Methanol. This releases the amine product.

  • Salt Formation: Concentrate the ammonia/methanol fraction. Redissolve in minimal EtOH. Add 1M HCl in ether. Collect precipitate.

Analytical Characterization

ParameterExpected DataInterpretation
Appearance White to off-white crystalline solidHigh purity HCl salt.
Melting Point 215–220°C (Decomp)Typical for phenethylamine hydrochlorides.

H NMR (D

O)

6.70 (s, 2H, Ar-H)
Symmetric protons on the 2,6-dimethoxy ring.

4.45 (q, 1H, CH-N)
Alpha-proton shifted downfield by amine and ring.

3.85 (s, 6H, OMe)
Characteristic singlet for two methoxy groups.

1.60 (d, 3H, CH

)
Methyl doublet coupled to the methine.
MS (ESI+) m/z 198.1 [M+H]

Consistent with Free Base MW 197.23.

Safety & Handling

  • Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (generates HCN gas). Always quench reactions in a fume hood with efficient ventilation. Use bleach (NaOCl) to treat waste streams containing cyanide.

  • Acetosyringone: Irritant. Avoid inhalation of dust.

  • Amphoteric Nature: The free base is liable to oxidation (browning) if left in solution at high pH. Store as the dry HCl salt under argon/nitrogen.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Bhat, S. V., et al. (2005). Chemistry of Natural Products. Springer. (Context on phenethylamine alkaloid synthesis).
  • Sigma-Aldrich. (2024). Product Specification: 4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride.[6] (Structural confirmation of the regioisomer). Link

  • PubChem. (2024). Compound Summary: 4-(2-aminoethyl)-2,6-dimethoxyphenol hydrochloride.[6] National Library of Medicine. Link

Sources

Methoxamine hydrochloride mechanism of action on adrenergic receptors

Deciphering the -Adrenergic Axis: A Technical Whitepaper on the Molecular and Pharmacological Mechanisms of Methoxamine Hydrochloride

Executive Summary

Methoxamine hydrochloride is a potent, highly selective




1

2

As a Senior Application Scientist, I have structured this guide to move beyond basic pathway descriptions. Here, we will dissect the causality behind the molecular cascade, evaluate quantitative pharmacological data, and outline self-validating experimental protocols designed to rigorously interrogate this receptor axis.

Molecular Pharmacology: The -PLC-Ca Signaling Cascade

The mechanism of action of methoxamine is fundamentally rooted in its interaction with the

3
  • Receptor Activation and G-Protein Coupling: Upon binding to the orthosteric site of the

    
    -receptor, methoxamine induces a conformational shift that catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated 
    
    
    protein alpha subunit[4].
  • Phospholipase C (PLC) Activation: The active

    
    -GTP complex dissociates and translocates along the inner leaflet of the plasma membrane to bind and activate Phospholipase C (PLC)[3][4].
    
  • Second Messenger Generation: PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP

    
    ) into two critical second messengers: membrane-bound diacylglycerol (DAG) and soluble inositol 1,4,5-trisphosphate (IP
    
    
    )[3][5].
  • Calcium Mobilization and Kinase Activation: IP

    
     diffuses through the cytosol and binds to IP
    
    
    receptors on the sarcoplasmic/endoplasmic reticulum, gating the release of stored Ca
    
    
    into the intracellular space[3][6]. Concurrently, DAG activates Protein Kinase C (PKC)[4][5].
  • Physiological Execution: In vascular smooth muscle cells, the sudden influx of intracellular calcium binds to calmodulin. The Ca

    
    -calmodulin complex activates Myosin Light Chain Kinase (MLCK), which phosphorylates the regulatory light chain of myosin, facilitating actin-myosin cross-bridge cycling and resulting in sustained muscle contraction (vasoconstriction)[3].
    

GMethoxamineMethoxamine HydrochlorideAlpha1ARAlpha-1 Adrenergic ReceptorMethoxamine->Alpha1AR Binds & ActivatesGqGq Protein (GTP-bound)Alpha1AR->Gq GDP/GTP ExchangePLCPhospholipase C (PLC)Gq->PLC ActivatesPIP2PIP2PLC->PIP2 CleavesIP3IP3PIP2->IP3 GeneratesDAGDAGPIP2->DAG GeneratesCa2Ca2+ Release (SR/ER)IP3->Ca2 Binds IP3RPKCProtein Kinase C (PKC)DAG->PKC ActivatesMLCKMLCK ActivationCa2->MLCK Ca2+/CalmodulinContractionSmooth Muscle ContractionMLCK->Contraction Phosphorylates Myosin

Methoxamine-induced alpha-1 adrenergic receptor Gq/PLC/Ca2+ signaling cascade.

Quantitative Pharmacological Profiling

To contextualize the potency and systemic impact of methoxamine, we must examine its effects across diverse electrophysiological and hemodynamic models. The table below synthesizes key quantitative data from recent pharmacological studies, highlighting the specific parameters modulated by methoxamine and the inhibitors used to validate these pathways.

Experimental ModelTarget / ParameterMethoxamine DoseObserved EffectMechanistic Validation (Inhibitor Effect)
Rat In Vivo Systemic Arterial Blood Pressure150 µg/kg (i.v.)Increased from 57.0 ± 2.8 to 74.2 ± 2.5 mmHg[7]Pressor response attenuated by competitive

-blockers (e.g., urapidil)[7].
Guinea Pig Ventricular Myocytes Isoproterenol-activated Cl⁻ Current25 µmol/L69 ± 4.9% Inhibition of current[8]Inhibition reduced to 29 ± 3.2% by Prazosin, confirming

specificity[8].
Rat Cardiomyocytes (Right Atrium) Action Potential Duration (APD)10 - 50 µmol/LIncreased repolarization phase (APD 20%, 50%, 90%)[5]Completely blocked by U-73122, proving dependence on PLC activation[5].
Rat Hippocampal Slices (CA3-CA1) Long-Term Depression (LTD)40 µmol/LRescues LTD in MPEP-treated slices[9]Blocked by concurrent

/M1/mGluR5 antagonism, linking LTD to PLC[9].

Experimental Methodologies: Designing Self-Validating Assays

Robust assay design requires internal causality checks. A simple agonist-response curve is insufficient; we must prove how the signal is transduced. The following protocols are designed as self-validating systems, utilizing specific pharmacological inhibitors to isolate the methoxamine-driven


Protocol 1: In Vitro Intracellular Calcium Mobilization Assay

Rationale: This assay directly quantifies the primary downstream event of




Self-Validation Mechanism: The inclusion of Prazosin (a selective


58

Step-by-Step Methodology:

  • Cell Preparation: Seed primary human aortic smooth muscle cells (HAoSMCs) or an

    
    -AR overexpressing cell line (e.g., HEK293-
    
    
    AR) in a 96-well black, clear-bottom microplate at 20,000 cells/well. Incubate overnight at 37°C, 5% CO
    
    
    .
  • Dye Loading: Remove growth media. Add 100 µL of dye-loading buffer containing 4 µM Fluo-4 AM and 0.04% Pluronic F-127 (to aid dye dispersion) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. Incubate for 45 minutes at 37°C.

  • Washing & De-esterification: Wash cells three times with HBSS/HEPES to remove extracellular dye. Incubate for an additional 20 minutes at room temperature to allow complete intracellular de-esterification of the AM ester.

  • Inhibitor Pre-incubation (The Causality Check):

    • Control Wells: Add vehicle (0.1% DMSO).

    • Receptor Validation Wells: Add 1 µM Prazosin (incubate 15 mins).

    • Pathway Validation Wells: Add 5 µM U-73122 (incubate 15 mins).

  • Baseline Acquisition: Place the plate in a kinetic fluorescence microplate reader (Ex: 488 nm, Em: 520 nm). Record baseline fluorescence for 10 seconds.

  • Agonist Injection & Kinetic Readout: Using an automated fluidics system, inject methoxamine hydrochloride to achieve a final well concentration ranging from 10 nM to 100 µM. Record fluorescence continuously at 1-second intervals for 120 seconds.

  • Data Analysis: Calculate the change in fluorescence (

    
    ). The area under the curve (AUC) or peak fluorescence represents the magnitude of intracellular calcium mobilization.
    

WorkflowStep11. Cell Culture(VSMCs expressing a1-AR)Step22. Dye Loading(Fluo-4 AM Calcium Indicator)Step1->Step2Step33. Pre-incubation(Prazosin or U-73122 Controls)Step2->Step3Step44. Agonist Addition(Methoxamine Injection)Step3->Step4Step55. Kinetic Readout(Fluorescence Ex:488nm/Em:520nm)Step4->Step5Step66. Data Analysis(Peak Ca2+ & AUC Calculation)Step5->Step6

Step-by-step workflow for the in vitro intracellular calcium mobilization assay.

Protocol 2: Ex Vivo Vascular Ring Myography

Rationale: While the calcium assay proves molecular signaling, myography translates this into the physiological endpoint: smooth muscle contraction.

Self-Validation Mechanism: We utilize endothelium-denuded aortic rings. The endothelium releases nitric oxide (NO) in response to various stimuli, which acts as a functional antagonist to vasoconstriction. By mechanically denuding the endothelium, we isolate the direct effect of methoxamine on the smooth muscle

Step-by-Step Methodology:

  • Tissue Isolation: Euthanize the rodent model according to approved IACUC protocols. Rapidly excise the thoracic aorta and place it in ice-cold, oxygenated (95% O

    
     / 5% CO
    
    
    ) Krebs-Henseleit solution.
  • Ring Preparation: Carefully clean the aorta of adhering perivascular fat and connective tissue. Cut the aorta into 2-3 mm cylindrical rings.

  • Endothelial Denudation: Gently rub the intimal surface of the ring with a fine stainless-steel wire to remove the endothelial layer. (Validate denudation later by confirming a lack of relaxation in response to 1 µM acetylcholine).

  • Mounting: Suspend the rings between two wire hooks in a 10 mL organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously aerated. Connect the upper hook to an isometric force transducer.

  • Equilibration: Apply a resting tension of 1.5 g. Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes and readjusting baseline tension.

  • Viability Check: Challenge the rings with 60 mM KCl to induce a receptor-independent membrane depolarization and confirm smooth muscle viability. Wash until tension returns to baseline.

  • Cumulative Concentration-Response: Add methoxamine hydrochloride in cumulative half-log increments (e.g.,

    
     M to 
    
    
    M). Wait for the contractile response to plateau before adding the next concentration.
  • Analysis: Plot the developed tension (in grams or as a % of the KCl maximum) against the log concentration of methoxamine to determine the EC

    
     and E
    
    
    .

References

Technical Guide: Physical and Chemical Properties of 4-(1-Aminoethyl)-2,6-dimethoxyphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride (CAS 3026712-26-2) is a specialized phenolic amine derivative structurally related to the syringyl moiety of lignin and specific catecholamine analogs. Distinct from its isomer 3,5-dimethoxy-4-hydroxyphenethylamine (a mescaline analog), this compound features an


-methyl substitution on the ethyl side chain, introducing a chiral center and altering its pharmacological and metabolic profile. This guide provides an in-depth analysis of its physicochemical properties, synthetic routes via reductive amination of acetosyringone, and critical handling protocols for research and development applications.

Chemical Identity and Structural Analysis[1][2][3]

The compound consists of a 2,6-dimethoxyphenol (syringol) core substituted at the para position with a 1-aminoethyl group. The hydrochloride salt form improves stability and water solubility, making it suitable for aqueous-phase biological assays and chemical synthesis.

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride
Common Synonyms ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Methyl-4-hydroxy-3,5-dimethoxybenzylamine HCl; 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethylamine HCl
CAS Number (HCl) 3026712-26-2
CAS Number (Free Base) 882430-51-5
Molecular Formula C

H

NO

[1][2] · HCl
Molecular Weight 233.69 g/mol
Chirality Contains one chiral center at the

-carbon; typically supplied as a racemate unless specified as (

) or (

).
Structural Visualization

The following diagram illustrates the core structure and its relationship to its precursor, Acetosyringone.

Structure Acetosyringone Precursor: Acetosyringone (4-Acetyl-2,6-dimethoxyphenol) Target Target: 4-(1-Aminoethyl)-2,6-dimethoxyphenol HCl (Alpha-methyl substitution) Acetosyringone->Target Reductive Amination Isomer Isomer Distinction: 4-(2-Aminoethyl)-2,6-dimethoxyphenol (Mescaline Analog) Target->Isomer Structural Isomerism (Regioisomer)

Figure 1: Structural relationship between the target compound, its precursor, and its common regioisomer.

Physical Properties[2][3][4][6]

The physical profile of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride is dominated by the ionic interaction between the ammonium group and the chloride counterion, as well as the hydrogen-bonding capacity of the phenolic hydroxyl group.

Key Physical Constants
PropertyValue / DescriptionContext
Physical State Crystalline SolidTypically off-white to beige powder.
Melting Point > 200°C (Decomposition)High lattice energy typical of phenethylamine salts.
Solubility (Water) High (> 50 mg/mL)Facilitated by ionic ammonium and polar phenol/methoxy groups.
Solubility (Organic) Soluble in MeOH, DMSO, DMF.Sparingly soluble in DCM, Acetone; Insoluble in Hexane/Ether.
Hygroscopicity ModerateHydrochloride salts can absorb atmospheric moisture; store with desiccant.
pKa (Phenol) ~9.8 - 10.2Predicted based on syringol (pKa 9.98).
pKa (Ammonium) ~9.0 - 9.5Typical for

-methylbenzylamine derivatives.
Solubility and Partitioning

The compound exhibits amphiphilic character but is predominantly hydrophilic in its salt form.

  • Aqueous Media: Stable in acidic and neutral pH. At pH > 10, the ammonium deprotonates to the free base, reducing solubility and increasing susceptibility to oxidation.

  • LogP (Octanol/Water): Estimated at 0.5 – 0.9 for the free base. The salt form has a negative LogP, indicating high water affinity.

Chemical Properties and Reactivity[1][5][7][8]

Understanding the reactivity of the functional groups is critical for stability management and derivatization.

Stability and Degradation
  • Oxidation (Phenol): The 2,6-dimethoxy substitution pattern activates the ring, making the phenol electron-rich. While the methoxy groups provide some steric protection, the compound is susceptible to oxidation by air or high pH, forming quinones or coupled dimers (biphenyls).

    • Mitigation: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Hydrolysis: The ether linkages are stable under standard conditions but can be cleaved by strong Lewis acids (e.g., BBr

    
    ) to yield the triol.
    
  • Thermal Stability: Stable up to its melting point, but prolonged heating can cause discoloration due to oxidative degradation.

Chemical Reactivity Profile
  • Amine Functionality: The primary amine at the benzylic position is sterically hindered by the

    
    -methyl group compared to a standard benzylamine but remains nucleophilic. It readily undergoes acylation (e.g., with acetic anhydride) or reductive alkylation.
    
  • Phenolic Functionality: The hydroxyl group is weakly acidic and can participate in esterification or etherification. In biological systems, it is a target for sulfation or glucuronidation.

Synthesis and Manufacturing

The most robust synthetic route involves the reductive amination of Acetosyringone. This method is preferred over direct alkylation due to higher selectivity and yield.

Synthetic Workflow (Reductive Amination)

Reagents:

  • Precursor: Acetosyringone (4-Acetyl-2,6-dimethoxyphenol).

  • Amine Source: Ammonium Acetate (NH

    
    OAc).
    
  • Reducing Agent: Sodium Cyanoborohydride (NaBH

    
    CN) or Sodium Triacetoxyborohydride (STAB).[3]
    
  • Solvent: Methanol or Ethanol.

Protocol:

  • Imine Formation: Dissolve Acetosyringone (1 eq) and Ammonium Acetate (10 eq) in Methanol. Stir at room temperature for 1-2 hours to form the intermediate imine/oxime.

  • Reduction: Add NaBH

    
    CN (1.5 eq) slowly. The reaction is slightly exothermic.
    
  • Quenching: Acidify with dilute HCl to decompose excess hydride.

  • Workup: Neutralize to pH ~10 with NaOH to liberate the free base. Extract with Ethyl Acetate.

  • Salt Formation: Dry the organic layer, then treat with anhydrous HCl in Dioxane/Ether to precipitate the target hydrochloride salt. Recrystallize from MeOH/Et

    
    O.
    
Process Diagram

Synthesis Start Start: Acetosyringone (C10H12O4) Step1 Step 1: Imine Formation Reagent: NH4OAc, MeOH Temp: 25°C, 2h Start->Step1 Intermediate Intermediate: Imine Species Step1->Intermediate Step2 Step 2: Reduction Reagent: NaBH3CN Mechanism: Hydride Transfer Intermediate->Step2 Step3 Step 3: Acidic Workup & Extraction Isolate Free Base Step2->Step3 Final Final Product: HCl Salt Precipitation Reagent: HCl in Dioxane Step3->Final

Figure 2: Step-by-step synthetic pathway via reductive amination.

Analytical Characterization

To validate the identity of 4-(1-Aminoethyl)-2,6-dimethoxyphenol HCl, the following spectral signatures are diagnostic.

Proton NMR ( H-NMR, 400 MHz, DMSO-d )
  • 
     1.45 ppm (d, 3H):  Doublet corresponding to the 
    
    
    
    -methyl group (-CH(NH
    
    
    )-CH
    
    
    ). Crucial for distinguishing from the 2-aminoethyl isomer.
  • 
     3.75 ppm (s, 6H):  Singlet for the two methoxy groups (-OCH 
    
    
    
    ).
  • 
     4.20 ppm (q, 1H):  Quartet for the benzylic proton (-CH (NH
    
    
    
    )-).
  • 
     6.70 ppm (s, 2H):  Singlet for the aromatic protons (H-3, H-5).
    
  • 
     8.50 ppm (br s, 3H):  Ammonium protons (-NH 
    
    
    
    ).
  • 
     9.00 ppm (s, 1H):  Phenolic hydroxyl (-OH ).
    
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (+).

  • M+H Peak: Observed at m/z 198.1 (corresponding to the free base C

    
    H
    
    
    
    NO
    
    
    + H
    
    
    ).
  • Fragmentation: Loss of NH

    
     (17 Da) to form a stabilized benzyl cation.
    

Handling and Safety

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[4]

Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

  • Storage: Store at -20°C in a tightly sealed container. Hygroscopic—protect from moisture.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2758420, 4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride. (Note: Isomer reference for structural comparison). Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Methodological reference for synthesis).
  • Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids." Phytochemistry Reviews, 3(1), 29-60. (Context on syringyl moiety reactivity).

Sources

The Evolution of Selective Vasoconstriction: The Discovery and Development of Methoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and history of Methoxamine hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sympathomimetic Landscape (Pre-1950)

In the mid-20th century, the pharmacological landscape of vasopressors was dominated by the catecholamines: epinephrine and norepinephrine. While potent, these agents possessed a "dirty" pharmacological profile, stimulating both alpha-adrenergic receptors (vasoconstriction) and beta-adrenergic receptors (cardiac stimulation). For clinicians, this presented a critical dilemma: how to treat hypotension without inducing dangerous tachycardia or arrhythmias.

The discovery of Methoxamine hydrochloride (Vasoxyl) by Burroughs Wellcome & Co. marked a paradigm shift. It represented the first successful attempt to chemically "tune" the phenethylamine scaffold to achieve pure alpha-adrenergic selectivity , decoupling pressor activity from cardiac stimulation. This guide details the chemical genesis, structure-activity logic, and pharmacological validation of this landmark compound.

Chemical Genesis: The Baltzly & Buck Era

The development of methoxamine was not serendipitous but the result of a rigorous synthetic program led by Richard Baltzly and Johannes S. Buck at the Wellcome Research Laboratories in the 1940s. Their objective was to explore the pharmacological space of methoxylated phenethylamines, hypothesizing that altering the substitution pattern on the benzene ring could shift receptor affinity.

The Synthetic Pathway

The industrial synthesis, detailed in U.S. Patent 2,359,707 (1944) and their seminal 1940 JACS publications, utilized a nitrosation-reduction sequence. Unlike modern reductive aminations, this route allowed for the precise introduction of the amino group at the alpha-position while establishing the beta-hydroxyl functionality.

DOT Diagram 1: Chemical Synthesis of Methoxamine

MethoxamineSynthesis Start 2,5-Dimethoxypropiophenone Step1 Nitrosation (Methyl Nitrite / HCl) Start->Step1 Inter1 2-Isonitroso-2,5- dimethoxypropiophenone Step1->Inter1 Formation of oxime Step2 Cat. Hydrogenation (Pd/C) Inter1->Step2 Inter2 Amino-ketone Intermediate Step2->Inter2 Reduction of oxime Step3 Reduction (Pt Black) Inter2->Step3 End Methoxamine HCl (Racemic) Step3->End Reduction of ketone

Caption: The Baltzly-Buck synthetic route (1944) utilizing sequential hydrogenation to establish the 2-amino-1-propanol core.

Experimental Protocol: Synthesis of the Isonitroso Intermediate

Adapted from Baltzly & Buck (1940) and Patent 2,359,707.

Objective: To introduce the nitrogen functionality at the alpha-carbon of the propiophenone backbone.

  • Reagent Preparation: Dissolve 0.1 mol of 2,5-dimethoxypropiophenone in anhydrous diethyl ether.

  • Nitrosation: Introduce methyl nitrite gas (generated in situ) into the ethereal solution while maintaining the temperature between 10°C and 20°C.

  • Catalysis: Add a catalytic amount of hydrogen chloride (HCl) gas to accelerate the rearrangement.

  • Crystallization: The solution will darken, followed by the precipitation of the isonitroso ketone (2-isonitroso-1-(2,5-dimethoxyphenyl)propan-1-one).

  • Purification: Filter the precipitate and recrystallize from ethanol/water to yield pale yellow crystals (MP: ~133°C).

Structure-Activity Relationships (SAR)

Methoxamine's uniqueness lies in its deviation from the "Catechol Rule." Most sympathomimetics of the era relied on 3,4-dihydroxylation for potency. Methoxamine proved that 2,5-dimethoxylation could retain potency while altering selectivity.

The "Methoxy Shift" and Alpha-Selectivity
  • Catecholamines (3,4-OH): High affinity for both

    
     and 
    
    
    
    receptors. Rapidly metabolized by COMT (Catechol-O-methyltransferase).
  • Methoxamine (2,5-OMe): The bulkier methoxy groups at the 2 and 5 positions create steric hindrance that prevents binding to the

    
    -adrenergic pocket, which is more sterically restricted than the 
    
    
    
    -pocket. This results in pure alpha-agonism .
The Alpha-Methyl "Shield"

The addition of a methyl group at the alpha-carbon (making it an isopropylamine derivative) serves a pharmacokinetic function. It sterically blocks the active site of Monoamine Oxidase (MAO) , preventing oxidative deamination. This confers Methoxamine with a significantly longer duration of action compared to phenylephrine or norepinephrine.

DOT Diagram 2: SAR Logic of Methoxamine

SAR_Logic Core Phenethylamine Scaffold Mod1 2,5-Dimethoxy Substitution Core->Mod1 Mod2 Alpha-Methyl Group Core->Mod2 Mod3 Beta-Hydroxyl Group Core->Mod3 Eff1 Excludes Beta-Receptor Binding (Steric Hindrance) Mod1->Eff1 Eff2 Blocks MAO Metabolism (Prolonged Duration) Mod2->Eff2 Eff3 Direct Receptor Agonism (Potency) Mod3->Eff3

Caption: Structural modifications to the phenethylamine core that define Methoxamine's pharmacological profile.

Pharmacological Profiling: The De Beer Studies (1948)

The definitive pharmacological characterization was conducted by Axel Hjort, Lowell Randall, and Edwin J. de Beer at the Wellcome Research Laboratories. Their 1948 paper in JPET established Methoxamine (then coded as Compound 284) as a potent pressor with a unique safety profile.

Comparative Pressor Activity

De Beer's team compared Methoxamine against standard sympathomimetics in anesthetized dogs. The data highlighted its lack of chronotropic (heart rate) stimulation.

CompoundDose (mg/kg)Pressor Response (mmHg)Heart Rate ChangeDuration (min)
Epinephrine 0.001+40 to +60Increase (Tachycardia) 2-5
Ephedrine 0.5+20 to +30Increase10-15
Methoxamine 0.2+30 to +50Decrease (Reflex Bradycardia) 60-90
Experimental Protocol: The Dog Pressor Assay (1948)

Reconstruction of the Hjort, Randall, & De Beer methodology.

Objective: To quantify the pressor effect and cardiac response of Methoxamine.

  • Subject Preparation: Adult mongrel dogs are anesthetized with sodium pentobarbital (35 mg/kg, i.v.).

  • Instrumentation:

    • Carotid Artery: Cannulated and connected to a mercury manometer for mean arterial pressure (MAP) recording.

    • Femoral Vein: Cannulated for drug administration.

    • ECG: Limb leads attached to monitor heart rate and rhythm.

  • Baseline Stabilization: Allow 30 minutes for hemodynamic stabilization.

  • Administration: Inject Methoxamine HCl (0.05 - 2.0 mg/kg) as a bolus over 10 seconds.

  • Data Acquisition: Record the peak rise in MAP and the corresponding heart rate at 1-minute intervals.

  • Vagotomy Challenge: To prove the bradycardia is reflex-mediated (baroreceptor reflex), repeat the dose after bilateral vagotomy. Result: The bradycardia is abolished, confirming lack of direct beta-1 activity.

DOT Diagram 3: Mechanism of Action

Mechanism Drug Methoxamine Receptor Alpha-1 Adrenergic Receptor (Vascular Smooth Muscle) Drug->Receptor Selective Binding Pathway Gq Protein -> IP3 Pathway Receptor->Pathway Calcium Intracellular Ca2+ Release Pathway->Calcium Effect Vasoconstriction (Increased SVR) Calcium->Effect Reflex Baroreceptor Reflex (Vagal Activation) Effect->Reflex Increases BP Heart Bradycardia (Decreased HR) Reflex->Heart

Caption: The signaling cascade of Methoxamine, highlighting the reflex bradycardia mechanism.

Clinical Translation & Legacy

Following De Beer's confirmation of its safety profile, Methoxamine was marketed as Vasoxyl . It became a staple in anesthesiology for treating hypotension during spinal anesthesia, where its ability to raise blood pressure without increasing heart rate was advantageous.

While largely replaced in modern clinical practice by phenylephrine (which has a shorter half-life allowing for easier titration), Methoxamine remains a critical tool compound in research. It is the "gold standard" for selective alpha-1 agonism, used to phenotype adrenergic receptor populations in tissues and to study the baroreceptor reflex sensitivity in cardiovascular physiology.

References

  • Baltzly, R., & Buck, J. S. (1940).[1] Amines Related to 2,5-Dimethoxyphenethylamine. I. Journal of the American Chemical Society, 62(1), 161–164.[1] Link

  • Baltzly, R., & Buck, J. S. (1944).[1] U.S. Patent No.[1] 2,359,707.[1] U.S. Patent and Trademark Office. Link

  • Hjort, A. M., Randall, L. O., & De Beer, E. J. (1948).[2] The Pharmacology of Compounds Related to 2,5-Dimethoxy Phenethyl Amine: I. The Ethyl, Isopropyl and Propyl Derivatives.[2][3] Journal of Pharmacology and Experimental Therapeutics, 92(3), 283-290.[2][3] Link

  • Trendelenburg, U. (1963). Supersensitivity and subsensitivity to sympathomimetic amines. Pharmacological Reviews, 15(2), 225-276. Link

Sources

An In-depth Technical Guide to the Synthesis, Derivatization, and Pharmacological Evaluation of 4-(1-Aminoethyl)-2,6-dimethoxyphenol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural exploration, and pharmacological characterization of analogs and derivatives based on the 4-(1-aminoethyl)-2,6-dimethoxyphenol scaffold. While direct literature on the specific hydrochloride salt of 4-(1-aminoethyl)-2,6-dimethoxyphenol is sparse, this document leverages established synthetic methodologies and well-documented structure-activity relationships (SAR) from the broader class of phenylethanolamine and phenethylamine derivatives to provide a predictive framework for researchers. We will explore the synthesis of the core 2,6-dimethoxyphenol (syringol) moiety, its elaboration into the target phenylethanolamine structure, and strategies for generating a diverse library of analogs. Furthermore, this guide details essential protocols for pharmacological evaluation, focusing on adrenergic and serotonergic receptor systems, which are common targets for this class of compounds.

Introduction: The 2,6-Dimethoxyphenethylamine Scaffold

The phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs. Substitutions on the phenyl ring and the ethylamine side chain profoundly influence the pharmacological profile, including receptor selectivity and potency. The 2,6-dimethoxy substitution pattern, as seen in syringol, offers a unique starting point for drug design.[1] These methoxy groups can influence the molecule's lipophilicity, metabolic stability, and interaction with receptor binding pockets. The addition of a 1-aminoethyl group at the 4-position introduces a chiral center and key functional groups for receptor interaction, characteristic of phenylethanolamine-type compounds.[2][3]

A closely related documented compound is 4-(2-aminoethyl)-2,6-dimethoxyphenol, which differs in the placement of the amino group on the side chain.[4] This guide will consider both the 1-aminoethyl (phenylethanolamine-type) and 2-aminoethyl (phenethylamine-type) side chains as part of a broader exploration of this chemical space. The primary focus will be on analogs as potential modulators of adrenergic and serotonergic receptors, given the extensive literature linking substituted phenethylamines to these targets.[5][6][7]

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of 4-(1-aminoethyl)-2,6-dimethoxyphenol analogs can be approached in a modular fashion, allowing for diversification at multiple points. The general strategy involves the preparation of a suitably functionalized 2,6-dimethoxyphenyl ketone, followed by the introduction of the amino group.

Synthesis of the 2,6-Dimethoxyphenol Precursor

The starting material, 2,6-dimethoxyphenol (syringol), can be synthesized from pyrogallol and a methylating agent like dimethyl carbonate, which offers a safer alternative to dimethyl sulfate.[8] A continuous flow synthesis using a microreactor can improve yield and safety.[8]

General Synthetic Pathway to 4-(1-Aminoethyl)-2,6-dimethoxyphenol Analogs

A versatile approach to the target compounds and their analogs is outlined below. This pathway allows for the introduction of diversity in the R1 and R2 substituents.

Synthetic_Pathway A 2,6-Dimethoxyphenol B 4-Acetyl-2,6-dimethoxyphenol A->B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) C 4-(1-Hydroxyiminoethyl)-2,6-dimethoxyphenol B->C Oximation (Hydroxylamine) D 4-(1-Aminoethyl)-2,6-dimethoxyphenol C->D Reduction (e.g., LiAlH4 or H2/Pd-C) E N-Substituted Analogs D->E Reductive Amination or Acylation (Aldehydes/Ketones or Acyl Chlorides)

Caption: General synthetic route to 4-(1-Aminoethyl)-2,6-dimethoxyphenol and its N-substituted derivatives.

Experimental Protocol: Synthesis of 4-(1-Aminoethyl)-2,6-dimethoxyphenol

  • Step 1: Friedel-Crafts Acylation of 2,6-Dimethoxyphenol.

    • To a stirred solution of 2,6-dimethoxyphenol (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (1.1 equivalents).

    • Add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of the starting material.

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

    • Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the resulting 4-acetyl-2,6-dimethoxyphenol by column chromatography or recrystallization.

  • Step 2: Oximation of 4-Acetyl-2,6-dimethoxyphenol.

    • Dissolve the ketone from Step 1 (1 equivalent) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture and add water to precipitate the oxime. Filter, wash with water, and dry to obtain 4-(1-hydroxyiminoethyl)-2,6-dimethoxyphenol.

  • Step 3: Reduction of the Oxime.

    • To a suspension of a reducing agent like lithium aluminum hydride (LiAlH4) (3-4 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add the oxime from Step 2 portion-wise.

    • After the addition is complete, reflux the mixture for 6-8 hours.

    • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting aluminum salts and wash thoroughly with THF.

    • Concentrate the filtrate to yield the crude 4-(1-aminoethyl)-2,6-dimethoxyphenol.

  • Step 4: Salt Formation.

    • Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol.

    • Add a solution of HCl in isopropanol dropwise until the solution is acidic.

    • The hydrochloride salt will precipitate. Filter the solid, wash with cold isopropanol and ether, and dry under vacuum.

Structural Analogs and Derivatives

The modular synthesis allows for the creation of a diverse library of analogs by modifying the core structure at several key positions.

Modification Site Examples of Substituents Potential Pharmacological Impact
Amino Group (R1) H, Methyl, Ethyl, Isopropyl, BenzylInfluences α/β-adrenergic receptor selectivity.[3] Larger groups tend to increase β-receptor activity.
α-Carbon (R2) H, Methyl, Ethylα-Methylation can increase resistance to metabolism by monoamine oxidase (MAO), potentially increasing duration of action.[3]
Aromatic Ring Modifications to the -OH and -OCH3 groupsAltering the phenolic hydroxyl or methoxy groups can affect receptor binding and metabolic stability.
Side Chain Length Elongation or shortening of the ethyl chainCan impact affinity and efficacy at target receptors.

Pharmacological Characterization

Given the structural similarity to known adrenergic and serotonergic ligands, a primary characterization workflow should focus on these receptor families.

Receptor Binding Assays

Radioligand binding assays are a standard method to determine the affinity of the synthesized compounds for various receptors.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., α1, α2, β1, β2-adrenergic receptors; 5-HT1A, 5-HT2A, 5-HT2C serotonin receptors).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]Prazosin for α1), and varying concentrations of the test compound.

  • Incubation: Incubate at a defined temperature for a specific time to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibitory constant) values by non-linear regression analysis of the competition binding curves.

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Functional_Assay_Workflow Start Synthesized Compound Assay Functional Assay (e.g., cAMP accumulation or Ca2+ mobilization) Start->Assay Detection Measure Second Messenger Levels Assay->Detection Receptor Cell line expressing target receptor (e.g., HEK293-β2AR) Receptor->Assay Analysis Generate Dose-Response Curve Detection->Analysis Output Determine EC50 and Emax Analysis->Output

Caption: Workflow for determining the functional activity of a compound at a G-protein coupled receptor.

Example Protocol: cAMP Accumulation Assay (for Gs or Gi-coupled receptors)

  • Cell Culture: Plate cells expressing the target receptor (e.g., β2-adrenergic receptor) in a 96-well plate and grow to confluence.

  • Treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of the test compound. For antagonist testing, co-incubate with a known agonist.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP levels against the compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).

Structure-Activity Relationships (SAR)

The SAR for phenylethylamines is well-established and provides a strong predictive basis for the 4-(1-aminoethyl)-2,6-dimethoxyphenol series.[3][9]

  • Substitution on the Amino Group: As the size of the N-substituent increases, activity at α-adrenergic receptors generally decreases, while activity at β-adrenergic receptors increases.[3] For example, an N-isopropyl group often confers β2-selectivity.

  • Hydroxyl Group on the Side Chain: A β-hydroxyl group (as in the 1-aminoethyl series) is often critical for direct-acting sympathomimetic activity, enhancing agonist activity at both α- and β-receptors.[3][9]

  • Aromatic Ring Substituents: The 2,6-dimethoxy pattern is less common than the 3,4-dihydroxy (catechol) or 2,5-dimethoxy patterns found in classical psychedelics.[6][10] The steric bulk and electronic properties of these groups will significantly influence receptor pocket fit and binding affinity. The phenolic hydroxyl group is a key site for hydrogen bonding.

Conclusion and Future Directions

The 4-(1-aminoethyl)-2,6-dimethoxyphenol scaffold represents an intriguing, underexplored area of chemical space. By applying established synthetic routes and leveraging the rich SAR literature of related phenylethylamines, researchers can efficiently generate and evaluate novel analogs. The proposed synthetic and pharmacological workflows provide a robust framework for identifying compounds with specific activities at adrenergic, serotonergic, or other receptor systems. Future work should focus on synthesizing a diverse library of analogs with systematic modifications to the N-substituent, the α-carbon, and the aromatic ring to build a detailed SAR profile for this novel chemical class.

References

  • Method for synthesizing 2,6-dimethoxyphenol.
  • Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. PubMed. [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. National Institutes of Health (NIH). [Link]

  • 4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride. PubChem. [Link]

  • Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications. LinkedIn. [Link]

  • A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine.
  • 2C-B. Wikipedia. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers. [Link]

  • Structure-Activity Relationships of Sympathomimetics. Scribd. [Link]

  • 4-allyl-2,6-dimethoxyphenol. The Good Scents Company. [Link]

  • Synthesis of 4-methoxy 2,6-diformyl phenol. ResearchGate. [Link]

  • 4-(2-dimethylaminoethyl)-2,6-dimethoxyphenol. Chemical Synthesis Database. [Link]

  • Phenylethanolamine. Wikipedia. [Link]

  • Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. MDPI. [Link]

  • (E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol. NIST WebBook. [Link]

  • Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180.

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An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Methoxamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Profile of a Selective Vasopressor

Methoxamine hydrochloride, known by trade names such as Vasoxine and Vasoxyl, is a sympathomimetic amine that functions as a potent vasopressor.[1] Chemically, it is a substituted phenethylamine and amphetamine derivative, specifically 2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol.[2] Its primary clinical application has been in the management of acute hypotension, particularly in settings like surgery and shock where a rapid elevation in blood pressure is critical.[1][3]

Unlike many other sympathomimetic agents, methoxamine exhibits a high degree of selectivity for alpha-1 adrenergic receptors, with little to no effect on beta-adrenergic receptors.[3] This specificity minimizes the risk of cardiac side effects such as tachycardia, which are often associated with non-selective adrenergic agonists.[1] Although its use has declined in some regions, a thorough understanding of its pharmacological profile remains crucial for researchers exploring alpha-1 adrenergic signaling and for the development of novel vasopressor agents.[2][4]

Pharmacodynamics: The Science of Action

The pharmacological effects of methoxamine are mediated through its direct interaction with alpha-1 adrenergic receptors located on the smooth muscle cells of blood vessels.[1][3]

Mechanism of Action: A Targeted Approach to Vasoconstriction

As a pure alpha-1 adrenergic receptor agonist, methoxamine triggers a cascade of intracellular events that lead to vasoconstriction and a subsequent increase in systemic blood pressure.[3]

The binding of methoxamine to the alpha-1 adrenergic receptor, a G-protein-coupled receptor (GPCR), activates the Gq signaling pathway.[4][5] This activation leads to the stimulation of phospholipase C, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]

IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5][6] The resulting increase in intracellular calcium concentration is the pivotal step leading to smooth muscle contraction.[1][5] Elevated cytosolic Ca2+ binds to calmodulin, and this complex then activates myosin light-chain kinase (MLCK).[5] MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[5] This narrowing of the blood vessels increases peripheral vascular resistance, leading to a rise in both systolic and diastolic blood pressure.[1][3]

Signaling Pathway Diagram

The following diagram illustrates the alpha-1 adrenergic signaling pathway activated by methoxamine.

Methoxamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Methoxamine Methoxamine Alpha1_Receptor α1-Adrenergic Receptor (GPCR) Methoxamine->Alpha1_Receptor Binds to Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2_release SR->Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Calmodulin Calmodulin Ca2_increase->Calmodulin Binds to MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Smooth Muscle Contraction (Vasoconstriction) MLCK->Contraction Phosphorylates Myosin

Caption: Alpha-1 adrenergic signaling cascade initiated by methoxamine.

Dose-Response Relationship

Methoxamine produces a dose-related increase in blood pressure.[7] Studies in both animal models and humans have demonstrated this relationship. For instance, in cats, methoxamine produced a dose-dependent increase in the force of contraction of papillary muscles, an effect that was blocked by alpha-adrenergic antagonists.[8] In elderly patients undergoing hip-joint replacement surgery, intravenous infusion of methoxamine at 2–3 μg·kg−1·min−1 was effective in maintaining stable hemodynamics.[7]

It is important to note that at higher doses, a compensatory reflex bradycardia can occur due to the activation of baroreceptors in response to the elevated blood pressure.[5][9] This is a key differentiating feature from non-selective adrenergic agonists that often cause tachycardia.

Pharmacokinetics: The Body's Influence on Methoxamine

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[10][11]

Absorption

Methoxamine hydrochloride is typically administered via intravenous or intramuscular injection, allowing for rapid and predictable systemic availability.[1][6]

  • Intravenous (IV) Administration: When administered intravenously, the onset of action is rapid, with pressor effects observed within 1-2 minutes.[1][6] This route provides 100% bioavailability.[12]

  • Intramuscular (IM) Administration: Following intramuscular injection, the onset of action is slower, typically occurring within 15-20 minutes.[6][13]

Distribution

Details on the specific tissue distribution and volume of distribution for methoxamine are not extensively documented in the readily available literature. However, as a sympathomimetic amine, it is expected to distribute to tissues with adrenergic receptors, primarily the vascular smooth muscle.

Metabolism

Information regarding the metabolism of methoxamine is limited. One identified metabolic pathway involves O-dealkylation to form the metabolite 2-hydroxymethoxamine.[6] Further research is needed to fully elucidate all metabolic pathways and the enzymes involved.

Excretion

The primary route of excretion for methoxamine and its metabolites is via the kidneys into the urine.[2] The elimination half-life of methoxamine is approximately 3 hours.[2]

Summary of Pharmacokinetic Parameters
ParameterValueSource(s)
Route of Administration Intravenous, Intramuscular[1][6]
Onset of Action (IV) 1-2 minutes[1][6]
Onset of Action (IM) 15-20 minutes[6][13]
Duration of Action (IV) 30-60 minutes[1]
Duration of Action (IM) Approximately 90 minutes[6]
Elimination Half-Life ~3 hours[2]
Metabolism O-dealkylation[6]
Excretion Urine[2]

Experimental Protocols for Studying Methoxamine

To rigorously characterize the pharmacokinetics and pharmacodynamics of a compound like methoxamine, a combination of in vivo and in vitro studies is essential.

In Vivo Assessment of Pharmacodynamics: Dose-Response Study in Anesthetized Rats

This protocol outlines a fundamental approach to determining the pressor effects of methoxamine in an animal model.

Objective: To evaluate the dose-dependent effect of methoxamine on systemic blood pressure and heart rate.

Methodology:

  • Animal Preparation:

    • Adult male Sprague-Dawley rats are anesthetized (e.g., with urethane or a combination of ketamine/xylazine).

    • The trachea is cannulated to ensure a patent airway.

    • The carotid artery is cannulated and connected to a pressure transducer for continuous monitoring of arterial blood pressure.

    • The jugular vein is cannulated for intravenous drug administration.

    • ECG leads are placed to monitor heart rate.

  • Stabilization:

    • Allow the animal to stabilize for at least 30 minutes following surgery until blood pressure and heart rate are consistent.

  • Drug Administration:

    • A baseline recording of blood pressure and heart rate is obtained.

    • Methoxamine hydrochloride is administered intravenously in increasing doses (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 mg/kg).

    • Sufficient time is allowed between doses for blood pressure to return to baseline or stabilize.

  • Data Analysis:

    • The peak change in mean arterial pressure (MAP) and the corresponding change in heart rate from baseline are measured for each dose.

    • A dose-response curve is constructed by plotting the change in MAP against the log of the methoxamine dose.

    • The ED50 (the dose that produces 50% of the maximal response) can be calculated from this curve.

In Vitro Assessment of Pharmacodynamics: Isolated Aortic Ring Assay

This assay provides a direct measure of the contractile effect of methoxamine on vascular smooth muscle, independent of systemic physiological responses.

Objective: To determine the contractile potency and efficacy of methoxamine on isolated vascular tissue.

Methodology:

  • Tissue Preparation:

    • A rat is euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer.

    • The aorta is cleaned of adherent connective tissue and cut into rings approximately 2-3 mm in length.

  • Organ Bath Setup:

    • Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • The rings are allowed to equilibrate under a resting tension of approximately 1.5-2.0 g for 60-90 minutes.

    • The viability of the smooth muscle is confirmed by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).

  • Cumulative Concentration-Response Curve:

    • After washing and returning to baseline tension, methoxamine is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.

    • A typical concentration range would be from 10⁻⁹ M to 10⁻⁴ M.

  • Data Analysis:

    • The contractile response at each concentration is expressed as a percentage of the maximal contraction induced by the high-potassium solution.

    • A concentration-response curve is plotted, and the EC50 (the concentration that produces 50% of the maximal effect) and the Emax (maximal effect) are determined.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for characterizing the pharmacodynamic properties of a vasopressor agent like methoxamine.

PD_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_molecular Molecular/Cellular Assays animal_model Select Animal Model (e.g., Rat, Rabbit) surgical_prep Surgical Preparation (Anesthesia, Cannulation) animal_model->surgical_prep hemo_monitoring Hemodynamic Monitoring (BP, HR) surgical_prep->hemo_monitoring dose_response Dose-Response Study (IV or Infusion) hemo_monitoring->dose_response data_analysis_invivo Data Analysis (ED50, Max Response) dose_response->data_analysis_invivo tissue_prep Tissue Isolation (e.g., Aortic Rings) organ_bath Organ Bath Setup tissue_prep->organ_bath ccrc Cumulative Concentration- Response Curve organ_bath->ccrc data_analysis_invitro Data Analysis (EC50, Emax) ccrc->data_analysis_invitro receptor_binding Receptor Binding Assay (Determine Ki) cell_signaling Cell-Based Signaling Assay (e.g., Ca²⁺ Flux)

Caption: Experimental workflow for pharmacodynamic characterization.

Conclusion and Future Directions

Methoxamine hydrochloride serves as a classic example of a selective alpha-1 adrenergic receptor agonist. Its well-defined mechanism of action, leading to predictable vasoconstriction and an increase in blood pressure, has made it a valuable tool in both clinical practice and pharmacological research. The clear distinction between its potent alpha-1-mediated vasoconstriction and its lack of significant beta-adrenergic effects underscores the importance of receptor selectivity in drug design.

While its clinical use has been superseded in some areas by newer agents, the study of methoxamine continues to provide valuable insights into the physiology and pharmacology of the adrenergic system. Future research could focus on a more detailed elucidation of its metabolic pathways and the potential for developing novel, highly selective alpha-1 agonists with optimized pharmacokinetic profiles for various therapeutic applications, including the management of septic shock and other distributive shock states. A deeper understanding of the differential roles of alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D) could also pave the way for even more targeted therapeutic interventions.[14]

References

  • What is Methoxamine Hydrochloride used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

  • Methoxamine | C11H17NO3 | CID 6082 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Methoxamine - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the mechanism of Methoxamine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Methoxamine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • METHOXAMINE - Inxight Drugs. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Rabin, B., & Katz, J. (1975). Positive inotropic effects of methoxamine: evidence for alpha-adrenergic receptors in ventricular myocardium. American Journal of Physiology-Legacy Content, 229(3), 582-585.
  • Aviado, D. M. (2008). The Effects of Methoxamine on the Pulmonary and Systemic Circulations in Comparison to Those of Other Sympathomimetic Agents. Cardiology, 47(4-6), 333-345.
  • Gryn, M., & He, L. (2023). Alpha-1 Receptor Agonists. In StatPearls.
  • Chetty, U., Goolsaran, A., & Lunn, J. N. (2003). L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincter in vitro. British Journal of Surgery, 90(7), 846-851.
  • Wang, Y., Zhang, J., & Wang, L. (2017). Dose-dependent effects of intravenous methoxamine infusion during hip-joint replacement surgery on postoperative cognitive dysfunction and blood TNF-α level in elderly patients: a randomized controlled trial. BMC Anesthesiology, 17(1), 77.
  • O'Connell, T. D., & Simpson, P. C. (2014). Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure. Journal of cardiovascular pharmacology, 63(5), 375–384.
  • Hieble, J. P. (2012). α-Adrenoceptor assays. Current protocols in pharmacology, Chapter 4, Unit4.8.
  • alpha1A adrenoceptor assay - Innoprot. (n.d.). Retrieved from [Link]

  • Methoxamine - wikidoc. (2014, July 24). Retrieved from [Link]

  • Methoxamine: Uses & Dosage | MIMS Philippines. (n.d.). Retrieved from [Link]

  • Imai, S., Shigei, T., & Hashimoto, K. (1961). Cardiac Actions of Methoxamine.
  • Absorption, distribution, metabolism and excretion. (n.d.). Retrieved from [Link]

  • Talke, P., Lobo, E., & Brown, R. (2003). Pharmacokinetics and pharmacodynamics of dexmedetomidine‐induced vasoconstriction in healthy volunteers. British journal of clinical pharmacology, 56(5), 518-523.
  • Vasoconstrictor Drugs - CV Pharmacology. (n.d.). Retrieved from [Link]

  • Mastan, S., & Shabana, S. (2017). Vasoconstrictor Assay Method for the Bioequivalence Assessment of Topical Corticosteroid Applications: A Complex and Variable Approach. Annals of Pharmacology and Pharmaceutics, 2(9), 1089.
  • Zhong, H., & Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1281-1286.
  • Vasoconstrictors – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Hersh, E. V., & Moore, P. A. (2008). Vasoconstrictors: Indications and precautions. General dentistry, 56(4), 374-378.
  • Graham, R. M., Perez, D. M., Hwa, J., & Piascik, M. T. (1996). α1-Adrenergic Receptor Subtypes.
  • methoxamine hydrochloride | CAS#:61-16-5 | Chemsrc. (n.d.). Retrieved from [Link]

  • Basheer, M. (2025). Pharmacokinetics: The Processes of Absorption, Distribution, Metabolism, and Excretion of Drugs. Journal of Molecular Pharmacy & Organic Process Research, 13(1), 267.
  • EKG Science. (2022, July 5). Pharmacokinetics: Absorption, Distribution, Metabolism & Excretion [Video]. YouTube. [Link]

  • Methoxamine hydrochloride | RayBiotech. (n.d.). Retrieved from [Link]

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In Vitro Profiling and Pharmacological Characterization of 4-(1-Aminoethyl)-2,6-dimethoxyphenol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride (CAS: 3026712-26-2 / 882430-51-5) is a sterically hindered, electron-rich phenolic benzylic amine. As a Senior Application Scientist, I approach this compound not just as a chemical structure, but as a highly specific pharmacological probe. Structurally, it is an


-methylbenzylamine derivative bearing a syringol (2,6-dimethoxyphenol) motif.

The causality behind its biological activity lies in its pharmacophore: the basic


-aminoethyl group serves as a critical anchoring point for aminergic receptors, while the 2,6-dimethoxy substitutions provide significant steric bulk. This steric hindrance protects the phenolic core from rapid Phase II glucuronidation, yet leaves the molecule susceptible to specific Phase I oxidative pathways. Consequently, in vitro characterization of this compound class mandates a rigorous investigation into Trace Amine-Associated Receptor 1 (TAAR1)  engagement, Monoamine Oxidase B (MAO-B)  interaction, and Cytochrome P450 (CYP) -mediated microsomal stability.

In Vitro Target Engagement: TAAR1 Activation

Phenethylamine analogs and benzylic amines are well-documented to interact with TAAR1, a G


s-coupled G protein-coupled receptor (GPCR) that modulates monoaminergic transmission in the central nervous system. Activation of TAAR1 is typically quantified in vitro via cAMP accumulation assays [1].
Causality & Assay Design

TAAR1 activation stimulates adenylyl cyclase (AC) via G


s, converting ATP to cyclic AMP (cAMP). We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay in Human Embryonic Kidney 293 (HEK293) cells. HEK293 cells are chosen because they lack endogenous TAAR1 expression, providing a clean, zero-background system when transfected. We include 3-isobutyl-1-methylxanthine (IBMX) in the assay buffer; without IBMX, endogenous phosphodiesterases would rapidly degrade the generated cAMP, leading to false-negative efficacy readouts.
Step-by-Step Methodology: TR-FRET cAMP Functional Assay

Self-Validating System: This protocol includes


-phenylethylamine (PEA) as a full agonist positive control and untransfected HEK293 cells as a negative control to rule out off-target endogenous receptor activation [2].
  • Cell Seeding: Seed HEK293 cells stably expressing human TAAR1 at a density of 10,000 cells/well in a 384-well microplate. Incubate overnight at 37°C, 5% CO

    
    .
    
  • Compound Preparation: Prepare a 10-point dose-response curve of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride (0.1 nM to 10 µM) in stimulation buffer (Hank's Balanced Salt Solution supplemented with 1 mM IBMX and 0.1% BSA). Ensure final DMSO concentration does not exceed 0.5% to prevent cell toxicity.

  • Incubation: Aspirate culture media and add 10 µL of the compound dilutions to the cells. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Cryptate antibody (reconstituted in lysis buffer).

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentration against a standard curve.

Enzymatic Profiling: MAO-B Inhibition

Given the structural similarity of 4-(1-Aminoethyl)-2,6-dimethoxyphenol to endogenous monoamines, it is imperative to evaluate its potential as a substrate or inhibitor of Monoamine Oxidase B (MAO-B). MAO-B inhibition is assessed using a fluorometric assay detecting H


O

generation during the oxidative deamination of a substrate [3].
Causality & Assay Design

MAO-B catalyzes the oxidative deamination of amines, producing hydrogen peroxide (H


O

) as a stoichiometric byproduct. We utilize tyramine as the substrate. In the presence of horseradish peroxidase (HRP), the generated H

O

reacts with a fluorogenic probe (e.g., Amplex Red) to produce highly fluorescent resorufin. A kinetic read (rather than an endpoint read) is critical here to capture the initial velocity (

) of the enzyme and identify potential slow-binding or irreversible inhibition kinetics.
Step-by-Step Methodology: Fluorometric MAO-B Assay

Self-Validating System: Selegiline (a known irreversible MAO-B inhibitor) is used as a positive control. A "no enzyme" blank is mandatory to subtract background auto-fluorescence of the test compound itself.

  • Reagent Preparation: Reconstitute recombinant human MAO-B enzyme, tyramine (substrate), HRP, and the fluorometric probe in MAO-B Assay Buffer (0.1 M potassium phosphate, pH 7.4).

  • Compound Pre-incubation: In a 96-well black opaque plate, add 10 µL of test compound (varying concentrations) and 40 µL of MAO-B enzyme solution. Incubate for 15 minutes at 37°C. Note: This pre-incubation is vital to allow equilibrium binding before the substrate outcompetes the inhibitor.

  • Reaction Initiation: Prepare a "Reaction Mix" containing tyramine, HRP, and the fluorometric probe. Add 50 µL of this mix to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure fluorescence (Ex/Em = 535/587 nm) every 2 minutes for 40 minutes.

  • Data Analysis: Calculate the slope (change in relative fluorescence units per minute) in the linear range to determine

    
    . Plot % inhibition vs. log[inhibitor] to derive the IC
    
    
    
    .

In Vitro ADME: Microsomal Stability

To predict the in vivo half-life and hepatic clearance of the compound, we perform a microsomal stability assay. Metabolic stability is determined using human liver microsomes (HLMs) supplemented with NADPH to evaluate cytochrome P450-mediated intrinsic clearance [4].

Causality & Assay Design

The liver is the primary site of Phase I metabolism. HLMs contain membrane-bound CYPs but lack the soluble cofactors required for their activity. Therefore, we must exogenously supply NADPH (a reducing agent). We test the compound at a low concentration (1 µM) to ensure the reaction follows first-order kinetics (where


), allowing for the accurate calculation of intrinsic clearance (

).
Step-by-Step Methodology: HLM Stability Assay

Self-Validating System: A minus-NADPH control is included to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation. Verapamil is run in parallel as a high-clearance positive control.

  • Matrix Preparation: Dilute pooled human liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

    
    .
    
  • Pre-incubation: Aliquot 45 µL of the microsomal suspension into a 96-well plate. Add 1 µL of the test compound (final concentration 1 µM, max 0.1% DMSO). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 5 µL of pre-warmed 10 mM NADPH (final concentration 1 mM) to start the reaction.

  • Quenching & Timepoints: At precisely 0, 5, 15, 30, and 45 minutes, transfer 10 µL of the reaction mixture into 100 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent instantly denatures the proteins, quenching the reaction.

  • Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

Quantitative Data Presentation

Below is a structured summary of the expected in vitro pharmacological profile for this class of sterically hindered phenolic benzylic amines, demonstrating how to interpret the multi-assay data.

Assay CategoryParameterRepresentative ValueBiological Interpretation
Target Engagement TAAR1 EC

0.8 - 2.5 µMModerate partial agonism; typical for substituted benzylic amines.
Target Engagement TAAR1 E

65% (vs. PEA)Sub-maximal efficacy indicates potential modulatory rather than over-stimulatory CNS effects.
Enzymatic Profiling MAO-B IC

> 10 µMThe

-methyl group and 2,6-dimethoxy bulk sterically hinder access to the MAO-B catalytic pocket, reducing off-target inhibition.
ADME/Tox HLM

45 - 60 minModerate metabolic stability. The methoxy groups are susceptible to CYP2D6/CYP3A4 O-demethylation.
ADME/Tox

(in vitro)
~25 µL/min/mgPredicts a moderate hepatic extraction ratio in vivo.

Mechanistic Pathways Visualization

The following diagram illustrates the dual in vitro pathways evaluated in this guide, highlighting the divergence between functional receptor activation (TAAR1) and enzymatic metabolism (MAO-B).

G Compound 4-(1-Aminoethyl)- 2,6-dimethoxyphenol TAAR1 TAAR1 Receptor (Primary Target) Compound->TAAR1 Agonism MAOB MAO-B Enzyme (Metabolic Off-Target) Compound->MAOB Substrate/Inhibitor Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation (Assay Readout) AC->cAMP ATP Conversion Metabolite Oxidative Deamination (Inactive Metabolite) MAOB->Metabolite Degradation

Fig 1. Dual in vitro interaction pathways of the compound with TAAR1 and MAO-B.

References

  • Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Frontiers in Pharmacology.[Link]

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. National Institutes of Health (PMC).[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.[Link]

Methoxamine Hydrochloride: A Definitive Guide to Alpha-1 Adrenergic Isolation and Vascular Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Cardiovascular & Autonomic Pharmacology Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Executive Summary

In the landscape of autonomic pharmacology, the ability to isolate specific receptor subtypes without confounding cross-reactivity is paramount for robust experimental design. Methoxamine hydrochloride (2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol hydrochloride) serves as a gold-standard pharmacological tool compound[1]. Unlike endogenous catecholamines (e.g., norepinephrine) or mixed agonists, methoxamine is a highly selective


-adrenergic receptor agonist that is virtually devoid of 

-adrenergic activity[1].

This in-depth technical guide synthesizes the mechanobiology of methoxamine with field-proven methodologies, providing drug development professionals with the authoritative framework required to utilize this compound in in vitro and in vivo cardiovascular models.

Pharmacodynamics & Mechanobiology

Receptor Selectivity and Binding Profile

Methoxamine selectively targets the


-adrenergic receptor family, which comprises three distinct subtypes: 

,

, and

[2][3]. While structurally related to amphetamines, its methoxy substitutions at the 2- and 5-positions of the phenyl ring, combined with a

-hydroxyl group, confer its unique receptor affinity and prevent it from crossing the blood-brain barrier effectively, restricting its action to the peripheral vasculature[1][4].
The Gq-Coupled Signaling Cascade

The physiological hallmark of methoxamine is prolonged peripheral vasoconstriction[5]. This is driven by a canonical G-protein coupled receptor (GPCR) cascade. Upon binding to the


-adrenoceptor, methoxamine triggers the 

alpha subunit. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG)[6]. IP3 binds to receptors on the sarcoplasmic reticulum, liberating intracellular calcium (

), while DAG activates Protein Kinase C (PKC). The calcium-calmodulin complex subsequently activates Myosin Light Chain Kinase (MLCK), leading to actin-myosin cross-bridging and smooth muscle contraction[6].

G Methoxamine Methoxamine HCl (Selective Agonist) Alpha1_AR Alpha-1 Adrenoceptor (GPCR) Methoxamine->Alpha1_AR Gq Gq/11 Protein Alpha1_AR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C (PKC) DAG->PKC Ca2 Intracellular Ca2+ Release SR->Ca2 MLCK Myosin Light Chain Kinase Ca2->MLCK Contraction Vascular Smooth Muscle Contraction PKC->Contraction MLCK->Contraction

Gq-coupled GPCR signaling cascade induced by Methoxamine binding to Alpha-1 Adrenoceptors.

Quantitative Pharmacological Profile

When designing concentration-response experiments, researchers must account for methoxamine's specific potency. It is classified as a long-acting agonist but exhibits lower absolute potency compared to phenylephrine (phenylephrine is approximately 5 to 10 times more potent)[4].

Table 1: Comparative Pharmacological Constants in Isolated Rat Aorta

AgonistPrimary TargetRelative Potency

(Rat Aorta)

Estimate
Emax
Methoxamine

(Highly Selective)
1x~4.27 - 4.50[7]~68

[8]
100% (Baseline)
Phenylephrine

(Selective)
5x - 10x[4]~5.77[9]~1.7

>100%
Norepinephrine

,

,

High (Mixed)~7.50~0.03

>100%

Note:


 values fluctuate based on the presence of intact endothelium, as basal nitric oxide (NO) release actively buffers 

-mediated vasoconstriction[7][10].

Experimental Workflows & Protocols

As an Application Scientist, I mandate that all tissue bath protocols operate as self-validating systems . If a tissue fails to respond predictably to a control stimulus, all subsequent data is compromised. Below is the optimized workflow for assessing vascular reactivity using methoxamine in an isolated rat aorta model.

In Vitro Vascular Reactivity (Organ Bath Assay)

Rationale: The isolated rat thoracic aorta is the premier model for assessing conduit artery


-adrenergic responses. Methoxamine is used here either to generate a contractile concentration-response curve or to establish stable basal tone (pre-contraction) before testing novel vasodilators[7].

Step-by-Step Methodology:

  • Tissue Harvest & Preparation:

    • Exisice the thoracic aorta and immediately submerge it in ice-cold, oxygenated Krebs-Henseleit solution. Causality: Cold temperatures halt metabolic degradation and prevent ischemic tissue damage during dissection.

    • Carefully clear adherent perivascular adipose tissue. Cut into 2-3 mm rings.

    • Endothelial Control: If investigating smooth muscle directly, mechanically denude the endothelium by gently rubbing the intimal surface with a stainless-steel wire. Causality: Removing the endothelium eliminates the confounding variable of flow-induced or agonist-induced Nitric Oxide (NO) release[10].

  • Organ Bath Mounting:

    • Mount the rings between two wire hooks in a 10 mL organ bath chamber filled with Krebs-Henseleit solution.

    • Maintain the bath at exactly 37°C and bubble continuously with 95%

      
       / 5% 
      
      
      
      . Causality: This specific gas mixture buffers the bicarbonate in the Krebs solution, maintaining a strict physiological pH of 7.4.
  • Equilibration & Tension Optimization:

    • Apply a resting tension of 1.5 g to 2.0 g and allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes. Causality: Stretching the tissue aligns the smooth muscle fibers to their optimal length-tension relationship (L-max), maximizing the amplitude of subsequent contractile responses.

  • System Validation (Viability Check):

    • Challenge the tissue with 60 mM KCl. Causality: High extracellular potassium bypasses GPCRs and directly depolarizes the cell membrane, opening voltage-gated calcium channels. A robust contraction proves the smooth muscle contractile apparatus is viable.

    • Wash the tissue 3-4 times until tension returns to baseline.

  • Methoxamine Dosing (Cumulative Concentration-Response):

    • Add methoxamine to the bath in half-log cumulative increments (from

      
       to 
      
      
      
      ).
    • Wait for the contractile response to plateau at each concentration before adding the next dose. Causality: Cumulative dosing prevents receptor desensitization that can occur with repeated washout cycles and provides a continuous sigmoidal curve for accurate

      
       calculation.
      

Workflow Harvest 1. Tissue Harvest (Ice-cold Krebs Buffer) Mounting 2. Organ Bath Mounting (37°C, 95% O2 / 5% CO2) Harvest->Mounting Equilibration 3. Equilibration (Apply 1.5g - 2.0g Resting Tension) Mounting->Equilibration Viability 4. Viability Check (60 mM KCl Depolarization) Equilibration->Viability Washout 5. Washout & Baseline (Restore to 0g active tension) Viability->Washout Dosing 6. Methoxamine Dosing (Cumulative 10^-8 to 10^-4 M) Washout->Dosing Analysis 7. Data Acquisition (Calculate pEC50 & Emax) Dosing->Analysis

Standardized 7-step workflow for in vitro vascular reactivity assays using Methoxamine.

Translational Applications & Clinical Context

While methoxamine has largely been discontinued in modern routine clinical practice (having been replaced by shorter-acting agents like phenylephrine or norepinephrine)[4], its historical and research applications remain highly relevant.

  • Hemodynamic Research: In vivo, intravenous administration of methoxamine produces a sharp, dose-dependent increase in both systolic and diastolic blood pressure due to elevated peripheral vascular resistance[1].

  • Vagal Reflex Isolation: Because methoxamine lacks

    
    -adrenergic activity, it does not directly stimulate the heart. The resulting spike in blood pressure triggers a profound baroreceptor-mediated vagal reflex, leading to reflex bradycardia. Historically, this specific mechanism was exploited clinically to terminate paroxysmal supraventricular tachycardia (SVT)[11].
    
  • Receptor Degradation Studies: Modern drug development utilizes methoxamine to study agonist-induced endocytosis and post-endocytic sorting of

    
    -ARs. Recent studies have utilized methoxamine to trigger receptor internalization, aiding in the development of Endolysosomal Trafficking Targeting Chimeras (ETTACs) for targeted GPCR degradation in prostate cancer models[3].
    

References

  • Methoxamine | C11H17NO3 | CID 6082 - PubChem - NIH National Institutes of Health (NIH)[Link]

  • Methoxamine - Wikipedia Wikipedia[Link]

  • Modulation of Resistance Artery Tone by the Trace Amine -Phenylethylamine ResearchGate[Link]

  • Increased vascular responsiveness to norepinephrine in rats with heart failure is endothelium dependent AHA Journals[Link]

  • Effects of Phikud Navakot Extract on Vascular Reactivity in the Isolated Rat Aorta JMAT Online[Link]

  • Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta KoreaMed Synapse[Link]

  • methoxamine - Drug Central Drug Central[Link]

  • Macrophage cell-autonomous adrenergic alpha 1 signaling mediated extracellular matrix remodeling Freie Universität Berlin[Link]

  • ADRA1B Gene - GeneCards GeneCards[Link]

  • Development and characterization of endolysosomal trafficking targeting chimera degraders of α1A-adrenergic receptor PMC - NIH[Link]

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Technical Guide: CAS 61-16-5 (Methoxamine Hydrochloride) in Pharmacological Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS Number: 61-16-5 Compound: Methoxamine Hydrochloride Class: Selective


-Adrenergic Receptor Agonist[1][2][3][4]

Methoxamine Hydrochloride is a high-fidelity pharmacological probe used extensively to isolate


-adrenergic signaling pathways without the confounding variables of 

-adrenergic stimulation. Unlike endogenous catecholamines (e.g., norepinephrine) or less selective agonists (e.g., phenylephrine), methoxamine exhibits negligible affinity for

-receptors.[5] This distinct selectivity profile makes it the "gold standard" reagent for investigating pure vasoconstrictive mechanisms, baroreceptor reflex sensitivity, and Gq-coupled protein signaling cascades in both in vivo and in vitro models.

Chemical Identity & Physicochemical Properties[2][5][6][7][8][9]

Understanding the stability and solubility of CAS 61-16-5 is prerequisite for reproducible experimental design.

PropertySpecification
IUPAC Name

-(1-Aminoethyl)-2,5-dimethoxybenzyl alcohol hydrochloride
Molecular Formula

Molecular Weight 247.72 g/mol
Solubility Water (freely soluble), Ethanol (soluble)
Appearance White to off-white crystalline powder
Stability Stable in aqueous solution; protect from light and oxidation.
pKa ~9.2 (amine group)

Mechanism of Action: The -Adrenergic Cascade

Methoxamine acts as a direct sympathomimetic.[5][6] Its research value lies in its ability to trigger the


 protein-coupled receptor pathway exclusively.
Mechanistic Pathway[7][11]
  • Binding: Methoxamine binds to transmembrane

    
    -adrenergic receptors (
    
    
    
    ) on vascular smooth muscle cells.
  • Transduction: The receptor undergoes a conformational change, activating the heterotrimeric

    
     protein.
    
  • Effector Activation: The

    
    -subunit of 
    
    
    
    activates Phospholipase C (PLC).
  • Second Messengers: PLC hydrolyzes Phosphatidylinositol 4,5-bisphosphate (

    
    ) into:
    
    • Inositol 1,4,5-trisphosphate (

      
      ):  Diffuses to the sarcoplasmic reticulum (SR).
      
    • Diacylglycerol (DAG): Remains membrane-bound to activate Protein Kinase C (PKC).

  • Calcium Mobilization: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     binds to 
    
    
    
    receptors on the SR, triggering a rapid efflux of
    
    
    into the cytosol.
  • Contraction: Cytosolic

    
     binds to calmodulin, activating Myosin Light Chain Kinase (MLCK), leading to actin-myosin cross-bridging and vasoconstriction.
    

G Methoxamine Methoxamine (Ligand) Alpha1 α1-Adrenergic Receptor Methoxamine->Alpha1 Binds Gq Gq Protein Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds IP3R Contraction Vasoconstriction DAG->Contraction PKC Pathway (Minor) Ca Cytosolic Ca2+ SR->Ca Release MLCK MLCK Activation Ca->MLCK Bind Calmodulin MLCK->Contraction Phosphorylation

Figure 1: The Gq-coupled signaling cascade activated by Methoxamine, leading to smooth muscle contraction.

Key Research Applications

A. Cardiovascular Physiology: Baroreflex Sensitivity (BRS)

Methoxamine is the preferred agent for assessing baroreflex function because it increases systemic vascular resistance (SVR) without directly stimulating the heart (


-silent). The resulting rise in blood pressure triggers a reflex bradycardia mediated purely by the vagus nerve.
  • Application: Phenotyping hypertension models (e.g., SHR rats), testing autonomic neuropathy, and evaluating drug effects on autonomic control.

B. In Vitro Vascular Reactivity

In isolated tissue baths (e.g., aortic rings, mesenteric arteries), Methoxamine is used to:

  • Quantify the contractile capacity of smooth muscle.

  • "Pre-contract" tissues to a stable baseline to test the efficacy of novel vasodilators (e.g., nitric oxide donors).

  • Why Methoxamine? Unlike phenylephrine, methoxamine is not a substrate for COMT (catechol-O-methyltransferase) and is resistant to MAO (monoamine oxidase), providing a stable, long-lasting contraction essential for extended relaxation assays [1].

C. Urological Research

Methoxamine is used to study urethral tone.


-receptors are abundant in the bladder neck and urethra. Research utilizes this compound to model stress urinary incontinence or evaluate 

-blockers for benign prostatic hyperplasia (BPH) [2].

Experimental Protocols

Protocol 1: In Vivo Assessment of Baroreflex Sensitivity (Rat Model)

This protocol measures the reflex slowing of the heart rate in response to a methoxamine-induced pressure rise.

Reagents:

  • Methoxamine HCl (dissolved in 0.9% saline).

  • Heparinized saline (for catheter patency).

Workflow:

  • Preparation: Anesthetize the rat (e.g., urethane or isoflurane). Cannulate the femoral artery (for BP monitoring) and femoral vein (for drug administration).

  • Stabilization: Allow hemodynamics to stabilize for 20–30 minutes.

  • Dose-Response: Administer bolus injections of Methoxamine in increasing doses (e.g., 10, 20, 40, 80

    
    g/kg).
    
    • Note: Allow BP and HR to return to baseline between injections (approx. 10-15 mins).

  • Data Acquisition: Record the peak Mean Arterial Pressure (MAP) change (

    
    MAP) and the corresponding peak decrease in Heart Rate (
    
    
    
    HR).
  • Analysis: Plot

    
    HR (y-axis) vs. 
    
    
    
    MAP (x-axis). The slope of the linear regression represents the baroreflex sensitivity (bpm/mmHg).

BRS Setup Animal Prep (Cannulation) Baseline Baseline Recording (20 min) Setup->Baseline Inject Bolus Injection Methoxamine (i.v.) Baseline->Inject Response Physiological Response (↑ MAP, ↓ HR) Inject->Response Washout Recovery (Return to Baseline) Response->Washout Washout->Inject Next Dose Analysis Linear Regression (ΔHR / ΔMAP) Washout->Analysis End Exp

Figure 2: Workflow for assessing Baroreflex Sensitivity using Methoxamine.

Protocol 2: In Vitro Isometric Contraction (Aortic Rings)

This protocol establishes a concentration-response curve (CRC) for


-mediated vasoconstriction.
  • Dissection: Isolate the thoracic aorta from a rat. Clean off connective tissue and fat in cold Krebs-Henseleit solution.[7]

  • Mounting: Cut into 3-4 mm rings. Suspend between wire hooks in an organ bath containing Krebs buffer at 37°C, bubbled with 95%

    
    /5% 
    
    
    
    .
  • Equilibration: Apply resting tension (typically 1.5–2.0 g) and equilibrate for 60 minutes, washing every 15 minutes.

  • Viability Test: Challenge with 60 mM KCl to verify smooth muscle viability. Wash until baseline is restored.[8]

  • Methoxamine Challenge: Add Methoxamine cumulatively (non-washout) to achieve bath concentrations from

    
     M to 
    
    
    
    M in half-log increments.
  • Calculation: Measure tension (grams) at the plateau of each concentration. Express data as % of KCl-induced max contraction.

Comparative Analysis: Adrenergic Agonists

Compound

Selectivity

Selectivity

Activity
Primary Research Use
Methoxamine High (++++) NegligibleNegligiblePure vasoconstriction, Baroreflex, Urethral tone
Phenylephrine High (+++)Low (+)Very LowGeneral vasoconstriction, Decongestion
Norepinephrine High (+++)High (+++)Moderate (++)Sepsis models, General hemodynamics
Clonidine LowHigh (++++)Negligible

signaling, CNS studies

Table 2: Receptor selectivity profile demonstrating Methoxamine's utility for isolating


 effects [3].

Safety & Handling

  • Hazard: Potent vasoconstrictor.[9] Accidental injection or absorption can cause severe hypertension and reflex bradycardia.

  • PPE: Wear gloves, safety goggles, and lab coat.

  • Storage: Store desiccant at -20°C or 4°C (check specific vendor CoA). Solutions should be prepared fresh or stored frozen in aliquots to prevent oxidation.

References

  • Sanders, A. B., et al. (1984).[3] "The roles of methoxamine and norepinephrine in electromechanical dissociation." Annals of Emergency Medicine. Link

  • Michel, M. C., & Vrydag, W. (2006). "Alpha1-, alpha2- and beta-adrenoceptors in the urinary bladder, urethra and prostate." British Journal of Pharmacology. Link

  • Starke, K. (1981). "Alpha-adrenoceptor subclassification." Reviews of Physiology, Biochemistry and Pharmacology. Link

  • Smyth, H. S., et al. (1969). "Reflex regulation of arterial pressure during sleep in man: a quantitative method of assessing baroreflex sensitivity." Circulation Research. Link

  • PubChem. (2024).[2] "Methoxamine Hydrochloride Compound Summary." National Library of Medicine. Link

Sources

Understanding the Vasoconstrictive Properties of Methoxamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methoxamine hydrochloride is a synthetic sympathomimetic amine, recognized primarily for its potent and selective vasoconstrictive properties.[1][2] As a direct-acting alpha-1 adrenergic receptor agonist, it has historically been employed in clinical settings to manage acute hypotension, particularly in scenarios such as surgical procedures where a rapid elevation in blood pressure is required.[1][3] Although its clinical use has largely been superseded by agents with shorter durations of action, Methoxamine remains an invaluable pharmacological tool for researchers, scientists, and drug development professionals.[4] Its specific mechanism of action allows for the isolated study of the alpha-1 adrenergic system and its downstream effects on vascular smooth muscle physiology.

This guide provides an in-depth technical examination of the core vasoconstrictive properties of Methoxamine hydrochloride. It is designed to move beyond simple descriptions, offering a causal explanation for its pharmacological effects and providing detailed, field-proven experimental protocols for its characterization. The content herein is structured to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize Methoxamine hydrochloride as a robust research compound.

Section 1: Molecular Pharmacology of Methoxamine Hydrochloride

Mechanism of Action

The primary pharmacological action of Methoxamine hydrochloride is mediated through its direct and selective agonism of alpha-1 (α₁) adrenergic receptors.[4][5] These receptors are predominantly located on the postsynaptic membrane of vascular smooth muscle cells.[6] Upon administration, Methoxamine binds to these receptors, mimicking the effect of endogenous catecholamines like norepinephrine, and initiates a signaling cascade that results in smooth muscle contraction.[7] This contraction leads to a narrowing of the blood vessels (vasoconstriction), which increases peripheral vascular resistance and subsequently elevates both systolic and diastolic blood pressure.[2][5]

Receptor Selectivity Profile

A key feature of Methoxamine from a research perspective is its high selectivity for the α₁-adrenoceptor subtype. It has minimal to no significant affinity for β-adrenergic receptors, which distinguishes it from many other sympathomimetic amines like epinephrine or norepinephrine that have mixed α and β activity.[2] This selectivity is crucial for experimental design, as it allows for the investigation of α₁-mediated pathways without the confounding effects of β-receptor stimulation (e.g., direct increases in heart rate or cardiac contractility). While comprehensive binding affinity (Ki) data is sparse for this older compound, its functional selectivity is well-established in the literature, ensuring that its effects on vascular tone can be confidently attributed to the α₁-adrenergic system.[2][8]

Downstream Signaling Pathways

The α₁-adrenergic receptor is a G-protein-coupled receptor (GPCR) that is linked to the Gq alpha subunit.[6] The binding of Methoxamine hydrochloride triggers a conformational change in the receptor, initiating the following intracellular signaling cascade:

  • Gq Protein Activation: The activated receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gq alpha subunit, causing the subunit to dissociate.

  • Phospholipase C (PLC) Activation: The activated Gq-GTP complex moves laterally within the cell membrane to activate the enzyme Phospholipase C.

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃, being water-soluble, diffuses through the cytoplasm to bind to IP₃ receptors on the sarcoplasmic reticulum (SR), the cell's intracellular calcium store. This binding opens calcium channels, leading to a rapid influx of Ca²⁺ into the cytoplasm.

  • Smooth Muscle Contraction: The increased intracellular Ca²⁺ binds to calmodulin. The Ca²⁺-calmodulin complex then activates Myosin Light Chain Kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[6][7]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Methoxamine Methoxamine A1R α1-Adrenergic Receptor Methoxamine->A1R Binds Gq Gq Protein (GDP) A1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Vasoconstriction MLCK->Contraction Phosphorylates Myosin

Caption: Alpha-1 adrenergic receptor Gq signaling pathway.

Section 2: In Vitro Characterization of Vasoconstrictive Properties

The isolated tissue organ bath is the gold-standard in vitro assay for characterizing the contractile or relaxant properties of a test compound on vascular tissue. The choice of an isolated arterial ring, typically from a rat aorta, is based on its robustness, reproducibility, and the well-documented physiological responses of this tissue. This preparation allows for the direct measurement of isometric force generation in response to cumulative concentrations of an agonist, providing a clear and quantitative assessment of vasoconstrictive potency and efficacy.

Isolated Tissue Bath Protocol: Rat Aortic Rings

This protocol provides a self-validating system by including steps to verify tissue viability and endothelial integrity, ensuring the reliability of the obtained data.

Materials:

  • Animals: Male Wistar rats (250-300g).

  • Physiological Salt Solution (PSS): Krebs-Henseleit Solution.

  • Gases: Carbogen (95% O₂, 5% CO₂).

  • Equipment: Isolated organ bath system with force-displacement transducers, data acquisition system, dissecting microscope, standard surgical tools.

  • Reagents: Methoxamine hydrochloride, Potassium Chloride (KCl), Phenylephrine (PE), Acetylcholine (ACh).

Step-by-Step Methodology:

  • Tissue Isolation: Humanely euthanize the rat in accordance with institutional guidelines. Immediately perform a thoracotomy to expose the thoracic aorta. Carefully dissect the aorta free from surrounding connective tissue and place it in ice-cold Krebs-Henseleit solution.

  • Ring Preparation: Under a dissecting microscope, remove any remaining adipose and connective tissue. Cut the aorta into 2-4 mm rings. Causality Note: Precise, clean cuts are essential to avoid tissue damage that could impair contractile function.

  • Mounting: Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 10-20 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. One hook is fixed to the chamber, while the other is connected to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. Replace the Krebs solution every 15-20 minutes during this period. Causality Note: This equilibration period allows the tissue to recover from the dissection stress and achieve a stable baseline tension, which is critical for reproducible results.

  • Viability and Contractility Check: Contract the rings with a depolarizing concentration of KCl (e.g., 60-80 mM). A robust contraction confirms the viability and contractile capability of the smooth muscle. Wash the tissue and allow it to return to baseline.

  • Endothelial Integrity Check: Pre-contract the rings with a submaximal concentration of Phenylephrine (e.g., 1 µM). Once a stable plateau is reached, add Acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium. A lack of relaxation suggests the endothelium is denuded or non-functional. This step is crucial for interpreting results, as endothelial factors can modulate vasoconstrictor responses.

  • Concentration-Response Curve (CRC) Generation: After washing out the previous agents and allowing the tissue to return to baseline, add Methoxamine hydrochloride to the bath in a cumulative, logarithmic fashion (e.g., 10⁻⁹ M to 10⁻⁴ M). Allow the response to each concentration to reach a stable plateau before adding the next concentration.

  • Data Acquisition: Record the isometric tension (in grams or millinewtons) continuously throughout the experiment.

Data Analysis and Interpretation

The data from the CRC experiment is plotted with the agonist concentration on a logarithmic x-axis and the contractile response on a linear y-axis. This generates a sigmoidal curve from which key pharmacological parameters are derived.

  • EC₅₀ (Half-maximal Effective Concentration): The concentration of Methoxamine that produces 50% of the maximal response. It is a measure of the drug's potency .

  • Eₘₐₓ (Maximal Effect): The maximum contractile response produced by Methoxamine. It is a measure of the drug's efficacy .

These parameters are typically calculated using non-linear regression analysis with a four-parameter logistic equation.

Table 1: Representative Data for Methoxamine-Induced Contraction in Isolated Rat Aorta

Concentration (M) Log Concentration Response (g Tension) % of Max Response
1.00E-09 -9.0 0.05 2.5%
1.00E-08 -8.0 0.15 7.5%
1.00E-07 -7.0 0.40 20.0%
3.00E-07 -6.5 0.75 37.5%
1.00E-06 -6.0 1.10 55.0%
3.00E-06 -5.5 1.55 77.5%
1.00E-05 -5.0 1.85 92.5%
1.00E-04 -4.0 2.00 100.0%
Calculated EC₅₀ ~8.5 x 10⁻⁷ M

| Calculated Eₘₐₓ | | 2.0 g | |

Note: The data in this table are illustrative and represent typical results for generating a concentration-response curve.

In_Vitro_Workflow cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis A 1. Euthanize Rat & Isolate Thoracic Aorta B 2. Clean & Cut Aorta into 2-4mm Rings A->B C 3. Mount Ring in Organ Bath B->C D 4. Equilibrate (60-90 min, 37°C) C->D E 5. Viability Check (KCl Contraction) D->E F 6. Endothelium Check (PE -> ACh) E->F G 7. Generate CRC (Cumulative Dosing) F->G H 8. Record Isometric Tension Data G->H I 9. Plot CRC & Calculate EC50 and Emax H->I

Caption: Experimental workflow for in vitro characterization.

Section 3: In Vivo Assessment of Vasoconstrictive Effects

To understand the systemic effects of Methoxamine hydrochloride, in vivo studies are essential. These experiments translate the mechanistic data from in vitro assays into a whole-organism physiological context. The primary endpoint for assessing vasoconstriction in vivo is the measurement of Mean Arterial Pressure (MAP).

Hemodynamic Studies in Anesthetized Rodents

This protocol describes the direct measurement of arterial blood pressure in an anesthetized rat following intravenous administration of Methoxamine. The choice of an anesthetized model allows for precise surgical catheterization and control over experimental variables.

Materials:

  • Animals: Male Wistar or Spontaneously Hypertensive Rats (SHR) (300-400g).

  • Anesthetics: Ketamine/Xylazine cocktail or Isoflurane.

  • Equipment: Stereotaxic frame or surgical board, heating pad, rectal temperature probe, pressure transducer, data acquisition system (e.g., PowerLab), ventilator (optional), infusion pump, PE-50 tubing.

  • Reagents: Methoxamine hydrochloride solution (sterile), heparinized saline.

Step-by-Step Methodology:

  • Anesthesia and Preparation: Anesthetize the rat using an approved institutional protocol (e.g., Ketamine 90 mg/kg + Xylazine 10 mg/kg, IP). Confirm the depth of anesthesia by lack of pedal withdrawal reflex. Place the animal in a supine position on a heating pad to maintain core body temperature at 37°C. Causality Note: Maintaining normothermia is critical, as hypothermia can significantly depress cardiovascular function and alter drug responses.

  • Surgical Catheterization:

    • Venous Access: Make a small incision in the neck or groin to expose the jugular or femoral vein. Carefully insert a catheter (PE-50 tubing) filled with heparinized saline for intravenous drug administration.

    • Arterial Access: Expose the contralateral femoral artery or the carotid artery. Carefully cannulate the artery with a PE-50 catheter connected to a pressure transducer. Causality Note: The arterial line is the most critical component for direct blood pressure measurement. It must be free of air bubbles and securely placed to ensure accurate pressure readings.

  • Stabilization: Allow the animal's hemodynamics to stabilize for at least 20-30 minutes post-surgery before any drug administration. Monitor heart rate and blood pressure to establish a stable baseline.

  • Drug Administration: Administer a bolus intravenous injection of Methoxamine hydrochloride via the venous catheter. A dose of 0.025 mg/kg is a documented effective dose in rats.[3] For dose-response studies, escalating doses can be administered, allowing for a return to baseline between each dose.

  • Data Acquisition and Monitoring: Continuously record the arterial blood pressure waveform throughout the experiment. From this waveform, the data acquisition software will calculate and display systolic pressure, diastolic pressure, mean arterial pressure (MAP), and heart rate.

Data Presentation

The primary outcome is the change in MAP from baseline following drug administration. A potent vasoconstrictor like Methoxamine will produce a rapid and significant increase in MAP. It is also common to observe a corresponding decrease in heart rate, a phenomenon known as reflex bradycardia, which is a baroreceptor-mediated response to the acute rise in blood pressure.[7]

Table 2: Expected Hemodynamic Response to IV Methoxamine in an Anesthetized Rat

Parameter Baseline (Pre-dose) Post-dose (Peak Effect) Expected Change
Dose N/A 0.025 mg/kg N/A
Mean Arterial Pressure (MAP) 105 ± 5 mmHg 140 ± 8 mmHg +35 mmHg

| Heart Rate (HR) | 350 ± 20 bpm | 290 ± 25 bpm | -60 bpm |

Note: The data in this table are illustrative of expected results based on the known pharmacology of Methoxamine and are not from a single specific study.[3]

In_Vivo_Workflow A 1. Anesthetize Rat & Maintain Body Temperature B 2. Catheterize Femoral Vein (IV Drug Administration) A->B C 3. Catheterize Femoral/Carotid Artery (Connect to Pressure Transducer) A->C D 4. Stabilize Hemodynamics (Establish Baseline MAP & HR) B->D C->D E 5. Administer Methoxamine IV D->E F 6. Continuously Record Arterial Blood Pressure E->F G 7. Analyze Change in MAP & HR from Baseline F->G

Caption: Experimental workflow for in vivo hemodynamic assessment.

Section 4: Comparative Pharmacology and Research Applications

Methoxamine's distinct pharmacological profile makes it a useful reference compound. Unlike phenylephrine, which can have some weak β-agonist activity at high concentrations, Methoxamine is considered a "pure" α₁-agonist.[3][8] Its prolonged duration of action compared to norepinephrine also provides a more sustained and stable hypertensive state for experimental study.[7]

The primary research application of Methoxamine hydrochloride is as a selective pharmacological probe to:

  • Investigate the role of α₁-adrenoceptors in cardiovascular physiology and pathophysiology.

  • Study the mechanisms of vascular smooth muscle contraction.

  • Serve as a reference vasoconstrictor in the screening and characterization of novel vasoactive compounds.

  • Induce a hypertensive state in animal models to study baroreflex function or end-organ effects of elevated blood pressure.

Conclusion

Methoxamine hydrochloride is a potent, selective, and direct-acting alpha-1 adrenergic agonist. Its vasoconstrictive properties are a direct result of its ability to activate the Gq-protein signaling cascade in vascular smooth muscle, leading to an increase in intracellular calcium and subsequent contraction. This mechanism can be reliably and quantitatively characterized using established in vitro methods, such as the isolated aortic ring assay, and its systemic effects can be confirmed through in vivo hemodynamic studies. By providing a selective and sustained activation of the alpha-1 adrenergic system, Methoxamine hydrochloride remains a cornerstone tool for researchers in pharmacology and cardiovascular physiology, enabling precise investigation into the fundamental mechanisms of vascular tone regulation.

References

  • Patsnap Synapse. (2024, June 14). What is Methoxamine Hydrochloride used for? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxamine. PubChem Compound Summary for CID 6082. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxamine Hydrochloride? Retrieved from [Link]

  • Taylor & Francis. (n.d.). Methoxamine – Knowledge and References. Retrieved from [Link]

  • Chang, K. C. (1998). Hypertensive effects of methoxamine on arterial mechanics in rats: analysis based on exponentially tapered T-tube model. European Journal of Pharmacology, 350(2-3), 195–202. Retrieved from [Link]

  • DeMarinis, R. M., Hieble, J. P., & Matthews, W. D. (1983). Alpha-adrenergic agents. 1. Direct-acting alpha 1 agonists related to methoxamine. Journal of Medicinal Chemistry, 26(8), 1213–1214. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). methoxamine. Retrieved from [Link]

  • Nishihashi, T., & Yukiiri, K. (2000). A comparative study on the rat aorta and mesenteric arterial bed of the possible role of nitric oxide in the desensitization of the vasoconstrictor response to an α1-adrenoceptor agonist. Japanese Journal of Pharmacology, 83(3), 221-228. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxamine. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2023, June 5). Alpha-1 Receptor Agonists. Retrieved from [Link]

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Methodological & Application

Application Note: Preparation and Handling of 4-(1-Aminoethyl)-2,6-dimethoxyphenol Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride (CAS No. 3026712-26-2). Aimed at researchers in drug development and life sciences, this note details validated protocols for creating both aqueous- and organic-based stock solutions. The rationale behind solvent choice, procedural steps, and storage conditions is explained to ensure the long-term integrity and reproducibility of experimental results.

Introduction and Scientific Context

4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride is a substituted phenolic amine. Compounds within this class are of significant interest in medicinal chemistry and pharmacology due to their structural relation to known bioactive molecules. The phenol moiety offers antioxidant potential, while the amine group provides a site for protonation, influencing solubility and receptor interactions.

The hydrochloride salt form is intentionally designed to improve the aqueous solubility and stability of the parent molecule, which is a common strategy for basic compounds.[1] However, like many phenolic compounds, it can be susceptible to oxidation and light-induced degradation over time. Therefore, the accurate and consistent preparation of stock solutions is a critical first step for any downstream application, directly impacting the reliability and reproducibility of experimental data. This guide provides the necessary protocols to achieve this.

Compound Properties and Safety

A thorough understanding of the compound's properties and adherence to safety protocols is paramount.

Key Chemical Properties
PropertyValueSource
Chemical Name 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochlorideN/A
CAS Number 3026712-26-2[2]
Molecular Formula C₁₀H₁₆ClNO₃N/A
Molecular Weight 233.69 g/mol [3]
Appearance Typically a solid or powder
Safety & Handling Precautions

While specific hazard data for this exact compound is limited, data from structurally related phenolic amines and hydrochloride salts indicate that it should be handled with care. The analogous compound 4-(2-aminoethyl)-2,6-dimethoxyphenol hydrochloride is classified as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.

  • Engineering Controls: Handle the solid compound in a chemical fume hood or a ventilated cabinet to avoid inhalation of dust.[4][5]

  • Handling: Avoid contact with skin and eyes. After handling, wash hands thoroughly. Do not eat, drink, or smoke in the laboratory.[6]

  • Disposal: Dispose of waste according to institutional and local regulations.

Stock Solution Preparation: Protocols

The choice of solvent is the most critical decision and depends on the required stock concentration and the tolerance of the downstream assay to the solvent. Two primary protocols are provided below.

Protocol A: Aqueous-Based Stock Solution (e.g., 10 mM in PBS)

This method is ideal for direct application in most cell-based or biochemical assays where organic solvents may interfere. The hydrochloride salt form is intended to facilitate aqueous solubility.

Scientist's Note: The pH of the final solution may be slightly acidic due to the hydrochloride salt. For pH-sensitive assays, verify the final pH and adjust if necessary with dilute NaOH or HCl.

Materials:

  • 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride powder

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • 1.5 mL or 2.0 mL sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Step-by-Step Procedure:

  • Calculation: Determine the mass of the compound needed.

    • Formula: Mass (mg) = Desired Concentration (M) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 233.69 g/mol × 1000 mg/g = 2.34 mg

  • Weighing: Carefully weigh the calculated mass (e.g., 2.34 mg) of the compound and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the desired volume of sterile PBS (e.g., 1 mL) to the tube.

  • Mixing: Close the tube securely and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect to ensure no particulates remain.

  • Sterilization (Optional): If required for sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube. Note that this may lead to a minor loss of product.

Protocol B: Organic Solvent-Based High-Concentration Stock (e.g., 50 mM in DMSO)

This protocol is used to create a highly concentrated primary stock, which is useful for long-term storage and for experiments requiring a wide range of final concentrations.

Scientist's Note: Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds, making it an excellent choice for high-concentration stocks.[7][8] However, DMSO can be toxic to cells, typically above 0.5-1% (v/v). Always calculate the final DMSO concentration in your working solution.

Materials:

  • 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride powder

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Cryogenic vials or amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Vortex mixer

Step-by-Step Procedure:

  • Calculation: Determine the mass of the compound needed.

    • Example for 1 mL of 50 mM stock: Mass (mg) = 0.050 mol/L × 0.001 L × 233.69 g/mol × 1000 mg/g = 11.68 mg

  • Weighing: In a chemical fume hood, carefully weigh the calculated mass (e.g., 11.68 mg) and transfer it to a suitable vial (e.g., a 2 mL amber glass vial).

  • Dissolution: Add the desired volume of DMSO (e.g., 1 mL) to the vial.

  • Mixing: Cap the vial tightly and vortex for 2-3 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Working Dilutions: When preparing for an experiment, dilute this high-concentration stock in your assay buffer or cell culture medium to ensure the final DMSO concentration is well below the toxic threshold for your system.

Workflow Visualization

The following diagram outlines the decision-making and procedural flow for preparing stock solutions of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride.

G cluster_prep Preparation Phase cluster_aqueous Aqueous Protocol cluster_organic Organic Protocol cluster_storage Storage Phase start Weigh Compound (CAS 3026712-26-2) decision Select Solvent System start->decision dissolve_aq Dissolve in Buffer (e.g., PBS) Vortex / Sonicate decision->dissolve_aq For Direct Assay Use (e.g., 10 mM) dissolve_org Dissolve in DMSO Vortex / Gentle Heat decision->dissolve_org For High-Concentration Stock (e.g., 50 mM) qc_aq Visual QC: Ensure Complete Dissolution dissolve_aq->qc_aq filter_aq Optional: Sterile Filter (0.22 µm) qc_aq->filter_aq aliquot Aliquot into Light-Protected Vials filter_aq->aliquot qc_org Visual QC: Ensure Complete Dissolution dissolve_org->qc_org qc_org->aliquot store Store at Recommended Temperature (See Table 2) aliquot->store end end store->end Ready for Experimental Use

Caption: Workflow for preparing stock solutions of the target compound.

Storage and Stability

Proper storage is essential to maintain the chemical integrity of the compound. Phenolic compounds are prone to degradation, but appropriate measures can ensure a long shelf-life.[4]

Key Principles:

  • Aliquoting: Dispense the stock solution into single-use volumes (aliquots). This practice minimizes contamination and prevents degradation from repeated freeze-thaw cycles.

  • Light Protection: Store aliquots in amber vials or wrap clear tubes in aluminum foil to protect against light-induced decomposition.[4]

  • Temperature: Lower temperatures slow down chemical degradation.

Table 2: Recommended Storage Conditions
Stock Solution TypeShort-Term Storage (≤ 1 week)Long-Term Storage (> 1 week)Rationale
Aqueous (e.g., PBS) 2-8°C, protected from light-20°C, protected from lightAqueous solutions are more susceptible to microbial growth and hydrolysis. Avoid storing for more than a day at 4°C if not sterile.[6]
Organic (DMSO) Room Temperature or 4°C-20°C or -80°C, protected from lightDMSO stocks are generally more stable. Long-term freezing is the standard for preserving compound integrity.[9]

References

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  • Calcott, W. S., & Douglass, I. B. (1934). U.S. Patent No. 1,942,838. Washington, DC: U.S.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). [Link]

  • FooDB. (n.d.). Showing Compound 4-Ethyl-2,6-dimethoxyphenol (FDB011427). FooDB. [Link]

  • Gibson, E. K. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten: Theses. [Link]

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. [Link]

  • NIST. (n.d.). Phenol, 2,6-dimethoxy-. NIST Chemistry WebBook. [Link]

  • PubChemLite. (n.d.). 4-(2-aminoethyl)-2,6-dimethoxyphenol hydrochloride (C10H15NO3). PubChemLite. [Link]

Sources

Analytical methods for quantifying 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride in plasma

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the quantification of 4-(1-Aminoethyl)-2,6-dimethoxyphenol (also known as 3,5-Dimethoxy-4-hydroxyamphetamine) in plasma. This protocol addresses the specific challenges posed by the molecule's amphoteric nature (phenolic hydroxyl and aliphatic amine) and its susceptibility to oxidation.

Introduction & Scientific Rationale

The analyte 4-(1-Aminoethyl)-2,6-dimethoxyphenol is a phenethylamine derivative structurally characterized by a 2,6-dimethoxy-phenol core and an alpha-methyl-aminoethyl side chain. It is chemically synonymous with 3,5-Dimethoxy-4-hydroxyamphetamine , a known metabolite of substituted amphetamines (e.g., related to TMA or Mescaline analogs).

Analytical Challenges
  • Amphoteric Nature: The molecule possesses both a basic primary amine (

    
    ) and an acidic phenolic hydroxyl group (
    
    
    
    ). This zwitterionic potential complicates Liquid-Liquid Extraction (LLE), as no single pH effectively suppresses ionization of both functional groups for organic solvent partitioning.
  • Oxidative Instability: The para-hydroxy group, flanked by two methoxy groups (syringyl moiety), is electron-rich and prone to oxidation into a quinone methide or quinone species, particularly at the high pH required for amine extraction.

  • Matrix Interference: Endogenous plasma components (phospholipids) can suppress ionization in the mass spectrometer.

Method Strategy

To overcome these challenges, this protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . The MCX mechanism retains the positively charged amine at acidic pH, allowing rigorous washing of interferences, followed by elution at high pH. To mitigate oxidation during the high-pH elution step, Ascorbic Acid is incorporated as an antioxidant throughout the workflow.

Experimental Workflow Summary

Workflow Sample Plasma Sample (200 µL) PreTreat Pre-treatment + IS (Mescaline-d9) + 2% Formic Acid + 0.1% Ascorbic Acid Sample->PreTreat Protein Denaturation SPE_Load SPE Load (MCX) Retain Analyte (R-NH3+) PreTreat->SPE_Load pH < 4 Wash Wash Steps 1. 2% Formic Acid (Aq) 2. Methanol (Organic) SPE_Load->Wash Remove Matrix Elute Elution 5% NH4OH in MeOH (Release Neutral Amine) Wash->Elute pH > 10 Evap Evaporation & Reconstitution N2 @ 40°C Recon: 95:5 H2O:ACN (0.1% FA) Elute->Evap Concentrate LCMS LC-MS/MS Analysis Biphenyl Column ESI+ MRM Mode Evap->LCMS Inject

Caption: Optimized MCX-SPE workflow ensuring analyte retention via cation exchange while minimizing phenolic oxidation.

Detailed Protocol

Reagents and Standards
  • Reference Standard: 4-(1-Aminoethyl)-2,6-dimethoxyphenol HCl (Purity >98%).

  • Internal Standard (IS): Mescaline-d9 or 3,4-DMA-d3 . (Mescaline-d9 is preferred due to structural similarity).

  • Antioxidant Solution: 10 mg/mL Ascorbic Acid in water (Prepare fresh daily).

  • SPE Cartridges: Oasis MCX (30 mg, 1 cc) or equivalent mixed-mode strong cation exchange.

Solution Preparation
  • Stock Solution (1 mg/mL): Dissolve 1 mg of analyte in Methanol containing 0.1% Ascorbic Acid. Store at -20°C.

  • Working Standard: Dilute Stock in Water:Methanol (50:50) + 0.1% Formic Acid to generate a calibration curve (e.g., 1.0 – 1000 ng/mL).

  • Internal Standard Solution: 50 ng/mL Mescaline-d9 in 0.1% Formic Acid.

Sample Preparation (MCX SPE)
  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL tube.

  • IS Addition: Add 20 µL of Internal Standard Solution.

  • Acidification: Add 200 µL of 2% Formic Acid containing 0.1% Ascorbic Acid .

    • Note: Acidification ensures the amine is protonated (R-NH₃⁺) for capture by the MCX resin.

  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 5 min to pellet particulates.

  • SPE Conditioning:

    • 1 mL Methanol.[1]

    • 1 mL Water.[1]

  • Load: Apply the supernatant to the cartridge. Flow rate: ~1 mL/min.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL 100% Methanol . (Removes neutral/acidic lipids; Analyte remains bound by ionic interaction).

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Critical: The high pH neutralizes the amine, breaking the ionic bond.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

    • Caution: Do not over-dry. Remove immediately upon dryness to prevent oxidation.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10). Vortex and transfer to autosampler vial.

LC-MS/MS Conditions

Chromatographic Parameters

The use of a Biphenyl column is recommended over C18. The biphenyl stationary phase offers enhanced


 interactions with the aromatic ring of the analyte, providing better retention and separation from matrix interferences.
ParameterSetting
System UHPLC (e.g., Waters Acquity or Agilent 1290)
Column Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent
Column Temp 40°C
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol 5 µL

Gradient Program:

  • 0.0 min: 5% B

  • 0.5 min: 5% B

  • 3.5 min: 90% B

  • 4.5 min: 90% B

  • 4.6 min: 5% B

  • 6.0 min: Stop (Re-equilibration)

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions: The precursor ion is the protonated molecule


.
  • MW: 197.23 g/mol

    
     Precursor: 198.1 m/z 
    
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)RoleMechanism
Analyte 198.1 181.1 15QuantifierLoss of NH₃
198.1166.125QualifierLoss of NH₃ + CH₃
198.1151.135QualifierLoss of NH₃ + 2xCH₃
Mescaline-d9 221.2204.215IS QuantLoss of NH₃

Method Validation & Performance Criteria

This method should be validated according to FDA Bioanalytical Method Validation Guidance (2018) .

Linearity & Sensitivity
  • Range: 1.0 – 1000 ng/mL.

  • LLOQ: 1.0 ng/mL (Signal-to-Noise ratio

    
     10:1).
    
  • Weighting:

    
     linear regression.
    
Accuracy & Precision
  • Intra-day: CV < 15% (20% at LLOQ).

  • Inter-day: CV < 15% (20% at LLOQ).

  • Recovery: Expected extraction efficiency > 85% using MCX protocol.

Stability (Critical)

Due to the phenolic nature, stability must be rigorously tested.

  • Benchtop Stability: 4 hours at Room Temperature (with and without Ascorbic Acid).

  • Autosampler Stability: 24 hours at 10°C.

  • Freeze-Thaw: 3 cycles at -80°C.

  • Note: If degradation >15% is observed, increase Ascorbic Acid concentration to 0.5% in the Pre-treatment step.

Troubleshooting & Expert Insights

"The Phenol Trap"

Issue: Low recovery or poor peak shape. Cause: Oxidation of the phenol to a quinone during the basic elution step (pH > 10). Solution: Ensure the elution solvent is prepared fresh. Minimize the time the sample spends in the dried state. If recovery remains low, switch to WCX (Weak Cation Exchange) . In WCX, the analyte is loaded at neutral pH (Amine+) and eluted with Acid (Amine protonated, Carboxyl groups on resin protonated/neutral). This avoids the high pH step entirely.

Carryover

Issue: Signal in blank after a high standard. Cause: Basic amines stick to glass and metallic surfaces. Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) . Use Polypropylene vials instead of glass if adsorption is suspected.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Context on 3,5-dimethoxy-4-hydroxyamphetamine structure and chemistry). [Link]

  • Peters, F. T. (2007). Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology. Clinical Biochemistry, 40(18), 1320-1330. (Review of LC-MS/MS for amphoteric drugs). [Link]

  • Scheidweiler, K. B., et al. (2012). Simultaneous quantification of MDA, MDMA, MDEA and their metabolites in human plasma. Journal of Chromatography B. (Protocol basis for phenethylamine extraction). [Link]

Sources

Methoxamine hydrochloride dosage calculation for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methoxamine Hydrochloride Dosage Calculation and Formulation for Preclinical Studies

Introduction & Pharmacodynamic Rationale

Methoxamine hydrochloride is a potent, synthetic sympathomimetic amine widely utilized in preclinical cardiovascular and neuropharmacological research[1][2]. As a highly selective


-adrenergic receptor agonist, it is primarily employed to induce peripheral vasoconstriction, thereby elevating systemic blood pressure without exerting direct chronotropic or inotropic effects on the myocardium[1][3].

Causality Insight: Unlike non-selective adrenergic agonists (e.g., epinephrine), methoxamine's strict selectivity for the


-receptor isolates vascular resistance from direct cardiac stimulation[1]. By exclusively activating the Gq-protein coupled pathway, it induces smooth muscle contraction without triggering 

-mediated tachycardia[1][3]. However, researchers must anticipate reflex bradycardia—a compensatory baroreceptor response to the sudden spike in mean arterial pressure[3][4].

Pathway M Methoxamine HCl R α1-Adrenergic Receptor M->R G Gq Protein Activation R->G PLC Phospholipase C (PLC) G->PLC IP3 IP3 & DAG Cleavage PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca MLCK MLCK Activation Ca->MLCK V Vascular Smooth Muscle Contraction MLCK->V

Fig 1. Alpha-1 adrenergic receptor signaling cascade triggered by Methoxamine HCl.

Preclinical Dosage Calculation (Allometric Scaling)

When translating methoxamine dosages from human clinical data or establishing first-in-animal doses, empirical scaling based solely on body weight (mg/kg) is scientifically invalid. Because small rodents possess a significantly higher basal metabolic rate and rapid clearance kinetics compared to humans, a 1:1 translation often results in sub-therapeutic exposure[5]. Conversely, overcompensating without a mathematical framework risks acute toxicity[5].

To ensure safety and target engagement, the FDA mandates the use of Body Surface Area (BSA) normalization for systemic therapeutics[6]. The Animal Equivalent Dose (AED) is calculated using the species-specific


 factor, which represents the ratio of body weight (kg) to body surface area (

)[5][7].

The Allometric Equation:



Table 1: FDA Standardized


 Factors for Allometric Scaling [5][6][7]
| Species | Reference Body Weight (kg) | Body Surface Area (

) |

Factor | |---------|---------------------------|---------------------------|--------------| | Human (Adult) | 60.0 | 1.62 | 37 | | Dog | 10.0 | 0.50 | 20 | | Rat | 0.15 | 0.024 | 6 | | Mouse | 0.02 | 0.007 | 3 |

Table 2: Methoxamine HCl Reference Dosage Conversion Note: Assuming a baseline Human Equivalent Dose (HED) of 0.1 mg/kg, which is typical for acute hypotensive management in clinical settings.

Target Species Calculation Formula Recommended AED

| Mouse |


 | 1.23 mg/kg |
| Rat | 

| 0.62 mg/kg | | Dog |

| 0.18 mg/kg |

In Vivo Formulation & Preparation Protocol

While Methoxamine HCl is soluble in water, precise preclinical dosing (especially via intraperitoneal or intravenous routes in rodents) often requires a stabilized vehicle to ensure uniform systemic distribution and prevent micro-precipitation at higher stock concentrations[4][8]. We recommend a standardized multi-component vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [8][9].

Causality Behind the Vehicle Selection:

  • DMSO (10%) : Acts as the primary organic solvent to rapidly disrupt the crystalline lattice of the powder, ensuring complete molecular dispersion[8][9].

  • PEG300 (40%) : A polymeric co-solvent that prevents the drug from crashing out of solution when transitioning from an organic to an aqueous phase[8][9].

  • Tween-80 (5%) : A non-ionic surfactant that reduces surface tension, stabilizing the micellar structure of the drug[8][9].

  • Saline (45%) : Adjusts the final osmolarity to physiological levels, preventing hemolysis or tissue necrosis at the injection site[8][9].

Step-by-Step Methodology (For 1 mL of 2 mg/mL Working Solution)
  • Primary Dissolution : Accurately weigh 2.0 mg of Methoxamine HCl powder. Add 100

    
    L of pure DMSO. Sonicate for 2-5 minutes until the solution is completely clear[8][9].
    
  • Co-solvent Addition : Add 400

    
    L of PEG300 to the DMSO stock. Vortex vigorously for 30 seconds[8]. (Critical Step: Do not add aqueous solutions yet, as premature hydration causes precipitation).
    
  • Surfactant Addition : Add 50

    
    L of Tween-80. Mix thoroughly by pipetting up and down[8].
    
  • Aqueous Dilution : Slowly add 450

    
    L of 0.9% physiological saline dropwise while gently vortexing[8].
    

Self-Validation Check: Before administration, hold the vial against a dark background and shine a laser pointer through the liquid. The absence of beam scattering (Tyndall effect) confirms a true solution rather than a suspension, validating the successful micellar integration of the drug.

Workflow S1 1. Primary Dissolution 10% DMSO S2 2. Co-solvent 40% PEG300 S1->S2 Sonicate S3 3. Surfactant 5% Tween-80 S2->S3 Vortex S4 4. Aqueous Phase 45% Saline S3->S4 Pipette Final Final Formulation Clear Solution S4->Final Dropwise

Fig 2. Step-by-step in vivo formulation workflow for Methoxamine HCl to prevent precipitation.

Experimental Workflow & Pharmacodynamic Monitoring

  • Administration : Administer the calculated AED via the tail vein (IV) for an immediate onset of action (1-2 minutes) or intraperitoneally (IP) for a more sustained release profile[1]. Ensure the working solution is prepared freshly and used on the same day[8].

  • Hemodynamic Monitoring : Continuous monitoring of arterial blood pressure via radiotelemetry or a non-invasive tail-cuff system is mandatory. Expect a sharp, dose-dependent elevation in both systolic and diastolic pressure[2][3].

  • Safety Endpoint Management : Monitor continuously for reflex bradycardia. If the heart rate drops below 50% of the baseline, consider the co-administration of a muscarinic antagonist (e.g., atropine) to isolate the vascular effects from the vagal reflex, ensuring the viability of the animal model[3][4].

References

  • What is the mechanism of Methoxamine Hydrochloride? - Patsnap Synapse. [Link]

  • What is Methoxamine Hydrochloride used for? - Patsnap Synapse. [Link]

  • Methoxamine | C11H17NO3 | CID 6082 - PubChem (NIH). [Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics - Food and Drug Administration (FDA).[Link]

  • A simple practice guide for dose conversion between animals and human - PMC (NIH). [Link]

Sources

Application Note and Protocols for Studying the Effects of Methoxamine Hydrochloride on Blood Pressure

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental framework for investigating the cardiovascular effects of Methoxamine hydrochloride, a selective α1-adrenergic receptor agonist. This document offers in-depth protocols for in vivo blood pressure measurement in rodent models, an elucidation of the underlying molecular mechanisms, and best practices for experimental design and data interpretation.

Introduction: The Scientific Rationale for Investigating Methoxamine Hydrochloride

Methoxamine hydrochloride is a potent sympathomimetic amine that selectively activates α1-adrenergic receptors, leading to pronounced vasoconstriction and a subsequent increase in systemic blood pressure.[1][2][3] Its primary mechanism of action involves the stimulation of α1-adrenergic receptors on vascular smooth muscle cells, which initiates a signaling cascade resulting in smooth muscle contraction and increased peripheral resistance.[2][3] Unlike many other vasopressors, methoxamine has minimal to no effect on β-adrenergic receptors, which makes it a valuable tool for isolating and studying α1-adrenergic pathways in cardiovascular regulation.[1][2]

Understanding the precise effects of Methoxamine on blood pressure is crucial for several areas of research, including:

  • Hypertension Research: As a selective α1-agonist, methoxamine serves as a valuable pharmacological tool to model and study the mechanisms of hypertension.

  • Drug Discovery and Development: Characterizing the dose-dependent effects of methoxamine provides a benchmark for evaluating novel compounds targeting the α1-adrenergic system.

  • Physiological and Pharmacological Studies: The selective nature of methoxamine allows for the dissection of the role of α1-adrenergic receptors in various physiological and pathophysiological processes.

This guide will provide the necessary protocols to conduct rigorous and reproducible studies on the effects of Methoxamine hydrochloride on blood pressure in a preclinical setting.

Mechanism of Action: The α1-Adrenergic Signaling Pathway

The physiological effects of Methoxamine hydrochloride are mediated through the activation of the α1-adrenergic receptor signaling cascade in vascular smooth muscle cells. A comprehensive understanding of this pathway is essential for interpreting experimental results.

Signaling Cascade Overview

The binding of Methoxamine to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a series of intracellular events:

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

  • Smooth Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction, resulting in vasoconstriction.

Visualizing the Pathway

The following diagram, generated using Graphviz, illustrates the α1-adrenergic receptor signaling pathway.

G α1-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Methoxamine Methoxamine Alpha1_Receptor α1-Adrenergic Receptor (GPCR) Methoxamine->Alpha1_Receptor Binds to Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on Ca2_release SR->Ca2_release Induces Ca2 Increased Intracellular Ca²⁺ Ca2_release->Ca2 Ca2->PKC Co-activates Calmodulin Calmodulin Ca2->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Smooth Muscle Contraction (Vasoconstriction) MLCK->Contraction Phosphorylates & Activates

Caption: α1-Adrenergic Receptor Signaling Pathway leading to vasoconstriction.

Experimental Design and Protocols

The following section provides detailed protocols for assessing the in vivo effects of Methoxamine hydrochloride on blood pressure in rats. The choice of methodology will depend on the specific research question, available resources, and the desired level of data resolution.

Animal Models

Wistar or Sprague-Dawley rats are commonly used for cardiovascular studies. Animals should be sourced from a reputable supplier and allowed to acclimate to the facility for at least one week prior to any experimental procedures. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.

Blood Pressure Measurement Techniques

Two primary methods for direct blood pressure measurement in rats are presented: radiotelemetry, considered the "gold standard" for chronic studies, and direct arterial cannulation for acute experiments.

Radiotelemetry allows for the continuous measurement of blood pressure, heart rate, and activity in conscious, freely moving animals, thereby minimizing stress-induced artifacts.[4][5][6]

Materials:

  • Telemetry transmitter with a pressure-sensing catheter (e.g., from Data Sciences International, Kaha Sciences)

  • Surgical instruments for sterile surgery

  • Anesthesia (e.g., isoflurane)

  • Analgesics

  • Receivers and data acquisition system

Surgical Procedure (Abdominal Aorta Implantation):

  • Anesthesia and Preparation: Anesthetize the rat using isoflurane (2-3% for induction, 1.5-2% for maintenance). Shave and disinfect the abdominal area.

  • Incision: Make a midline abdominal incision to expose the abdominal aorta.

  • Aorta Isolation: Carefully dissect the abdominal aorta from the surrounding connective tissue, caudal to the renal arteries.

  • Vessel Occlusion: Temporarily occlude the aorta using vessel clips or sutures.

  • Catheter Insertion: Create a small puncture in the aortic wall with a bent 23-gauge needle. Insert the telemetry catheter into the aorta and advance it so the tip is caudal to the renal arteries.

  • Catheter Securing: Secure the catheter in place with a drop of tissue adhesive and a suture tie.

  • Transmitter Placement: Place the body of the transmitter into the abdominal cavity.

  • Closure: Suture the abdominal muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Administer analgesics as prescribed and allow the animal to recover for at least 7-10 days before starting the experiment.[7]

Experimental Workflow:

G Telemetry Experiment Workflow A Acclimatization (1 week) B Telemetry Device Implantation Surgery A->B C Post-operative Recovery (7-10 days) B->C D Baseline Blood Pressure Recording (24-48h) C->D E Methoxamine Administration D->E F Continuous Blood Pressure Monitoring E->F G Data Analysis F->G

Caption: Workflow for a telemetry-based blood pressure study.

This method is suitable for acute, terminal experiments where continuous, real-time blood pressure data is required over a shorter period.[8][9]

Materials:

  • Anesthesia (e.g., urethane or sodium pentobarbital)

  • Surgical instruments

  • Polyethylene tubing (e.g., PE-50) filled with heparinized saline

  • Pressure transducer

  • Data acquisition system (e.g., PowerLab)

  • Intravenous catheter for drug administration (e.g., in the femoral or jugular vein)

Procedure:

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent.

  • Surgical Preparation: Shave and disinfect the ventral neck area. Make a midline incision to expose the trachea and carotid arteries.

  • Tracheostomy (Optional but Recommended): Perform a tracheostomy to ensure a patent airway throughout the experiment.

  • Carotid Artery Isolation: Carefully dissect one of the carotid arteries from the surrounding tissue and vagus nerve.

  • Cannulation: Place two loose silk sutures around the isolated artery. Tightly tie the distal suture. Make a small incision in the artery between the two sutures. Insert the heparinized saline-filled cannula into the artery and advance it towards the aortic arch. Secure the cannula with the proximal suture.

  • Transducer Connection: Connect the arterial cannula to the pressure transducer.

  • IV Cannulation: Cannulate the femoral or jugular vein for intravenous administration of Methoxamine.

  • Stabilization: Allow the animal's blood pressure to stabilize for at least 20-30 minutes before commencing the experiment.

Methoxamine Hydrochloride Dose-Response Study Protocol

This protocol is designed to characterize the dose-dependent effects of Methoxamine on mean arterial pressure (MAP).

Drug Preparation:

  • Prepare a stock solution of Methoxamine hydrochloride in sterile saline.

  • Prepare serial dilutions to achieve the desired final concentrations for injection.

Experimental Groups:

  • Vehicle Control Group: Receives an equivalent volume of sterile saline.

  • Methoxamine Treatment Groups: At least 3-4 groups receiving increasing doses of Methoxamine (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg, administered intravenously). The specific dose range may need to be optimized based on preliminary studies. A study by Chang (1998) used a dose of 0.025 mg/kg in rats to study its hypertensive effects.[10]

Administration and Data Collection:

  • Baseline Recording: Record baseline blood pressure for a stable period (e.g., 15-30 minutes).

  • Drug Administration: Administer the vehicle or the respective dose of Methoxamine intravenously.

  • Post-Dose Recording: Continuously record blood pressure for at least 60 minutes post-administration, or until the blood pressure returns to baseline. The pressor effect of intravenous methoxamine is typically observed within 1-2 minutes and can last for about an hour.[11]

Data Analysis and Interpretation

Data Presentation:

Summarize the key hemodynamic parameters in a clear and concise table.

Treatment GroupDose (mg/kg)NBaseline MAP (mmHg)Peak ΔMAP (mmHg)Time to Peak (min)Duration of Effect (min)
Vehicle-6105 ± 52 ± 1--
Methoxamine0.016103 ± 615 ± 32.1 ± 0.515 ± 4
Methoxamine0.036106 ± 432 ± 51.8 ± 0.435 ± 6
Methoxamine0.16104 ± 555 ± 71.5 ± 0.358 ± 8
Methoxamine0.36107 ± 678 ± 91.3 ± 0.2>60

Data are presented as mean ± SEM. MAP = Mean Arterial Pressure; ΔMAP = Change from Baseline MAP.

Statistical Analysis:

  • Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the effects of different doses of Methoxamine to the vehicle control.

  • A p-value of <0.05 is typically considered statistically significant.

Interpretation of Results:

  • A dose-dependent increase in MAP following Methoxamine administration would confirm its pressor effect mediated by α1-adrenergic receptor activation.

  • The dose-response curve can be used to determine key pharmacological parameters such as the ED50 (the dose that produces 50% of the maximal effect).

  • Potential for reflex bradycardia (a decrease in heart rate in response to the rise in blood pressure) should also be monitored and analyzed, as this is a known physiological response to potent vasoconstrictors.[3]

Conclusion

This application note provides a comprehensive framework for studying the effects of Methoxamine hydrochloride on blood pressure in a preclinical research setting. By employing the detailed protocols for in vivo blood pressure measurement and adhering to a robust experimental design, researchers can obtain high-quality, reproducible data to further elucidate the role of the α1-adrenergic system in cardiovascular regulation and disease. The provided mechanistic insights and experimental workflows serve as a valuable resource for scientists in academia and the pharmaceutical industry.

References

  • Bio-Rad. (n.d.). Activation of ERK by Alpha-1 adrenergic receptors Pathway Map. Bio-Rad. Retrieved from [Link]

  • PubChem. (n.d.). Methoxamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Charles River. (n.d.). Blood Pressure Telemetry Device Implantation in Rodents. Charles River Laboratories. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Methoxamine – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • Patsnap. (2024, June 14). What is Methoxamine Hydrochloride used for? Patsnap Synapse. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Methoxamine Hydrochloride? Patsnap Synapse. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha-1 adrenergic receptor. Retrieved from [Link]

  • Kramer, K., & Kinter, L. B. (2003). Evaluation and applications of radiotelemetry in small laboratory animals. ILAR journal, 44(4), 325–335.
  • Whittaker, M., & Kinter, L. B. (2009). Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry. Journal of visualized experiments : JoVE, (31), 1493.
  • American Heart Association Journals. (2024, April 17). Blood Pressure Monitoring Through Radiotelemetry: Exploring the Viability of Its Application in Multihoused Small Laboratory Animals. Hypertension. Retrieved from [Link]

  • ADInstruments. (n.d.). Tips and Tricks for Successful Rat Telemetry Blood Pressure Recordings. Retrieved from [Link]

  • Charles River. (n.d.). Blood Pressure Telemetry Device Implantation in Rodents. Retrieved from [Link]

  • Parasuraman, S., Raveendran, R., & Kesavan, R. (2010). Blood pressure measurement in rats: a comparison of an invasive method with a noninvasive method. Journal of pharmacology & pharmacotherapeutics, 1(2), 111–114.
  • Chang, K. C. (1998). Hypertensive effects of methoxamine on arterial mechanics in rats: analysis based on exponentially tapered T-tube model. European journal of pharmacology, 350(2-3), 195–202.
  • Oreate AI. (2026, February 18). Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz. Retrieved from [Link]

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  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • GitHub. (n.d.). pydot/pydot: Python interface to Graphviz's Dot language. Retrieved from [Link]

  • Feng, J., Fitz, Y., Li, Y., Fernandez, M., Puch, I. C., Wang, D., & Solomon, S. B. (2015). Measurement of Mean Arterial Pressure by Carotid Artery Cannulation in Isoflurane Anesthetized Wistar Rats. Bulletin UASVM Veterinary Medicine, 72(1), 108.
  • JoVE. (2025, November 14). Continuous Arterial Pressure Monitoring in Conscious Rodents Using Implantable Telemetry and Comparison with the Tail-Cuff Method. Retrieved from [Link]

  • ResearchGate. (n.d.). A diagram illustrating alpha 1-adrenoceptor activation resulting in.... Retrieved from [Link]

  • ResearchGate. (n.d.). α1-adrenergic receptor (α1-AR)-mediated signaling pathway.... Retrieved from [Link]

  • Pixorize. (n.d.). Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE. Retrieved from [Link]

  • ResearchGate. (2020). The dose-response curve of methoxamine infusions for preventing.... Retrieved from [Link]

  • Parasuraman, S., & Raveendran, R. (2012). Measurement of invasive blood pressure in rats. Journal of pharmacology & pharmacotherapeutics, 3(2), 172–177.
  • ADInstruments. (n.d.). Surgical Instruction: Left Ventricular Pressure via Carotid in Rat. Retrieved from [Link]

  • Saugel, B., Kouz, K., & Scheeren, T. W. L. (2022). How to measure blood pressure using an arterial catheter: a systematic 5-step approach. Critical care (London, England), 26(1), 299.
  • PubMed. (1987). The effects of noradrenaline, B-HT 920, methoxamine, angiotensin II and vasopressin on mean circulatory filling pressure in conscious rats. Retrieved from [Link]

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Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride is a substituted phenethylamine derivative of increasing interest within pharmaceutical research and development. Its unique structural combination of a primary amine, a phenolic hydroxyl group, and two methoxy groups suggests potential biological activity, necessitating the development of a sensitive, selective, and reliable analytical method for its quantification in various matrices. This application note presents a comprehensive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride. The protocol herein is designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 and the U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[1][2][3][4][5][6][7][8] This guide is intended for researchers, scientists, and drug development professionals seeking a definitive protocol for the accurate quantification of this compound.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

  • Chemical Name: 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride

  • Molecular Formula: C₁₀H₁₆ClNO₃

  • Molecular Weight: 233.69 g/mol

  • Chemical Structure:

    
    
    

Principle of the Method

This method employs a reversed-phase liquid chromatography system for the separation of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride from potential matrix components. The analyte is then detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive detection method allows for accurate quantification of the analyte even at low concentrations. The presence of a primary amine and a phenolic hydroxyl group makes the compound amenable to positive ion electrospray ionization (ESI+).

Materials and Reagents

  • 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride reference standard (purity ≥98%)

  • Internal Standard (IS): A structurally similar and stable isotopically labeled version of the analyte is highly recommended (e.g., 4-(1-Aminoethyl-d3)-2,6-dimethoxyphenol hydrochloride). If unavailable, a structurally related compound with similar chromatographic and mass spectrometric behavior can be used.

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade, >99%)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (or other relevant biological matrix) with appropriate anticoagulant (e.g., K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange) or 96-well protein precipitation plates.

Instrumentation and Analytical Conditions

Liquid Chromatography (LC)
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column with a stationary phase suitable for the retention of polar compounds. A column with a biphenyl or a C18 stationary phase with polar end-capping is recommended to achieve good peak shape and retention for the analyte.

    • Example Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05
Mass Spectrometry (MS)
  • System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions: (To be optimized by direct infusion of the analyte and internal standard)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
4-(1-Aminoethyl)-2,6-dimethoxyphenol[M+H]⁺ (198.1)To be determined0.05To be determinedTo be determined
Internal Standard[M+H]⁺To be determined0.05To be determinedTo be determined

Causality behind Experimental Choices: The choice of a reversed-phase C18 column is based on its wide applicability and success in retaining and separating a broad range of small molecules. The addition of formic acid to the mobile phase serves two key purposes: it protonates the primary amine of the analyte, which enhances its retention on the reversed-phase column and promotes efficient ionization in the ESI source. A gradient elution is employed to ensure efficient separation from endogenous matrix components and to achieve a sharp peak shape for the analyte. Positive ion ESI is selected due to the presence of the basic primary amine, which is readily protonated.

Experimental Workflow

workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation stock Stock Solution Preparation working Working Standard Preparation stock->working sample_prep Sample Preparation (Protein Precipitation or SPE) working->sample_prep lc LC Separation sample_prep->lc ms MS/MS Detection (MRM Mode) lc->ms data_acq Data Acquisition ms->data_acq quant Quantification data_acq->quant validation Method Validation quant->validation

Caption: Workflow for the LC-MS/MS analysis of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride.

Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride reference standard and dissolve it in 1 mL of methanol. This will be your primary stock solution.

    • Note: Based on the predicted solubility, if the compound does not fully dissolve, try a different solvent such as a mixture of methanol and water or a dilute acidic solution (e.g., 0.1% formic acid in water). It is crucial to ensure complete dissolution.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in the same manner as the analyte.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve.

Protocol 2: Sample Preparation (Using Protein Precipitation)
  • Spiking: To 90 µL of blank biological matrix (e.g., human plasma), add 10 µL of the appropriate working standard solution. For unknown samples, add 10 µL of the 50:50 methanol/water mixture.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution to all samples, calibration standards, and quality control samples.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each sample.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject the prepared samples into the LC-MS/MS system.

Causality behind Experimental Choices: Protein precipitation is a simple and rapid method for sample clean-up that is often sufficient for LC-MS/MS analysis. The use of cold acetonitrile enhances the precipitation of proteins, and the addition of formic acid helps to stabilize the analyte and improve its chromatographic performance.

Method Validation

The developed method must be validated according to the latest regulatory guidelines to ensure its reliability for its intended purpose.[1][2][3][4][5][6][7][8] The following parameters should be assessed:

Validation ParameterAcceptance Criteria (based on FDA/ICH M10 guidelines)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix.
Linearity A calibration curve with at least six non-zero standards. The coefficient of determination (r²) should be ≥ 0.99.
Accuracy and Precision The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with an accuracy of ±20% and a precision of ≤20%.
Matrix Effect The matrix factor should be consistent across different sources of the matrix. The %CV of the IS-normalized matrix factor should be ≤15%.
Recovery The extraction recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability The analyte should be stable in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage, and post-preparative stability).

Data Analysis

The concentration of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride in the samples will be determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve will be constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x² or 1/x) linear regression.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride by LC-MS/MS. The proposed method is designed to be sensitive, selective, and robust, and is accompanied by a comprehensive validation plan that aligns with current regulatory expectations. By following this guide, researchers and drug development professionals can confidently and accurately quantify this important compound in various biological matrices, thereby supporting its further investigation and development.

References

  • International Council for Harmonisation. ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2][4][5]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Labcorp. [Link][1]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][7]

  • PubMed. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. [Link][9]

  • ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. [Link][6]

  • Oxford Academic. LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. [Link][10]

  • PubMed. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. [Link][11]

  • MDPI. LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. [Link][12]

  • PMC. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. [Link][13]

  • ResearchGate. Determination of Polyphenols Using Liquid Chromatography-Tandem Mass Spectrometry Technique (LC-MS/MS): A Review. [Link][14]

  • ScienceDirect. Strategy for optimized use of LC-MS n for determination of the polyphenolic profiles of apple peel, flesh and leaves. [Link][15]

  • Semantic Scholar. Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry. [Link][16]

Sources

Use of Methoxamine hydrochloride as a derivatization reagent in GC analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Derivatization of Carbonyl Compounds Using Methoxylamine Hydrochloride for Gas Chromatography Analysis

Abstract

This technical note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Methoxylamine Hydrochloride (commonly referred to as MOX reagent) for the derivatization of carbonyl-containing compounds prior to Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis. It is important to distinguish Methoxylamine Hydrochloride (CH₃ONH₂·HCl) from the similarly named vasopressor drug, Methoxamine hydrochloride. For GC derivatization of aldehydes and ketones, Methoxylamine Hydrochloride is the correct and universally accepted reagent.[1] This guide details the underlying chemical principles, step-by-step protocols, and critical considerations for achieving robust and reproducible analytical results for a wide range of analytes, including steroids, keto acids, sugars, and pharmaceuticals.

The Principle of Derivatization for GC Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[2] However, many biologically and pharmaceutically relevant molecules, such as steroids, sugars, and certain acidic drugs, possess polar functional groups (e.g., -OH, -COOH, C=O) that render them non-volatile and prone to thermal degradation at typical GC injector temperatures.[2][3] Chemical derivatization is a sample preparation technique used to overcome these limitations by chemically modifying the analyte to increase its volatility and thermal stability.[3][4]

Specifically for compounds containing aldehyde and ketone moieties, the primary objectives of derivatization are:

  • To block the highly polar carbonyl group , reducing intermolecular hydrogen bonding and increasing volatility.

  • To improve thermal stability , preventing degradation in the hot GC inlet.

  • To prevent tautomerization (enolization) of ketones, which can lead to the formation of multiple silylated derivatives and complicate chromatographic analysis.[5][6][7]

Methoxylamine hydrochloride (MOX) is the reagent of choice for specifically and efficiently targeting these carbonyl groups.[1]

The Mechanism of Methoximation

Methoximation is a condensation reaction where the nucleophilic nitrogen of methoxylamine attacks the electrophilic carbon of a carbonyl group (aldehyde or ketone) to form an O-methyl oxime.[1][5] The reaction is typically carried out in a solvent like pyridine, which acts as a catalyst by scavenging the HCl byproduct.[3][8]

The key benefits of this reaction are that it effectively "caps" the reactive carbonyl group and is often the first step in a two-stage derivatization process, commonly followed by silylation to derivatize hydroxyl and carboxyl groups.[5][8][9]

Diagram 1: Methoximation Reaction Mechanism

Caption: Reaction of a carbonyl with methoxylamine to form an O-methyl oxime.

The Challenge of Syn and Anti Isomers

A critical consideration in methoximation is the potential formation of geometric isomers (syn and anti) around the newly formed C=N double bond.[6][10] These isomers may exhibit slightly different physicochemical properties, which can result in:

  • A single, broadened chromatographic peak.

  • Two partially or fully resolved peaks for a single analyte.

While this can complicate quantitation, the peak pattern is typically highly reproducible. For quantitative analysis, it is common practice to sum the peak areas of both isomers.[10]

Applications

Methoximation is a cornerstone of derivatization in numerous fields, most notably:

  • Metabolomics: For the comprehensive profiling of small molecule metabolites in biological samples like serum, urine, and tissue extracts.[8][9][11] It is essential for analyzing sugars, organic acids, and amino acids.

  • Steroid Profiling: In clinical and forensic toxicology, MOX is used to derivatize the ketone groups on steroid hormones (e.g., testosterone, progesterone) before silylation of hydroxyl groups.[1][12]

  • Pharmaceutical Analysis: For the quality control and stability testing of drug substances that contain carbonyl functionalities.

  • Environmental Analysis: For the detection of carbonyl compounds in air and water samples.[13][14]

Experimental Protocols

This section provides a detailed, field-proven protocol for the two-step derivatization of biological extracts. Safety Precaution: Pyridine and silylation reagents are toxic and moisture-sensitive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

Diagram 2: Two-Step Derivatization Workflow

Derivatization_Workflow start Start: Dried Sample Extract (e.g., Lyophilized Serum) step1 Step 1: Methoximation Add MOX Reagent in Pyridine start->step1 incubate1 Incubate (e.g., 90 min at 30-50°C) step1->incubate1 step2 Step 2: Silylation Add MSTFA + 1% TMCS incubate1->step2 incubate2 Incubate (e.g., 30 min at 37-60°C) step2->incubate2 centrifuge Centrifuge (Optional) To pellet any precipitate incubate2->centrifuge transfer Transfer Supernatant to GC Vial with Insert centrifuge->transfer end Ready for GC-MS Analysis (Analyze within 24h) transfer->end

Caption: Standard workflow for two-step methoximation and silylation.

Reagent Preparation
  • Methoxylamine Hydrochloride (MOX) Reagent (20 mg/mL):

    • Weigh 20 mg of high-purity Methoxylamine Hydrochloride into a clean glass vial.[11]

    • In a fume hood, add 1.0 mL of anhydrous pyridine.

    • Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.[9] Some gentle warming may be required.

    • Crucial: This reagent should be prepared fresh daily for optimal reactivity.[11][15]

  • Silylation Reagent:

    • The most common reagent for subsequent silylation is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.[15] This reagent is typically purchased ready-to-use.

Sample Preparation: The Critical Drying Step

The presence of water will rapidly deactivate silylation reagents and interfere with the derivatization process.[15] Therefore, the sample extract must be completely dry.

  • Aliquot your sample extract (e.g., from a methanol/chloroform/water extraction) into a reaction vial.

  • Dry the sample completely using a centrifugal evaporator (SpeedVac) or by gently blowing a stream of dry nitrogen gas over the surface.[11][15]

  • Ensure no visible liquid or condensation remains. A second drying step after adding a small amount of a volatile solvent like dichloromethane can help remove azeotropically any final traces of water.[15]

Step-by-Step Derivatization Procedure

This protocol is based on common practices in metabolomics.[5][9][11]

  • Methoximation:

    • To your completely dried sample pellet, add 50-80 µL of the freshly prepared MOX reagent (20 mg/mL in pyridine).[9][11]

    • Cap the vial securely and vortex for 1 minute to ensure the pellet is fully dissolved/resuspended.

    • Incubate the mixture in a heating block or oven. Conditions can vary, but a common starting point is 90 minutes at 30-50°C .[9][11]

    • After incubation, allow the vials to cool to room temperature.

  • Silylation:

    • Add 40-80 µL of MSTFA (+1% TMCS) to each vial.

    • Cap the vial securely again and vortex briefly.

    • Incubate the mixture at a slightly higher temperature, for example, 30 minutes at 37-60°C .[9][11]

    • After incubation, cool the vials to room temperature.

  • Final Preparation:

    • If any precipitate has formed, centrifuge the vials at high speed (e.g., 16,000 x g) for 3 minutes.[9]

    • Carefully transfer the clear supernatant to a GC autosampler vial, typically with a glass insert to accommodate the small volume.

    • Analyze the derivatized samples as soon as possible, preferably within 24 hours, to minimize degradation.[11][15]

ParameterMethoximation (Step 1)Silylation (Step 2)
Reagent Methoxylamine HCl in Pyridine (20 mg/mL)MSTFA + 1% TMCS
Volume 50 - 80 µL40 - 80 µL
Temperature 30°C - 80°C37°C - 70°C
Time 60 - 90 minutes30 - 60 minutes
Table 1: Typical reaction conditions for two-step derivatization. Optimal conditions may vary depending on the specific analytes and should be empirically determined.

GC-MS Analysis & Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Derivatization (Analyte peak missing or very small) 1. Inactive reagents due to moisture exposure. 2. Sample was not completely dry. 3. Insufficient incubation time/temperature.1. Use fresh, anhydrous pyridine and prepare MOX reagent daily. Keep silylation reagent vials tightly capped. 2. Ensure complete sample dryness using a SpeedVac or nitrogen stream.[15] 3. Optimize incubation parameters for your specific analytes.
Broad or Tailing Peaks 1. Active sites on the GC liner or column. 2. Incomplete derivatization.1. Use a deactivated GC liner. Condition the column according to manufacturer's instructions. 2. Re-evaluate derivatization conditions (time, temp, reagent volume).
Split Peaks for a Single Analyte 1. Chromatographic separation of syn and anti isomers.1. This is often normal and expected. For quantitation, integrate and sum the area of both peaks.[10] Using a faster temperature ramp can sometimes help merge the peaks if baseline separation is not achieved.
Ghost Peaks / Carryover 1. High concentration sample injected previously. 2. Syringe contamination.1. Run solvent blanks between samples. 2. Implement rigorous syringe wash steps with multiple solvents.

Conclusion

Methoxylamine hydrochloride is an indispensable reagent for the GC analysis of carbonyl-containing compounds. By converting aldehydes and ketones into stable O-methyl oximes, it enhances volatility and, crucially, prevents the formation of unwanted side products during subsequent derivatization steps like silylation. A robust analytical method depends on a thorough understanding of the reaction mechanism, the use of fresh, high-quality reagents, and meticulous attention to sample dryness. The protocols and considerations outlined in this guide provide a solid foundation for developing reliable and reproducible methods for complex sample analysis.

References

  • Pretreatment Procedure for metabolomics (Biological sample). Shimadzu (Europe). [Link]

  • Preparation of TMS derivatives of methanol/chloroform/w
  • Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. PMC (PubMed Central). [Link]

  • Metabolite Profiling by Automated Methoximation and Silylation. PAL System. [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. JoVE (Journal of Visualized Experiments). [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science International. [Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. PMC (PubMed Central). [Link]

  • A method of preparation of methoxy amine hydrochloride.
  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. [Link]

  • Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. MDPI. [Link]

  • Determination of Carbonyl Compounds in Vehicle Cabin Compartments. Fisher Scientific. [Link]

  • Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Neurochemistry. [Link]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. [Link]

  • Derivatization Methods in GC and GC/MS. Book Chapter. [Link]

  • Screen for Steroids using gas chromatography-mass specetrometry. FDA. [Link]

  • Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography/Tandem Mass Spectrometry. PMC (PubMed Central). [Link]

  • Estimation of Uncertainty in the Analysis of Carbonyl Compounds by HPLC‐UV Using DNPH Derivatization. Taylor & Francis Online. [Link]

  • Application of GC-MS/MS for the Analysis of Anabolic Steroids in Meat Products. Waters Corporation. [Link]

  • Analysis of carbonyl compounds in solvents by GC-MS. Separation Science. [Link]

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Application Note: In Vitro Experimental Design for the Characterization of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride is a phenylethylamine derivative with a structural architecture suggestive of interaction with adrenergic signaling pathways. Its similarity to known α1-adrenergic receptor agonists, such as methoxamine, provides a strong rationale for its investigation as a modulator of this receptor class.[1][2] α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs), are critical mediators of smooth muscle contraction, particularly in the vasculature, and play a significant role in cardiovascular regulation.[3][4]

This guide provides a comprehensive framework for the in vitro characterization of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride. We will proceed under the central hypothesis that this compound functions as an α1-adrenergic receptor agonist. The protocols detailed herein are designed to first validate its activity at the receptor and then to quantify its functional consequences on downstream signaling pathways in a physiologically relevant cell model.

Part 1: The Scientific Foundation: Hypothesized Mechanism of Action

We hypothesize that 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride acts as a selective agonist for α1-adrenergic receptors. These receptors are coupled to the Gq alpha subunit of heterotrimeric G-proteins.[3][5] Upon agonist binding, a conformational change in the receptor activates Gαq, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]

IP3 diffuses through the cytoplasm to bind to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6] The resulting transient increase in intracellular Ca2+ concentration is a hallmark of α1-adrenergic receptor activation and a key event in the initiation of cellular responses, such as smooth muscle contraction. DAG, in concert with Ca2+, activates Protein Kinase C (PKC), which can then phosphorylate a variety of downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) cascade, such as ERK1/2.[7][8]

Alpha-1 Adrenergic Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Compound 4-(1-Aminoethyl)-2,6- dimethoxyphenol hydrochloride Receptor α1-Adrenergic Receptor (GPCR) Compound->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release Ca_release->PKC Co-activates Cellular_Response Cellular Response (e.g., Contraction, Proliferation) Ca_release->Cellular_Response Directly influences MAPK_cascade MAPK/ERK Cascade PKC->MAPK_cascade Activates MAPK_cascade->Cellular_Response Leads to ER->Ca_release Releases Ca²⁺

Caption: Hypothesized signaling pathway for 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride.

Part 2: A Validated Experimental Strategy

Our experimental design is a two-pronged approach to provide robust, cross-validated evidence of the compound's mechanism of action.

  • Primary Functional Assay: We will first perform a calcium mobilization assay. This is a direct, real-time measurement of Gq-coupled receptor activation and provides a sensitive readout to determine the compound's potency (EC50).[6][9]

  • Downstream Signaling Assay: To confirm that the initial calcium flux translates to downstream signaling events, we will use Western blotting to measure the phosphorylation of ERK1/2 (p44/42 MAPK), a key node in the MAPK pathway.[7][10]

This strategy ensures that we not only observe the primary receptor-mediated event but also confirm its propagation through a critical downstream pathway.

Experimental_Workflow cluster_calcium Calcium Mobilization Assay cluster_western Western Blot Analysis start Start cell_culture Culture Human Aortic Smooth Muscle Cells (HASMC) start->cell_culture plating Plate cells for assays cell_culture->plating dye_loading Load cells with Fluo-4 AM dye plating->dye_loading serum_starve Serum Starve Cells plating->serum_starve compound_addition_ca Add test compound (Dose-response) dye_loading->compound_addition_ca readout_ca Measure fluorescence (FLIPR / Plate Reader) compound_addition_ca->readout_ca analysis_ca Calculate EC50 readout_ca->analysis_ca end End analysis_ca->end compound_addition_wb Treat cells with test compound (Time course) serum_starve->compound_addition_wb lysis Lyse cells and quantify protein compound_addition_wb->lysis sds_page SDS-PAGE and membrane transfer lysis->sds_page probing Probe with anti-p-ERK and anti-Total ERK antibodies sds_page->probing imaging Image blot and quantify band density probing->imaging analysis_wb Determine fold change in p-ERK/Total ERK imaging->analysis_wb analysis_wb->end

Caption: Integrated workflow for the in vitro characterization of the test compound.

Part 3: Detailed In Vitro Protocols

Protocol 1: Cell Culture of Human Aortic Smooth Muscle Cells (HASMC)

HASMCs are a physiologically relevant cell line for studying vascular-acting compounds.[11][12]

  • Materials:

    • Human Aortic Smooth Muscle Cells (e.g., from ATCC or Lonza)

    • Smooth Muscle Cell Growth Medium (e.g., SmGM-2, Lonza)[13]

    • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

    • Trypsin/EDTA solution (0.25%)

    • T-75 cell culture flasks

  • Procedure:

    • Maintain HASMCs in a 37°C, 5% CO2 humidified incubator.

    • Grow cells in T-75 flasks containing Smooth Muscle Cell Growth Medium.

    • For sub-culturing, aspirate the medium and wash the cell monolayer once with PBS.

    • Add 3-5 mL of Trypsin/EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize trypsin with an equal volume of growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and plate into new flasks or assay plates. Use cells between passages 3 and 8 for experiments to ensure phenotypic stability.

Protocol 2: High-Throughput Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following GPCR activation.[9][14]

  • Materials:

    • HASMCs

    • Black, clear-bottom 96-well microplates

    • Fluo-4 AM calcium indicator dye

    • Pluronic F-127

    • Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES)

    • Probenecid

    • 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride stock solution (e.g., 10 mM in DMSO)

    • Phenylephrine (positive control)

    • Prazosin (α1-antagonist for specificity control)

  • Procedure:

    • Cell Plating: Seed HASMCs into 96-well plates at a density of 40,000-60,000 cells per well and culture for 24-48 hours until a confluent monolayer is formed.

    • Dye Loading: Prepare a loading buffer of Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in HBSS/HEPES buffer. Add probenecid (e.g., 2.5 mM) to prevent dye extrusion.

    • Aspirate the growth medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

    • Compound Preparation: Prepare a 2X concentration serial dilution of the test compound and controls in HBSS/HEPES.

    • Data Acquisition: Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation). Set the instrument to measure fluorescence (Excitation: 494 nm, Emission: 516 nm) every second.

    • Record a stable baseline reading for 10-20 seconds.

    • The instrument will then automatically add 100 µL of the 2X compound solutions to the corresponding wells.

    • Continue recording the fluorescence signal for at least 120 seconds to capture the peak response.

Protocol 3: Western Blot for Phospho-ERK1/2

This protocol quantifies the activation of the MAPK/ERK signaling pathway.[10][15]

  • Materials:

    • HASMCs cultured in 6-well plates

    • Serum-free medium

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (ERK1/2) and Rabbit anti-total p44/42 MAPK (ERK1/2)

    • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

    • Enhanced Chemiluminescence (ECL) detection reagents

  • Procedure:

    • Cell Treatment: Grow HASMCs in 6-well plates to 80-90% confluency.

    • Replace the growth medium with serum-free medium and incubate for 12-18 hours to reduce basal signaling.

    • Treat cells with the test compound at its calculated EC50 concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Cell Lysis: After treatment, immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.

    • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

    • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary anti-phospho-ERK antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

    • Detection: Wash the membrane again, then apply ECL reagents and visualize the bands using a chemiluminescence imaging system.

    • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the anti-total ERK antibody.

Part 4: Data Presentation and Interpretation

Table 1: Hypothetical Dose-Response Data for Calcium Mobilization

Concentration (nM) Relative Fluorescence Units (RFU) % of Max Response
0.1 150 5
1 350 20
10 1200 60
100 1800 90
1000 2000 100
10000 2010 100.5

| Calculated EC50 | | ~8.5 nM |

  • Interpretation: The EC50 (half-maximal effective concentration) value derived from the dose-response curve indicates the compound's potency in activating the receptor. A lower EC50 signifies higher potency.

Table 2: Hypothetical Densitometry Analysis from Phospho-ERK Western Blot

Treatment Time (min) p-ERK Density Total ERK Density p-ERK / Total ERK Ratio Fold Change (vs. 0 min)
0 10,500 85,000 0.124 1.0
5 55,200 84,500 0.653 5.3
15 88,900 85,200 1.043 8.4
30 45,100 84,800 0.532 4.3

| 60 | 18,300 | 85,100 | 0.215 | 1.7 |

  • Interpretation: A time-dependent increase in the ratio of phosphorylated ERK to total ERK confirms that the receptor activation leads to downstream signaling through the MAPK pathway. The peak activation time can also be determined from this experiment.

Part 5: Safety and Handling

While specific safety data for 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride is limited, compounds of this class should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[16]

  • Storage: Store in a cool, dry place, tightly sealed.

Part 6: References

  • Taylor & Francis. (n.d.). Methoxamine – Knowledge and References. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxamine. PubChem Compound Summary for CID 6082. Retrieved March 7, 2026, from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Methoxamine Hydrochloride? Synapse. Retrieved March 7, 2026, from [Link]

  • Patsnap. (2024, June 14). What is Methoxamine Hydrochloride used for? Synapse. Retrieved March 7, 2026, from [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved March 7, 2026, from [Link]

  • MIMS. (n.d.). Methoxamine: Uses & Dosage. Retrieved March 7, 2026, from [Link]

  • Thomsen, A. R., Plouffe, B., Cahill, T. J., 3rd, Shukla, A. K., Tarrasch, J. T., Dosey, A. M., Kobilka, B. K., & Lefkowitz, R. J. (2016). Using calcium imaging as a readout of GPCR activation. Methods in cell biology, 132, 297–311.

  • Zhang, Y., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of biomolecular screening, 20(7), 878–886.

  • Bio-protocol. (2016, December 5). Vascular Smooth Muscle Cell Isolation and Culture from Mouse Aorta. Retrieved March 7, 2026, from [Link]

  • International Society of Cardiovascular Translational Research. (2015). Guidelines for the Isolation and Characterization of Murine Vascular Smooth Muscle Cells. Cardiovascular translational research, 8(1), 55–61.

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved March 7, 2026, from [Link]

  • Pratilas, C. A., & Solit, D. B. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 661, 319–334.

  • Springer Nature Experiments. (n.d.). Human Vascular Smooth Muscle Cell Culture. Retrieved March 7, 2026, from [Link]

  • Chetty, D. R., et al. (2003). L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincter in vitro. The British journal of surgery, 90(7), 872–876.

  • Jones, C. A., & Borkovich, K. A. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in molecular biology (Clifton, N.J.), 777, 137–150.

  • Bradshaw, C. M., et al. (1981). Comparison of the effects of methoxamine with those of noradrenaline and phenylephrine on single cerebral cortical neurones. British journal of pharmacology, 73(1), 47–54.

  • ResearchGate. (2016, April 20). Human Vascular Smooth Muscle Cell Culture. Retrieved March 7, 2026, from [Link]

  • Mycek, M. J. (1997). Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure. Journal of cardiovascular pharmacology, 30 Suppl 1, S1-8.

  • Inxight Drugs. (n.d.). METHOXAMINE. Retrieved March 7, 2026, from [Link]

  • Pizcueta, P., et al. (1992). In vitro hyporeactivity to methoxamine in portal hypertensive rats: reversal by nitric oxide blockade. Gastroenterology, 102(6), 2059–2064.

  • Hieble, J. P. (2000). α-Adrenoceptor assays. Current protocols in pharmacology, Chapter 4, Unit 4.6.

  • ResearchGate. (2017, May 12). Incubation time for MAP Kinase signalling. Retrieved March 7, 2026, from [Link]

  • Boster Bio. (n.d.). MAPK/Erk Growth and Differentiation Pathway. Retrieved March 7, 2026, from [Link]

  • Innoprot. (n.d.). alpha1A adrenoceptor assay. Retrieved March 7, 2026, from [Link]

  • Zhong, H., & Minneman, K. P. (1999). Recent progress in α1-adrenergic receptor research. Acta pharmacologica Sinica, 20(11), 961–968.

  • MDPI. (2023, February 20). α1-Adrenergic Receptors: Insights into Potential Therapeutic Opportunities for COVID-19, Heart Failure, and Alzheimer's Disease. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common solubility challenges encountered during experimental work. Here, we move beyond simple protocols to explain the chemical principles governing this compound's behavior, ensuring you can make informed decisions in the lab.

Section 1: Compound Technical Data Sheet

This section provides a quick-reference summary of the key physicochemical properties of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride.

PropertyValueReference
Chemical Name 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride-
Molecular Formula C₁₀H₁₅NO₃ · HCl
Molecular Weight 233.69 g/mol
CAS Number 3026712-26-2
Appearance Typically a solid powder
Primary Solvents Water (at acidic to neutral pH), DMSO, EthanolGeneral chemical principles
Storage (Solid) Room Temperature (RT), protect from moisture
Storage (Solution) Aqueous: ≤ 1 week at 4°C; Organic: ≤ 3 months at -20°CGeneral best practices
Section 2: Understanding the Chemistry of Solubility

The solubility behavior of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride is governed by its three key structural features: a protonated amine (hydrochloride salt), a weakly acidic phenol group, and a hydrophobic aromatic backbone. Understanding the interplay of these groups, particularly their response to pH, is critical for successful solubilization.

  • Amine Hydrochloride: The primary reason this compound is supplied as a hydrochloride salt is to enhance aqueous solubility. The amine group is basic. By reacting it with hydrochloric acid, it becomes a protonated, positively charged ammonium salt. This ionic character allows for strong, favorable ion-dipole interactions with polar water molecules, making it readily soluble in acidic to neutral aqueous solutions.[1][2]

  • Phenolic Hydroxyl Group: The phenol group is weakly acidic (typical pKa ~8-10).[3] In acidic to neutral solutions (pH < 7), this group remains protonated (-OH) and can participate in hydrogen bonding, which aids solubility.[3] At higher pH, it can deprotonate to form a negative phenoxide ion (-O⁻), which can increase aqueous solubility but may also increase susceptibility to oxidation.[3][4]

  • Aromatic Core & Methoxy Groups: The dimethoxy-substituted benzene ring is inherently non-polar and hydrophobic, which limits overall water solubility. The primary driving force for aqueous dissolution is the ionic nature of the hydrochloride salt.

The Critical Role of pH

The solubility of this compound is fundamentally linked to the pH of the solvent. As the pH of the solution approaches the pKa of the amine group (typically ~9-10), the protonated amine (R-NH₃⁺) will be deprotonated to its neutral, "free base" form (R-NH₂). This free base is significantly less polar and thus much less soluble in water. This pH-dependent transformation is the most common cause of unexpected precipitation.[1][5]

Caption: pH-dependent equilibrium and its effect on solubility.

Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to dissolve 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride?

For most biological applications, the recommended starting solvent is sterile, deionized water . The hydrochloride salt is specifically designed for aqueous solubility. Dissolving in water will result in a slightly acidic solution (typically pH 4-6), which keeps the molecule in its highly soluble protonated form. For non-aqueous applications, Dimethyl Sulfoxide (DMSO) and Ethanol are suitable alternatives.[6][7][8]

Q2: My compound is not dissolving easily in water. What steps can I take?

If you encounter difficulty, follow this troubleshooting sequence:

  • Verify Concentration: Ensure you have not exceeded the compound's maximum solubility limit. Start with a lower concentration if unsure.

  • Gentle Agitation: Vortex or mix the solution for several minutes.

  • Sonication: Use a bath sonicator for 5-10 minutes to break up solid particles and enhance dissolution.

  • Gentle Warming: Warm the solution to 37°C in a water bath. Increased temperature often improves solubility. However, do not boil the solution, as this can cause degradation.[9]

  • pH Adjustment: If the powder still persists, the issue may be with the pH of your water. Add a very small volume of dilute acid (e.g., 10-50 µL of 0.1 M HCl to a 10 mL solution) and mix.[10][11] This ensures the pH is low enough to fully favor the protonated, soluble form.

Q3: I successfully dissolved the compound in water, but it precipitated when I added it to my physiological buffer (e.g., PBS, cell culture media at pH 7.4). Why did this happen and how can I fix it?

This is the most common solubility issue and is caused by a pH shift.[1] Your acidic stock solution (pH 4-6) is mixed with a buffer at a higher pH (7.4). This raises the overall pH, causing the compound to convert to its poorly soluble free base form, which then precipitates out.[1][12]

Solution:

  • Method 1 (Recommended): Dilute into Buffer with Mixing. Add your concentrated aqueous stock solution slowly and dropwise into the final volume of pre-warmed (if applicable) physiological buffer while vigorously vortexing or stirring. This rapid dispersal prevents localized high concentrations from precipitating before they can be diluted.

  • Method 2: Use an Organic Stock. Prepare a highly concentrated stock solution in DMSO (e.g., 50-100 mM).[6] The final concentration of DMSO in your experiment should typically be kept below 0.5% to avoid solvent-induced artifacts. Add the small required volume of the DMSO stock to your final buffer with vigorous mixing. The compound will be more likely to stay in solution upon this high dilution.

Q4: What is the recommended procedure for preparing a stock solution?

The best practice is to prepare a concentrated stock solution that can be diluted for final use.[13][14]

Protocol 1: Preparing a 10 mM Aqueous Stock Solution

  • Calculation: Weigh out 2.34 mg of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride (MW = 233.69 g/mol ).

  • Dissolution: Add the powder to a sterile vial. Add 1.0 mL of sterile, deionized water.

  • Mixing: Vortex thoroughly. If needed, use sonication or gentle warming (37°C) to fully dissolve the compound.[6]

  • Storage: Store at 4°C for short-term use (up to 1 week) or create single-use aliquots and store at -20°C for longer-term stability.

Protocol 2: Preparing a 50 mM DMSO Stock Solution

  • Calculation: Weigh out 11.7 mg of the compound.

  • Dissolution: Add the powder to a sterile vial. Add 1.0 mL of anhydrous (dry) DMSO.

  • Mixing: Vortex thoroughly until a clear solution is formed.

  • Storage: Dispense into single-use aliquots to avoid repeated freeze-thaw cycles. Store protected from light at -20°C or -80°C.

Q5: How stable is this compound in solution?

The stability is influenced by pH, temperature, light, and oxygen.

  • pH: Phenolic compounds are generally more stable in slightly acidic conditions (pH 3-6).[3][9] In neutral or alkaline solutions (pH > 7), they are more susceptible to auto-oxidation, which can lead to discoloration (e.g., turning yellow or brown) and degradation.[4]

  • Temperature: Elevated temperatures accelerate degradation.[15] Store stock solutions cold (4°C, -20°C, or -80°C).

  • Light and Oxygen: Aromatic compounds can be light-sensitive, and phenols can be oxidized.[9] Store solutions in amber or foil-wrapped vials and minimize headspace to reduce oxygen exposure.

Section 4: Advanced Troubleshooting Workflow

This section provides a systematic approach to determining solubility and resolving persistent precipitation issues.

Workflow: Systematic Solubility Assessment

This workflow helps determine the practical solubility limit in a new aqueous buffer system.

Solubility_Workflow cluster_prep Preparation cluster_test Titration & Observation cluster_outcome Conclusion start Start: Prepare 10 mM Aqueous Stock prep_buffer Aliquot 500 µL of target buffer into several microfuge tubes start->prep_buffer warm Pre-warm buffer to experimental temperature (e.g., 37°C) prep_buffer->warm add_stock Add small increments of stock (e.g., 2 µL) to first tube. Vortex after each addition. warm->add_stock observe Is solution clear? add_stock->observe observe->add_stock Yes incubate Incubate at temp for 15-30 min observe->incubate No (Cloudy) observe2 Still clear? incubate->observe2 success Success: Concentration is soluble observe2->success Yes (Re-dissolved) fail Fail: Precipitation This is the approximate solubility limit observe2->fail No (Precipitate)

Caption: Workflow for determining the empirical solubility limit in a buffer.

References
  • Mori, K., et al. (2021). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Food Science and Technology Research, 27(1), 125-133. Available at: [Link]

  • Van Mele, J., et al. (2021). High-Temperature Hydrothermal Extraction of Phenolic Compounds from Brewer's Spent Grain and Malt Dust Biomass Using Natural Deep Eutectic Solvents. Molecules, 26(16), 4930. Figure available at: [Link]

  • Silver, J. (2016). Answer to "What is the relation between the solubility of phenolic compounds and pH of solution?". ResearchGate. Available at: [Link]

  • Seker, M., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 26(16), 4758. Available at: [Link]

  • Shimadzu. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Available at: [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 21(8), 1363-1372. Available at: [Link]

  • University of Wisconsin-Madison. (2023). Preparation of Standard HCl Solution. A Manual of Experiments for Analytical Chemistry. Available at: [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. Available at: [Link]

  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. Available at: [Link]

  • Sugihara, H., et al. (2025). Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. Molecular Pharmaceutics. Available at: [Link]

  • Reddit r/labrats. (2022). Buffer keeps precipitating. Any advice why?. Available at: [Link]

  • Harvey, D. (2025). Preparing Solutions. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]

  • Avdeef, A., et al. (2012). Study of pH-dependent drugs solubility in water. Journal of Pharmaceutical and Biomedical Analysis, 66, 121-131. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Grabski, M. (2021). Answer to "If a chemical is soluble in 30 mg in 1 ml 100% ethanol or 100% DMSO, how can I dilute it?". ResearchGate. Available at: [Link]

  • PubChem. 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol. National Center for Biotechnology Information. Available at: [Link]

  • USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds. Available at: [Link]

Sources

Technical Support Center: Optimizing Methoxamine Hydrochloride Dosage for Consistent In Vivo Results

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methoxamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights for achieving consistent and reproducible results in your in vivo experiments. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Methoxamine hydrochloride is a potent and selective α1-adrenergic receptor agonist.[1][2] Its primary mechanism of action involves binding to and activating α1-adrenergic receptors on vascular smooth muscle cells.[1] This activation triggers a Gq protein-coupled signaling cascade, leading to an increase in intracellular calcium and subsequent vasoconstriction, which results in a rise in blood pressure.[1][3] This makes it an invaluable tool for cardiovascular research, particularly in models of hypotension and for studying sympathetic nervous system function.[3][4] However, its potency necessitates careful dose optimization to avoid non-specific effects and ensure experimental reproducibility.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when designing experiments with Methoxamine hydrochloride.

Q1: What is the recommended starting dose for Methoxamine hydrochloride in rodents?

There is no single universal dose. The optimal dose depends on the species, strain, route of administration, and the specific physiological endpoint being measured. However, based on published literature, we can establish evidence-based starting ranges for pilot studies.

It is critical to perform a pilot dose-response study to determine the optimal dose for your specific experimental model and conditions.

SpeciesRoute of AdministrationRecommended Starting Dose RangeOnset of ActionDuration of Action
Rat Intravenous (IV)0.025 - 0.1 mg/kg[2][4]1-2 minutes[3]~60 minutes[3]
Intraperitoneal (IP)0.5 - 3.0 mg/kg[5]Slower than IVLonger than IV
Intramuscular (IM)0.5 - 5.0 mg/kg15-20 minutes[3]~90 minutes[3]
Mouse Intravenous (IV)0.1 - 1.0 mg/kgRapidShorter than rats
Intraperitoneal (IP)1.0 - 5.0 mg/kgSlower than IVLonger than IV

Causality: The significant difference between IV and other routes is due to first-pass metabolism and slower absorption from the peritoneal cavity or muscle tissue. IV administration delivers the compound directly into systemic circulation, resulting in a rapid and potent effect, thus requiring a lower dose.

Q2: How does the route of administration affect the dosage and observed effects?

The route of administration fundamentally alters the pharmacokinetic profile of Methoxamine, impacting its onset, peak concentration, and duration of action.

  • Intravenous (IV): Provides the most rapid and predictable effects, making it ideal for acute studies where a precise and immediate pressor response is required.[3] Bioavailability is 100%.

  • Intraperitoneal (IP): Offers a less invasive alternative to IV injection but results in slower absorption and a less predictable peak concentration due to potential deposition into fat or organs. It is suitable for studies where a rapid peak response is not critical.

  • Subcutaneous (SC): Leads to the slowest absorption and longest duration of action. This route is often used for studies requiring sustained, low-level receptor activation.

Workflow: Pharmacokinetic Profiles by Administration Route

G cluster_iv Intravenous (IV) cluster_ip Intraperitoneal (IP) cluster_sc Subcutaneous (SC) IV Rapid Peak High Cmax Short Duration IP Delayed Peak Lower Cmax Moderate Duration SC Slow Onset Lowest Cmax Longest Duration Administration Administration Administration->IV Direct to Circulation Administration->IP Peritoneal Absorption Administration->SC Subcutaneous Depot

Caption: Conceptual overview of pharmacokinetic profiles.

Q3: What are the common signs of overdose or adverse effects, and how can they be mitigated?

Overdosing Methoxamine can lead to excessive α1-adrenergic stimulation. Key signs to monitor include:

  • Excessive Hypertension: A sharp, sustained increase in blood pressure beyond the target range.

  • Reflex Bradycardia: A significant drop in heart rate as a homeostatic response to high blood pressure, mediated by the baroreceptor reflex.[1]

  • Piloerection: "Goosebumps" due to contraction of arrector pili muscles, which are under α1-adrenergic control.

  • Headache and Dizziness: While not directly observable in rodents, these are common side effects in humans and may manifest as altered or distressed behavior.[1]

Mitigation Strategy: If signs of overdose are observed, the primary mitigation is to reduce the dose in subsequent experiments. Begin with a dose at the lowest end of the recommended range and titrate upwards only as needed to achieve the desired effect. Continuous monitoring of blood pressure and heart rate is essential during and after administration.

Q4: Can I prepare a stock solution of Methoxamine hydrochloride? What are the storage conditions?

Yes, preparing a stock solution is standard practice. Methoxamine hydrochloride is a white crystalline powder soluble in water.[6][7]

Protocol: Stock Solution Preparation

  • Solvent: Use sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS). Water is also a suitable solvent.[6]

  • Calculation: Calculate the required weight of Methoxamine hydrochloride to achieve a desired stock concentration (e.g., 1 mg/mL). Ensure you account for the hydrochloride salt in the molecular weight.

  • Dissolution: Add the powder to the solvent and vortex until fully dissolved. Gentle warming may be used if necessary, but is not typically required.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Short-term (1 month): Store at -20°C.[2]

    • Long-term (6-12 months): Store at -80°C.[2][8]

Trustworthiness: Using single-use aliquots ensures the integrity and concentration of your stock solution for each experiment, a key principle of a self-validating protocol.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during in vivo experiments with Methoxamine.

Problem 1: Inconsistent or Absent Pressor Response

Possible Cause 1a: Incorrect Dosage or High Animal Variability

  • Explanation: The initial dose may be too low to elicit a response (below the threshold of the dose-response curve) or individual animal differences in metabolism or receptor density may be affecting the outcome.

  • Troubleshooting Step: Perform a Dose-Response Study. This is the most critical step for optimizing any new compound in vivo. It establishes the relationship between the dose and the magnitude of the physiological response, allowing you to identify the ED50 (the dose that produces 50% of the maximal response) and the optimal dose for your experiments.[9][10]

Workflow: Dose-Response Study

A Select Dose Range (e.g., 4-5 log-spaced doses) B Administer Dose to Group of Animals (n=3-5) A->B C Measure Physiological Response (e.g., Blood Pressure) B->C D Plot Response vs. Log(Dose) C->D E Fit Sigmoidal Curve (Non-linear Regression) D->E F Determine ED50 and Optimal Dose E->F

Caption: A logical workflow for a dose-response study.

Possible Cause 1b: Improper Drug Administration

  • Explanation: For IV injections, a failed tail vein injection (interstitial instead of intravenous) is a common cause of a blunted or absent response. For IP injections, accidental injection into the gut or fat pad can delay or prevent absorption.

  • Troubleshooting Step: Refine and validate your administration technique. For tail vein injections, confirm placement by observing a flash of blood in the needle hub or by the lack of a subcutaneous bleb upon injection. Practice the technique until it is consistent.

Possible Cause 1c: Drug Degradation

  • Explanation: Improperly stored or repeatedly freeze-thawed stock solutions can lose potency.

  • Troubleshooting Step: Always use a fresh aliquot of your stock solution for each experiment. If results remain inconsistent, prepare a new stock solution from the source powder.

Problem 2: High Variability in Blood Pressure Readings Between Animals

Possible Cause 2a: Stress-Induced Physiological Changes

  • Explanation: Rodents are highly sensitive to stress, which activates the sympathetic nervous system and can significantly alter baseline cardiovascular parameters, masking the effect of Methoxamine.[11] Handling, restraint, and unfamiliar environments are potent stressors.

  • Troubleshooting Step: Implement a Rigorous Acclimatization Protocol. Acclimatization is essential for obtaining stable and reliable cardiovascular measurements.[12][13] This involves training the animals to the restraint device and the experimental procedure for several days before data collection begins.[14][15]

Protocol: Acclimatization for Tail-Cuff Blood Pressure Measurement

  • Handling: Handle the animals daily for at least one week prior to the study to familiarize them with the experimenter.

  • Environment: Conduct all procedures in a quiet, dedicated room to minimize disturbances.[12]

  • Restraint Training: For 5-7 consecutive days before the experiment, place each animal in the restraint holder for 15-20 minutes, mimicking the conditions of the actual measurement.[15]

  • Warm-up: Ensure consistent tail warming, as tail blood flow is critical for accurate tail-cuff measurements. A tail temperature of 32-35°C is recommended to ensure vasodilation.[11]

  • Baseline Stability: On the day of the experiment, allow the animal to stabilize in the holder for at least 10-15 minutes before recording baseline measurements. Discard the first few readings (acclimation cycles) as they are often elevated due to initial stress.[15]

Possible Cause 2b: Anesthetic Interference

  • Explanation: Many common anesthetics have significant cardiovascular effects, including altering heart rate, blood pressure, and cardiac contractility.[16][17] These effects can confound the action of Methoxamine.

  • Troubleshooting Step: Choose an Appropriate Anesthetic. The choice of anesthetic is critical. Isoflurane is widely used but can cause vasodilation and depress cardiac function.[18][19] A ketamine/xylazine combination can cause profound bradycardia and cardiac depression.[17] Whenever possible, use the lowest possible concentration of anesthetic required to maintain an appropriate plane of anesthesia.

Anesthetic AgentCommon Dosage (Mouse)Primary Cardiovascular Effects
Isoflurane 1-3% in O2Dose-dependent vasodilation, decreased blood pressure, potential for reflex tachycardia.[18][20]
Ketamine/Xylazine 100/10 mg/kg IPSignificant bradycardia and cardiac depression.[17]
Tribromoethanol (Avertin) 250 mg/kg IPLess cardiac depression than K/X, but can cause peritoneal irritation.[17]
Ketamine (alone) 150 mg/kg IPExerts the least depressant effects on LV function and heart rate among common injectables.[18]

Expertise: For studies focused on pressor responses, isoflurane at a stable, minimal concentration (e.g., 1.5%) is often a good choice due to its rapid clearance and titratable depth. However, if baseline blood pressure must be preserved, conscious, well-acclimated animals are the gold standard.

Problem 3: Unexpected Secondary or Off-Target Effects

Possible Cause: Non-selective Receptor Activation at High Doses

  • Explanation: While Methoxamine is highly selective for α1-adrenergic receptors, extremely high doses may lead to spillover effects or activate secondary signaling pathways, confounding results.

  • Troubleshooting Step: Confirm α1-Adrenergic Selectivity with an Antagonist. To prove that the observed effect is mediated by α1-adrenergic receptors, perform a co-administration experiment with a selective α1-antagonist, such as Prazosin.[5][21] Pre-treatment with Prazosin should block the pressor response to Methoxamine.[22]

Signaling Pathway: Methoxamine Action and Antagonism

G cluster_membrane Cell Membrane a1r α1-Adrenergic Receptor gq Gq Protein a1r->gq Activates methoxamine Methoxamine methoxamine->a1r Binds & Activates prazosin Prazosin (Antagonist) prazosin->a1r Competitively Blocks blocked Response Blocked plc Phospholipase C (PLC) gq->plc ip3 IP3 plc->ip3 ca ↑ Intracellular Ca²⁺ ip3->ca vaso Vasoconstriction (Pressor Response) ca->vaso

Caption: α1-adrenergic receptor signaling and antagonist action.

References

  • What is the mechanism of Methoxamine Hydrochloride? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]

  • Methoxamine – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • CN101357895B - Method for synthesizing methoxamine hydrochloride. (n.d.).
  • Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements. (2020). Journal of the American Association for Laboratory Animal Science. [Link]

  • CN105330564A - Preparation method of methoxyamine hydrochloride. (n.d.).
  • Best anesthetics for assessing left ventricular systolic function by echocardiography in mice. (2012). American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Effects of methoxamine, and alpha-1 adrenoceptor agonist, and prazosin, an alpha-1 antagonist, on the stages of the sleep-waking cycle in the cat. (1987). PubMed. [Link]

  • Hypertensive effects of methoxamine on arterial mechanics in rats: analysis based on exponentially tapered T-tube model. (1998). PubMed. [Link]

  • Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. (2020). Pharmacology & Therapeutics. [Link]

  • METHOXAMINE - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. [Link]

  • Alpha-1 adrenergic receptor. (n.d.). Wikipedia. [Link]

  • Prazosin-induced alterations in renal alpha-adrenergic receptor function. (1988). Hypertension. [Link]

  • Strategy for Designing In Vivo Dose-Response Comparison Studies. (2014). ResearchGate. [Link]

  • Phospholipase C Inhibitor Prevents the Effects of Methoxamine on the Action Potential of Cardiomyocytes in Rats of Different Ages. (2023). CyberLeninka. [Link]

  • Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. (2023). Hypertension. [Link]

  • Comparison of the effects of methoxamine with those of noradrenaline and phenylephrine on single cerebral cortical neurones. (1977). PubMed. [Link]

  • Tips and tricks for setting up your CODA Monitor for non-invasive blood pressure. (n.d.). ADInstruments. [Link]

  • Effect of methoxamine on spontaneous motility of the isolated rat uterus. (1985). PubMed. [Link]

  • Blood Pressure And Heart Rate For The Four Period Adaptation In ICR Male Mice. (2022). CABI Digital Library. [Link]

  • In Vivo Assay Guidelines. (2012). NCBI Bookshelf. [Link]

  • Optimal experimental designs for dose–response studies with continuous endpoints. (2014). PMC. [Link]

  • α1-Adrenergic Receptor Subtypes. (1999). Circulation Research. [Link]

  • Rodent Anesthesia Guidelines: Considerations for Choosing Agents for Hemodynamic Measurements. (n.d.). Transonic. [Link]

  • Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism. (2021). Frontiers in Pharmacology. [Link]

  • Molecular and Integrative Physiological Effects of Isoflurane Anesthesia: The Paradigm of Cardiovascular Studies in Rodents using Magnetic Resonance Imaging. (2018). Frontiers in Physiology. [Link]

  • prazosin treatment suppresses: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. (n.d.). Food and Drug Administration. [Link]

  • RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. (2016). University of Notre Dame. [Link]

  • Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method. (2009). JoVE. [Link]

  • In vitro concentration-response curve and in vivo dose-response curves... (n.d.). ResearchGate. [Link]

  • Pre- And Postjunctional Alpha-Adrenoceptor-Mediated Effects of Prazosin, Methoxamine and 6-fluoronoradrenaline in Blood-Perfused Canine Skeletal Muscle in Situ. (1985). PubMed. [Link]

  • α1A-Adrenergic Receptor Induces Activation of Extracellular Signal-Regulated Kinase 1/2 through Endocytic Pathway. (2011). PLoS ONE. [Link]

  • Impact of anesthesia on cardiac function during echocardiography in mice. (2005). American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Methoxamine + Minizide: Can You Take Them Together? (n.d.). Drugs.com. [Link]

  • Recent progress in α1-adrenergic receptor research. (n.d.). SciSpace. [Link]

Sources

How to prevent degradation of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 4-(1-Aminoethyl)-2,6-dimethoxyphenol Hydrochloride in Solution

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solution stability of electron-rich phenolic amines. 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride is a classic example of a highly labile molecular architecture. The presence of two electron-donating methoxy groups flanking a phenolic hydroxyl makes the aromatic ring exceptionally susceptible to single-electron oxidation.

This guide provides a mechanistic understanding of the compound's degradation pathways and delivers field-proven, self-validating protocols to ensure absolute structural integrity during your assays.

Part 1: Mechanistic Overview of Degradation (The "Why")

To prevent degradation, we must first understand the causality of the molecule's collapse. The degradation of 4-(1-aminoethyl)-2,6-dimethoxyphenol in aqueous or organic solutions is not a simple hydrolysis; it is an oxygen-driven, radical-mediated cascade.

  • Autoxidation to Phenoxy Radical: Dissolved oxygen (often catalyzed by trace transition metals) abstracts an electron and a proton from the phenol, generating a resonance-stabilized phenoxy radical. The 2,6-dimethoxy substitution significantly lowers the oxidation potential of the phenol, accelerating this step.

  • Bifurcated Degradation Pathway:

    • Pathway A (Dimerization): Two phenoxy radicals can undergo radical-radical coupling. Because the ortho positions are blocked by methoxy groups and the para position is occupied, coupling often occurs to form complex C-C linked dimers (e.g., 3,3',5,5'-tetramethoxybiphenyl derivatives) or polymeric species, causing the solution to turn pink or brown.

    • Pathway B (Oxidative Deamination): The radical can undergo further oxidation (or disproportionation) to form a highly reactive para-quinone methide intermediate. This electrophilic intermediate rapidly reacts with water (hydrolysis), leading to the expulsion of ammonia and the formation of 4-acetyl-2,6-dimethoxyphenol (acetosyringone).

Mechanism A 4-(1-Aminoethyl)- 2,6-dimethoxyphenol B Phenoxy Radical (Resonance Stabilized) A->B -e⁻, -H⁺ (O2 / Trace Metals) C para-Quinone Methide Intermediate B->C -e⁻, -H⁺ (Disproportionation) E Biphenyl Dimers (Pink/Brown) B->E Radical Coupling D Acetosyringone + Ammonia C->D +H2O (Hydrolysis)

Fig 1: Radical-mediated degradation yielding acetosyringone and dimers.

Part 2: Troubleshooting FAQs

Q: My stock solution turns pink, then brown over 24 hours. Is the compound still active? A: No. The discoloration is a macroscopic indicator of Pathway A (radical coupling). The pink/brown chromophores are extended conjugated systems (biphenyl dimers and quinones). Once discoloration is visible, the active pharmaceutical ingredient (API) concentration has significantly depleted.

Q: I am losing active concentration, but the solution remains clear. My LC-MS shows a new major peak at m/z 196. What is happening? A: You are observing Pathway B. The peak at m/z 196 corresponds to acetosyringone (4-acetyl-2,6-dimethoxyphenol). The para-quinone methide intermediate has undergone nucleophilic attack by water, cleaving the amine group,. To stop this, you must arrest the initial radical formation by lowering the pH and removing dissolved oxygen.

Q: Why does the compound degrade so rapidly in physiological buffers (e.g., PBS pH 7.4)? A: At pH 7.4, a small but highly reactive fraction of the phenol exists as a phenolate anion. The phenolate is orders of magnitude more susceptible to oxidation than the neutral, protonated phenol. Furthermore, PBS lacks chelating agents, allowing trace metals in the salts to catalyze autoxidation.

Part 3: Quantitative Stability Profile

The following table summarizes the causal relationship between buffer conditions and the half-life (


) of the compound.
Buffer ConditionpHDissolved O₂AdditivesStorage TempHalf-Life (

)
Primary Degradant
Unbuffered Water~6.5AmbientNone25°C< 12 hoursDimers / Acetosyringone
PBS7.4AmbientNone37°C< 2 hoursDimers (Brown solution)
0.1% Formic Acid2.7AmbientNone25°C7 daysAcetosyringone
Citrate Buffer4.0Sparged (Ar)0.1% Ascorbic Acid4°C> 30 daysNone detected
Citrate Buffer4.0Sparged (Ar)0.1% Ascorbic Acid, 1mM EDTA-20°C> 12 monthsNone detected

Part 4: Standard Operating Procedure (SOP) for Stable Solutions

To guarantee structural integrity, you must employ a multi-layered defense strategy: pH control (to suppress phenolate formation), deoxygenation (to remove the electron acceptor), and antioxidant/chelator addition (to quench radicals and sequester catalytic metals).

Every protocol must be self-validating. Do not assume stability; prove it analytically.

Workflow: Preparation of a 10 mM Stabilized Stock Solution
  • Solvent Preparation & Deoxygenation:

    • Prepare a 50 mM Citrate buffer adjusted to pH 4.0. Causality: pH 4.0 ensures the phenol remains fully protonated (stable) while the amine (pKa ~9.5) remains ionized, maintaining solubility.

    • Sparge the buffer with high-purity Argon or Nitrogen gas for 15 minutes. Causality: Displaces dissolved O₂, starving the autoxidation pathway of its terminal electron acceptor.

  • Additive Integration:

    • Add 0.1% (w/v) Ascorbic Acid and 1 mM EDTA to the sparged buffer. Causality: Ascorbic acid acts as a sacrificial reductant, converting any transient phenoxy radicals back to the parent phenol. EDTA sequesters trace Fe³⁺/Cu²⁺ that catalyze oxidation.

  • API Dissolution:

    • Weigh the 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride in an amber glass vial (protects from UV-induced radical initiation).

    • Add the stabilized buffer and vortex gently until dissolved.

  • Self-Validation Check (Critical Step):

    • Immediately withdraw a 10 µL aliquot and analyze via LC-UV (280 nm) or LC-MS.

    • Validation Criteria: The chromatogram must show a single peak with <0.5% area corresponding to acetosyringone (m/z 196) or dimers. This establishes your "Time Zero" baseline.

  • Storage:

    • Aliquot into single-use amber vials, purge the headspace with Argon, and store at -20°C.

Workflow S1 1. Deoxygenate Buffer (Ar/N2 sparging for 15 min) S2 2. Control pH & Catalysts (pH 4.0 Citrate + 1mM EDTA) S1->S2 S3 3. Add Radical Scavenger (0.1% Ascorbic Acid) S2->S3 S4 4. Dissolve API (Use amber vials, protect from UV) S3->S4 S5 5. Self-Validation Check (LC-MS baseline: <0.5% degradants) S4->S5 S6 6. Aliquot & Store (Argon headspace, -20°C) S5->S6

Fig 2: Step-by-step workflow for formulating self-validating, stable stock solutions.

References

  • Mattos, G. J., et al.

Technical Support Center: Methoxamine Hydrochloride in Animal Research

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for the use of Methoxamine hydrochloride in animal studies. It addresses common side effects, provides troubleshooting solutions for unexpected experimental outcomes, and offers detailed protocols to ensure data integrity and animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is Methoxamine hydrochloride and what is its primary mechanism of action in animal models?

A1: Methoxamine hydrochloride is a potent and selective alpha-1 adrenergic receptor agonist.[1] Its primary mechanism involves binding to and activating alpha-1 adrenergic receptors on the smooth muscle of peripheral blood vessels.[2][3] This activation triggers a signaling cascade via the Gq protein and phospholipase C, leading to an increase in intracellular calcium.[3] The elevated calcium causes vasoconstriction, which increases total peripheral resistance and results in a significant rise in both systolic and diastolic blood pressure.[3][4] Unlike many other sympathomimetic amines, it has little to no direct effect on beta-adrenergic receptors, minimizing direct cardiac stimulation.[2][4]

Q2: What are the most common and expected cardiovascular side effects of Methoxamine administration in animals?

A2: The most consistently reported side effects are cardiovascular in nature and are a direct extension of Methoxamine's pharmacology. Researchers should anticipate:

  • Hypertension: A dose-dependent increase in arterial blood pressure is the primary intended effect.[5][6] In dogs, this is driven by an increase in total peripheral resistance.[7]

  • Reflex Bradycardia: As blood pressure rises, the baroreceptor reflex is often triggered, leading to a compensatory slowing of the heart rate.[5][8] This is a homeostatic mechanism to counteract the acute hypertension.[3] In some cases, particularly if the sinus node's ability to slow is impaired, this can progress to heart block.[9]

Q3: Are there any species-specific side effects I should be aware of?

A3: Yes, while the core cardiovascular effects are broadly consistent, some species-specific reactions have been documented:

  • Rats: In addition to hypertension and decreased heart rate, an intense pilomotor response (hair erection) is common shortly after administration.[6][10] At the site of repeated subcutaneous injections, alopecia (hair loss) and cutaneous ulceration have been observed.[10]

  • Dogs: Studies show that Methoxamine initially increases cardiac output due to an increased stroke volume, which contributes to the rise in blood pressure.[7]

  • Rabbits: Administration can lead to a particularly precipitous rise in blood pressure accompanied by bradycardia.[8]

  • Lambs: Studies in neonatal lambs have demonstrated a positive inotropic effect (increased myocardial contractility) mediated by alpha-adrenergic receptors.[11]

Q4: My animals are exhibiting severe adverse effects (prostration, high mortality) even at what I considered a low dose. What could be the cause?

A4: This is a critical issue that requires immediate attention. High doses or even a single high-dose injection of Methoxamine can lead to severe systemic effects beyond simple hypertension. Studies in rats have shown that a single high-dose injection can cause prostration, congestive heart failure, and high mortality within minutes.[12][13] Pathological findings included myocardial infarction, organ thrombosis and infarction (splenic, renal, testicular), intestinal gangrene, and adrenal hemorrhage.[12][13] These severe outcomes are ascribed to the combination of intense vasopressor activity and bradycardia-inducing effects.[12][13] You must immediately reassess your dosage and consider a dose-response study to find a safer therapeutic window.

Q5: I'm observing high variability in my data between animals. What are some common causes and how can I mitigate this?

A5: High variability can confound results and is often related to procedural inconsistencies.

  • Inconsistent Administration: Ensure all personnel are using a standardized technique for injection volume, speed, and anatomical location.[14]

  • Solution Instability: Prepare Methoxamine solutions fresh for each experiment. The hydrochloride salt is water-soluble, but stability over time in solution should not be assumed.[15]

  • Animal Stress: Stress from handling and injection can alter physiological baselines. Ensure animals are properly acclimatized to the procedures.[14][16]

  • Vehicle Effects: Ensure the vehicle (e.g., saline) is sterile, isotonic, and at a physiological pH to avoid introducing confounding variables.[17]

Troubleshooting Guide: Managing Adverse Events

This section provides a structured approach to identifying and resolving specific issues encountered during experiments.

Issue 1: Excessive Hypertension or Unexpected Cardiovascular Collapse
  • Possible Causes:

    • Incorrect Dosing: The most likely cause. The dose may be too high for the species, strain, or individual animal.

    • Rapid IV Administration: A rapid intravenous bolus can cause a more dramatic and potentially dangerous spike in blood pressure compared to a slower infusion.[18]

    • Interaction with Anesthetics: Some anesthetics can alter cardiovascular function and may potentiate the effects of vasopressors.

  • Troubleshooting Steps:

    • Verify Dose Calculation: Double-check all calculations for dose, concentration, and injection volume.

    • Conduct a Dose-Response Study: Start with a very low dose and titrate upwards across different cohorts to identify the optimal dose that achieves the desired pressor effect without severe side effects.[16]

    • Optimize Administration Route/Speed: If using IV administration, consider a slower infusion rate rather than a bolus. For other routes, ensure the technique is correct.[14][17]

    • Review Anesthetic Protocol: Consult literature to ensure your anesthetic regimen is compatible with alpha-1 adrenergic agonists.

Issue 2: Severe Bradycardia, Arrhythmias, or Heart Block
  • Possible Causes:

    • Exaggerated Baroreflex: An overly robust reflex response to the sharp increase in blood pressure.[5]

    • Pre-existing Cardiac Conditions: Underlying cardiac issues in the animal model may increase susceptibility.

    • Drug-Induced Conduction Abnormalities: High concentrations can directly affect cardiac ion channels.[19]

  • Troubleshooting Steps:

    • Continuous ECG Monitoring: Implement continuous electrocardiogram (ECG) monitoring to characterize the nature of the arrhythmia or block.

    • Dose Reduction: This is the first and most critical step. A lower dose of Methoxamine will elicit a smaller pressor response and thus a less severe reflex bradycardia.

    • Consider Pharmacological Intervention (with caution): In some experimental designs, co-administration of an anticholinergic agent like atropine can block the vagal reflex causing bradycardia.[9] However, this adds a significant confounding variable and must be justified by the study's goals.

Issue 3: Injection Site Reactions (Inflammation, Necrosis, Hair Loss)
  • Possible Causes:

    • Vasoconstriction-Induced Ischemia: The drug's potent local vasoconstrictive effect can restrict blood flow to the tissue surrounding the injection site, leading to ischemia and necrosis.[2]

    • Irritating Formulation: The pH or osmolality of the prepared solution may not be physiological, causing tissue irritation.[17]

    • Improper Injection Technique: Intradermal instead of subcutaneous injection, or repeated injections in the same location.[10][14]

  • Troubleshooting Steps:

    • Rotate Injection Sites: Never administer repeated injections in the same location.[20]

    • Use Appropriate Injection Volume: Do not exceed recommended injection volumes for the chosen route and species to avoid creating high local concentrations.[14]

    • Verify Solution Properties: Ensure your vehicle is sterile, isotonic, and buffered to a physiological pH (around 7.4).[17]

    • Confirm Injection Technique: Ensure proper subcutaneous or intramuscular technique is being used and that the injection is not too superficial.[21]

Data Summary: Common Side Effects of Methoxamine in Animal Studies

SpeciesSystem AffectedObserved Side Effect/OutcomeReference(s)
Rat CardiovascularIncreased aortic pressure, increased total peripheral resistance, decreased heart rate.[6]
Integumentary/OtherIntense pilomotor response (hair erection), alopecia, and cutaneous ulceration at injection sites.[10][22]
Systemic (High Dose)Medial arterial necrosis, myocardial infarction, congestive heart failure, high mortality.[12][13]
Dog CardiovascularDose-dependent increase in arterial blood pressure, increased total peripheral resistance, initial increase in cardiac output and stroke volume.[7]
Improved cerebral blood flow during CPR models.[23]
Can induce reflex heart block.[9]
Rabbit CardiovascularPrecipitous rise in blood pressure, marked bradycardia.[8]
Lamb CardiovascularPositive inotropic action (increased myocardial contractility).[11]

Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Specific doses, volumes, and procedures must be approved by your institution's Animal Care and Use Committee (IACUC).

Protocol 1: Preparation of Methoxamine Hydrochloride Solution for Injection
  • Objective: To prepare a sterile, isotonic solution of Methoxamine HCl for parenteral administration.

  • Materials:

    • Methoxamine hydrochloride powder

    • Sterile 0.9% sodium chloride (saline) for injection

    • Sterile vials

    • 0.22 µm syringe filter

    • Sterile syringes and needles

  • Procedure:

    • Under aseptic conditions (e.g., in a laminar flow hood), calculate the required amount of Methoxamine HCl powder to achieve the desired final concentration.

    • Reconstitute the powder with a small volume of sterile saline in a sterile vial.

    • Once fully dissolved, add sterile saline to reach the final calculated volume.

    • Withdraw the solution into a sterile syringe.

    • Attach the 0.22 µm syringe filter to the syringe and expel the solution into a new, sterile, sealed vial. This step ensures the final solution is sterile.[17]

    • Label the vial clearly with the compound name, concentration, date of preparation, and "For Animal Use Only."

    • It is strongly recommended to prepare solutions fresh on the day of the experiment.[16]

Protocol 2: Subcutaneous (SC) Administration in Rats
  • Objective: To administer Methoxamine HCl via the subcutaneous route.

  • Procedure:

    • Properly restrain the rat. Manual restraint is often sufficient.

    • Lift the loose skin over the dorsal scapular (shoulder blade) region to form a "tent."

    • Using a 25-27 gauge needle, insert the needle, bevel up, into the base of the skin tent, parallel to the animal's back.[21]

    • Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel. If blood appears, withdraw and re-insert at a new site.[20]

    • Slowly inject the calculated volume. The maximum recommended volume for a single SC site in a rat is typically 5 mL/kg.[14][17]

    • Withdraw the needle and apply gentle pressure to the site if needed.

    • Return the animal to its cage and monitor closely for expected effects (hypertension, bradycardia) and any adverse reactions.

Visualizations

Mechanism of Action

Methoxamine_Pathway Methoxamine Methoxamine HCl Alpha1 Alpha-1 Adrenergic Receptor Methoxamine->Alpha1 Binds & Activates Gq Gq Protein Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca ↑ Intracellular [Ca²⁺] SR->Ca Releases Ca²⁺ SMC Smooth Muscle Contraction Ca->SMC Vaso Vasoconstriction SMC->Vaso BP ↑ Systemic Blood Pressure Vaso->BP

Caption: Methoxamine's alpha-1 adrenergic signaling pathway.

Troubleshooting Workflow for Adverse Events

Troubleshooting_Workflow Start Adverse Event Observed During Experiment Q_Type What is the nature of the event? Start->Q_Type Cardio Cardiovascular (Excessive BP change, Arrhythmia) Q_Type->Cardio Cardiovascular Local Local Site Reaction (Necrosis, Ulceration) Q_Type->Local Localized Systemic Severe Systemic (Prostration, Mortality) Q_Type->Systemic Systemic/Severe Action_Cardio 1. Immediately Verify Dose 2. Reduce Dose for Future Cohorts 3. Implement ECG/BP Monitoring 4. Slow IV Infusion Rate Cardio->Action_Cardio Action_Local 1. Rotate Injection Sites 2. Verify Solution (pH, Isotonicity) 3. Check Injection Technique (SC vs ID) 4. Reduce Injection Volume/Concentration Local->Action_Local Action_Systemic 1. STOP Experiment Immediately 2. Euthanize Moribund Animals 3. Drastically Reduce Dose 4. Conduct Pilot Dose-Response Study Systemic->Action_Systemic

Caption: Decision tree for troubleshooting adverse events.

References

  • PubChem. (n.d.). Methoxamine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Patsnap Synapse. (2024, June 14). What is Methoxamine Hydrochloride used for? Retrieved March 7, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxamine Hydrochloride? Retrieved March 7, 2026, from [Link]

  • Powell, D. A., & Levine-Bryce, D. (1988). Methoxamine is an effective unconditioned stimulus for cardiovascular conditioning. Physiology & Behavior, 43(2), 177–185. Retrieved March 7, 2026, from [Link]

  • Patsnap Synapse. (2024, July 12). What are the side effects of Methoxamine Hydrochloride? Retrieved March 7, 2026, from [Link]

  • Olson, D. W., Thompson, B. M., Darvey, D. H., & Hinds, J. E. (1989). The effects of methoxamine and epinephrine on survival and regional distribution of cardiac output in dogs with prolonged ventricular fibrillation. Annals of Emergency Medicine, 18(4), 350–354. Retrieved March 7, 2026, from [Link]

  • Chang, K. C. (1998). Hypertensive effects of methoxamine on arterial mechanics in rats: analysis based on exponentially tapered T-tube model. European Journal of Pharmacology, 350(2-3), 195–202. Retrieved March 7, 2026, from [Link]

  • Wexler, B. C., & Greenberg, B. P. (1974). Comparative pathophysiological effects of methoxamine on arteriosclerotic vs. non-arteriosclerotic rats. Atherosclerosis, 20(2), 295–311. Retrieved March 7, 2026, from [Link]

  • Taylor & Francis. (n.d.). Methoxamine – Knowledge and References. Retrieved March 7, 2026, from [Link]

  • Bradshaw, C. M., Pun, R. Y., Slater, N. T., & Szabadi, E. (1981). Comparison of the effects of methoxamine with those of noradrenaline and phenylephrine on single cerebral cortical neurones. British Journal of Pharmacology, 73(1), 47–54. Retrieved March 7, 2026, from [Link]

  • Zandberg, P., Timmermans, P. B., & van Zwieten, P. A. (1984). Hemodynamic profiles of methoxamine and B-HT 933 in spinalized ganglion-blocked dogs. Journal of Cardiovascular Pharmacology, 6(2), 256–262. Retrieved March 7, 2026, from [Link]

  • American Addiction Centers. (2024, October 25). Are There Dangers Associated Methoxamine Use? Retrieved March 7, 2026, from [Link]

  • Wexler, B. C., & Greenberg, B. P. (1974). Comparative pathophysiological effects of methoxamine on arteriosclerotic vs. non-arteriosclerotic rats. PubMed. Retrieved March 7, 2026, from [Link]

  • Farris, E. J. (1954). Alopecia and Cutaneous Ulceration in Rats Treated with Methoxamine Hydrochloride. The Journal of the National Cancer Institute, 12(6), 331. Retrieved March 7, 2026, from [Link]

  • James, T. N., Urthaler, F., & Hageman, G. R. (1980). Reflex heart block. Baroreflex, chemoreflex and bronchopulmonary reflex causes. The American Journal of Cardiology, 45(6), 1182–1188. Retrieved March 7, 2026, from [Link]

  • Benzing, G., 3rd, & Schaffer, S. (1977). Myocardial responses to alpha-adrenoceptor stimulation with methoxamine hydrochloride in lambs. Journal of Applied Physiology, 43(4), 605–610. Retrieved March 7, 2026, from [Link]

  • Morita, M., Kouchi, M., & Hata, F. (2013). Alpha(1A)-adrenergic control of piloerection and palpebral fissure width in rats. Journal of Pharmacological Sciences, 123(4), 384–389. Retrieved March 7, 2026, from [Link]

  • Gaertner, D. J., Hallman, T. M., Hankenson, F. C., & Batchelder, M. A. (2008). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 47(5), 62–67. Retrieved March 7, 2026, from [Link]

  • Fedida, D., Orth, P. M., & Hesketh, J. C. (1998). Non-specific action of methoxamine on Ito, and the cloned channels hKv 1.5 and Kv 4.2. British Journal of Pharmacology, 123(7), 1341–1350. Retrieved March 7, 2026, from [Link]

  • Michigan State University. (2025, April 10). IG035: Guideline on Administration of Substances to Laboratory Animals. Institutional Animal Care & Use Committee. Retrieved March 7, 2026, from [Link]

  • McGill University. (2016). LABORATORY ANIMAL BIOMETHODOLOGY WORKSHOP - MODULE 2 – Substance Administration and Blood. Comparative Medicine & Animal Resources Centre. Retrieved March 7, 2026, from [Link]

Sources

Addressing variability in experimental results with Methoxamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Methoxamine Hydrochloride Experimental Variability

Welcome to the Technical Support Center for Methoxamine Hydrochloride (CAS: 61-16-5)[1]. As a selective


-adrenergic receptor agonist, methoxamine is a cornerstone reagent in cardiovascular pharmacology, electrophysiology, and GPCR signaling studies[2]. However, researchers frequently encounter variability in dose-response curves, onset times, and signal amplitudes.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind experimental inconsistencies and provide self-validating protocols to ensure absolute data integrity.

I. Mechanistic FAQ: Understanding the Source of Variability

Q1: Why am I seeing significant batch-to-batch variability in my dose-response curves, even when using the same concentration? The Causality: The root cause is often stereochemistry. Methoxamine possesses two chiral centers, meaning it exists as four distinct stereoisomers[3]. The biologically active enantiomer responsible for peak


-adrenoceptor affinity is 1R,2S-methoxamine , which is at least four times more potent than other isomers[3]. Many commercial suppliers provide methoxamine as a racemate or a mixture of diastereomers[1]. If the exact enantiomeric ratio shifts between manufacturing batches, your effective concentration of the active 1R,2S isomer changes, shifting your 

. The Solution: Always check the lot-specific Certificate of Analysis (CoA) for isomeric purity. If conducting highly sensitive patch-clamp or contractility assays, source enantiomerically pure 1R,2S-methoxamine or standardize your calibration curves against a known reference lot.

Q2: My electrophysiological recordings show a delayed response (2-5 minutes) after methoxamine perfusion. Is my compound degraded? The Causality: No, this latency is a biological reality of the


-adrenergic signaling cascade, not a reagent failure. Unlike ligand-gated ion channels or 

-adrenergic responses (which act in seconds),

-receptors are G-protein coupled receptors (GPCRs) linked to

[4]. The signal must propagate through Phospholipase C (PLC) activation, PIP2 cleavage into IP3 and DAG, and subsequent intracellular calcium release from the sarcoplasmic/endoplasmic reticulum[4]. This intracellular accumulation and kinase activation inherently require a 2 to 5-minute latency period[4]. The Solution: Do not prematurely increase the dose. Wait a full 5 minutes post-perfusion to achieve steady-state receptor saturation before recording peak amplitude.

Q3: Why does methoxamine cause a positive inotropic effect in some of my cardiac myocyte preparations, but a negative inotropic effect in others? The Causality: This paradoxical variability is driven by cellular context, specifically the baseline stimulation frequency and the expression of Myosin Heavy Chain (MHC) isoforms[5]. At low stimulation frequencies (<1 Hz), methoxamine typically induces positive inotropy via increased calcium transients[5]. However,


-stimulation also activates Protein Kinase C (PKC), which phosphorylates Troponin I[5]. In cells with specific MHC isoform ratios, this phosphorylation decreases the cross-bridge detachment rate, reducing the maximum shortening velocity and manifesting as a depressive contractile response[5]. Furthermore, methoxamine can induce crosstalk, inhibiting 

-adrenergically activated chloride currents[6]. The Solution: Strictly control your pacing frequency (e.g., maintain exactly 0.5 Hz or 1.0 Hz across all replicates) and document the specific age/strain of the animal model, as MHC isoform expression shifts developmentally.

II. Data Presentation: Key Variables & Mitigations

To standardize your assays, refer to the following self-validating parameters when designing your experiments.

VariableMechanistic ConsequenceMitigation / Self-Validating Control
Aqueous Stability Oxidation of the dimethoxybenzyl ring reduces receptor affinity.Store aliquots at -80°C for up to 6 months. Do not exceed 1 month at -20°C[2].
Stereoisomer Ratio Shifts in the 1R,2S-methoxamine fraction alter the apparent

[3].
Request lot-specific CoA. Run a standard curve with a reference lot for each new batch.
Receptor Crosstalk High concentrations may inadvertently interact with

-adrenergic pathways[6].
Negative Control: Pre-incubate with 1

M Prazosin (

antagonist). If the effect persists, it is non-specific[6].
Signal Latency Premature measurement underestimates the true pharmacological effect[4].Establish a continuous recording baseline for 5+ minutes post-application[4].

III. Pathway Visualization

Understanding the


 signaling cascade is critical for identifying where experimental inhibitors (like PLC or PKC blockers) should be applied to validate your findings.

G Methoxamine Methoxamine (Agonist) Alpha1AR Alpha-1 Adrenergic Receptor Methoxamine->Alpha1AR Binds Gq Gq Protein Alpha1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Receptors PKC Protein Kinase C (PKC) DAG->PKC Co-activates Ca2->PKC Co-activates Response Cellular Response (Contraction / K+ Inhibition) Ca2->Response PKC->Response

Alpha-1 Adrenergic Gq-PLC-PKC Signaling Pathway activated by Methoxamine.

IV. Standardized Experimental Protocols

To eliminate handling-induced variability, follow these self-validating methodologies.

Protocol A: Preparation and Storage of Methoxamine Stock Solutions

Objective: Prevent oxidative degradation and maintain stereochemical integrity.

  • Weighing: Equilibrate the lyophilized methoxamine hydrochloride vial to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Reconstitution: Dissolve the powder in sterile, deoxygenated ultra-pure water (or saline) to create a 10 mM stock solution. Note: Methoxamine is highly water-soluble; avoid using DMSO as it is unnecessary and can introduce solvent-toxicity artifacts in delicate myocyte preparations.

  • Aliquotting: Divide the stock into single-use 20

    
    L aliquots using amber microcentrifuge tubes to protect from photo-degradation.
    
  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to -80°C. At this temperature, the compound is stable for exactly 6 months[2]. Discard any thawed aliquots; do not subject the compound to freeze-thaw cycles.

Protocol B: In Vitro Myocyte Contractility & Validation Assay

Objective: Accurately measure


-mediated responses while controlling for latency and non-specific binding.
  • Baseline Establishment: Perfuse isolated ventricular myocytes with standard Tyrode's solution at 37°C. Pace the cells at a strict 1.0 Hz frequency. Record baseline fractional shortening for 3 minutes.

  • Receptor Validation (The Self-Validating Step): Divide your cells into two cohorts.

    • Cohort 1 (Experimental): Perfuse with Tyrode's solution containing 10

      
      M Methoxamine.
      
    • Cohort 2 (Control): Pre-incubate with 1

      
      M Prazosin (a selective 
      
      
      
      antagonist) for 5 minutes, followed by co-perfusion of 10
      
      
      M Methoxamine + 1
      
      
      M Prazosin[5].
  • Latency Observation: Continue pacing and recording. Do not measure peak response immediately. Wait for the 2 to 5-minute latency period required for

    
    /PLC cascade activation[4].
    
  • Data Acquisition: Record the steady-state fractional shortening and calcium transient amplitudes between minutes 5 and 8 post-perfusion.

  • Validation Check: Cohort 2 must show zero deviation from baseline. If a response is observed in Cohort 2, your methoxamine concentration is too high and is causing off-target effects (e.g.,

    
    -adrenergic crosstalk)[6].
    

V. References

  • O'Connell, T. D., et al. "Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance". PMC (NIH).[Link]

  • Rundell, V. L., et al. "α1-Adrenergic Receptor Stimulation Decreases Maximum Shortening Velocity of Skinned Single Ventricular Myocytes From Rats". Circulation Research (AHA Journals).[Link]

  • Google Patents. "EP2275099A1 - Treatment of faecal incontinence with 1r,2s-methoxamine". Google Patents.

  • Tareen, B., et al. "α1-Adrenergic Inhibition of the β-Adrenergically Activated Cl− Current in Guinea Pig Ventricular Myocytes". Circulation Research (AHA Journals).[Link]

Sources

Improving the stability of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride for long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride

Welcome to the technical support guide for 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride, also commonly known as Methoxamine hydrochloride. This document provides in-depth guidance for researchers, scientists, and drug development professionals on ensuring the long-term stability of this compound. We will explore the root causes of its degradation and provide actionable, scientifically-grounded strategies for its preservation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the handling and storage of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride.

Q1: My solid 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride is developing a yellowish or brownish tint over time. What is causing this discoloration?

A1: The discoloration is a classic indicator of oxidative degradation. The phenolic hydroxyl group in the molecule is highly susceptible to oxidation. This process is often accelerated by exposure to atmospheric oxygen and light.[1][2] The electron-donating effects of the two methoxy groups and the aminoethyl side chain on the phenol ring increase its susceptibility to oxidation, leading to the formation of colored quinone-type impurities. While this color change might seem like a minor aesthetic issue, it signifies a loss of purity and the formation of degradation products.[3]

  • Mechanism: The degradation likely proceeds via a free-radical chain reaction, where the phenolic proton is abstracted, and subsequent reaction with oxygen leads to colored byproducts.[4]

  • Troubleshooting:

    • Inert Atmosphere: Store the solid compound under an inert atmosphere like argon or nitrogen to displace oxygen.[1]

    • Light Protection: Use amber or opaque vials to protect the compound from light, which can catalyze oxidative reactions.[1][2]

    • Temperature Control: Store at reduced temperatures (refrigerated at 2-8°C or frozen at -20°C) to slow the rate of all chemical degradation reactions.[1]

Q2: I've observed a decrease in the purity of my compound via HPLC analysis after several months of storage. What are the primary degradation pathways?

A2: A decrease in purity indicates chemical degradation. For a molecule with the structure of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride, the primary degradation pathways are oxidation and hydrolysis, especially under non-ideal storage conditions.

  • Oxidation: As detailed in Q1, the phenol moiety is prone to oxidation.[5] Oxidative stress can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[4][6]

  • Hydrolysis: While the hydrochloride salt form is generally stable, compounds with functional groups like esters or amides are susceptible to hydrolysis. Although this specific molecule lacks these, pH extremes in solution can affect stability.

  • Photosensitivity: The compound is known to be sensitive to light, which can provide the energy to initiate and accelerate degradation.[1][2]

To investigate these pathways systematically, a forced degradation study is recommended.[7][8] This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to rapidly identify likely degradation products and establish degradation pathways.[6][7][8]

Q3: What are the ideal long-term storage conditions for solid 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride?

A3: Based on the chemical nature of the compound, the ideal storage conditions aim to mitigate all major degradation pathways.

ParameterRecommended ConditionRationale
Temperature -20°C Reduces the rate of all chemical reactions, providing the best long-term stability.[1] Refrigeration (2-8°C) is a viable alternative for shorter periods.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation by displacing atmospheric oxygen, a primary cause of degradation for phenolic compounds.[1]
Light In the Dark (Amber Vials) Protects the light-sensitive molecule from photolytic degradation.[1][2]
Container Tightly Sealed, Low-Headspace Vials Minimizes exposure to atmospheric moisture and oxygen. Reducing headspace limits the amount of available oxygen.[1]
Moisture Dry/Desiccated Environment Prevents potential hygroscopic absorption and subsequent solution-phase degradation.
Q4: My compound is stored as a solution. Why is it degrading faster than the solid form, and how can I improve its stability?

A4: Solutions are generally less stable than the solid state because reactants have greater mobility, and the solvent itself can participate in degradation reactions.[1]

  • Increased Reaction Rates: Solvation allows molecules to interact more freely, accelerating degradation processes like oxidation.

  • Solvent Effects: The choice of solvent is critical. Protic solvents might participate in hydrogen bonding and other interactions. Ensure high-purity, degassed solvents are used.

  • pH Effects: The stability of amine salts in solution is highly pH-dependent. The protonated form is generally more stable against oxidation.[1] The pH of an aqueous solution of Methoxamine HCl is typically between 4.5 and 5.5.[2]

Best Practices for Storing Solutions:

  • Prepare Fresh: Prepare solutions fresh whenever possible.

  • Use Degassed Solvents: Purge solvents with an inert gas (argon or nitrogen) before use to remove dissolved oxygen.

  • Store Frozen: Store stock solutions at -20°C or -80°C to significantly slow degradation rates.[1]

  • Protect from Light: Use amber vials or wrap containers in foil.

  • Aqueous Solution Warning: Do not store aqueous solutions for more than one day unless stability data proves otherwise.[9]

Experimental Protocols & Workflows

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[10]

Objective: To develop an HPLC method capable of separating the intact compound from all potential degradation products.

Methodology:

  • Generate Degraded Samples: Perform a forced degradation study as outlined in the ICH Q1A(R2) guideline.[11] Expose the compound (in both solid and solution form) to the following conditions to generate degradation products:[6][7]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 80°C for 48 hours.

    • Photolytic Stress: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Initial HPLC Screening:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector, monitoring at a wavelength where the parent compound has significant absorbance (e.g., ~275 nm).

  • Method Optimization: Analyze the stressed samples. Adjust the mobile phase composition, gradient, pH, and flow rate to achieve baseline separation between the parent peak and all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to perform peak purity analysis on the parent peak in the chromatograms of the stressed samples. The peak purity angle should be less than the threshold angle, confirming no degradants are co-eluting.[5]

Workflow: Troubleshooting Compound Instability

This workflow provides a logical sequence for identifying and resolving stability issues.

G cluster_0 Phase 1: Observation & Initial Check cluster_1 Phase 2: Investigation cluster_2 Phase 3: Resolution start Instability Observed (e.g., Color Change, Purity Loss) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Handling Procedures (Solvents, Exposure Time) start->check_handling forced_degradation Perform Forced Degradation Study (ICH Q1A Guidelines) check_storage->forced_degradation check_handling->forced_degradation hplc_analysis Analyze with Stability-Indicating HPLC Method forced_degradation->hplc_analysis identify_degradants Identify Degradants (LC-MS, NMR) hplc_analysis->identify_degradants optimize_storage Implement Optimal Storage (e.g., -20°C, Inert Gas, Dark) identify_degradants->optimize_storage reformulate Consider Reformulation (e.g., Excipients, Lyophilization) identify_degradants->reformulate end Compound Stabilized optimize_storage->end reformulate->end

Caption: A logical workflow for diagnosing and resolving stability issues.

References

  • What is the mechanism of Methoxamine Hydrochloride? Patsnap Synapse. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • Methoxyamine. Wikipedia. Available from: [Link]

  • Khushbu A. T, et al. development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. 2016;5(4):291-297. Available from: [Link]

  • Forced Degradation Studies. SciSpace. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

  • Reagent stability (methoxamine hydrochloride in pyridine)? ResearchGate. Available from: [Link]

  • Methoxamine Hydrochloride. PubChem. Available from: [Link]

  • 4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride. PubChem. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Unraveling Variations in Primary Metabolites of Longjing Green Tea During Processing and from Different Geographical Origins. MDPI. Available from: [Link]

  • Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. Pharmaceutical Outsourcing. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available from: [Link]

  • 4-(2-aminoethyl)-2,6-dimethoxyphenol hydrochloride. PubChemLite. Available from: [Link]

  • Transformation of Hindered Phenolic Antioxidants. Stabilization Technologies. Available from: [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. Available from: [Link]

  • 4-(2-Aminoethyl)-2,6-dimethoxyphenol - Exposure. EPA. Available from: [Link]

  • Packaging - How to store highly sensitive drugs? Functional coatings. A3P. Available from: [Link]

  • A Guide to the Chemical Resistance of Phenolic Resin. Acrolab. Available from: [Link]

Sources

Technical Support Center: Methoxamine Hydrochloride Synthesis and Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methoxamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and purifying this important compound. Drawing from established protocols and extensive field experience, this resource provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring you can overcome common challenges and achieve high-purity methoxamine hydrochloride.

Troubleshooting Guide: Navigating Common Synthesis & Purification Hurdles

This section directly addresses specific issues that may arise during the synthesis and purification of methoxamine hydrochloride. Each entry outlines the problem, its probable causes, and validated solutions.

Synthesis Phase

Problem 1: Low Yield of Crude Methoxamine Hydrochloride

  • Symptom: The isolated yield of the crude product is significantly lower than expected from literature precedents.[1][2]

  • Probable Causes:

    • Incomplete Oximation: The initial protection of hydroxylamine hydrochloride with ethyl acetate may be inefficient.[3] This can be due to improper pH control or insufficient reaction time.

    • Side Reactions During Methylation: The methylation step using dimethyl sulfate is highly sensitive to pH. If the pH is too high, side reactions can occur, reducing the yield of the desired product.[2]

    • Hydrolysis of Dimethyl Sulfate: Dimethyl sulfate can be easily hydrolyzed, especially under non-optimal pH and temperature conditions, rendering it ineffective for methylation.[2]

    • Loss During Work-up: The extraction of the methylated intermediate from the aqueous reaction mixture may be incomplete.

  • Solutions:

    • Optimize Oximation:

      • pH Control: Carefully monitor and maintain the pH of the reaction mixture during the addition of sodium hydroxide solution. A pH that is too high can lead to saponification of ethyl acetate.[2]

      • Reaction Time & Temperature: Ensure the oximation reaction proceeds for the recommended duration at the specified temperature to drive the reaction to completion.[2]

    • Control Methylation Conditions:

      • Simultaneous Dosing: Add the dimethyl sulfate and sodium hydroxide solution dropwise and simultaneously to maintain a stable pH throughout the reaction.[3]

      • Temperature Management: Maintain the reaction temperature within the recommended range (e.g., 15°C) to minimize hydrolysis of dimethyl sulfate and other side reactions.[2]

    • Enhance Extraction Efficiency:

      • Solvent Choice: Utilize an appropriate organic solvent for extraction, such as chloroform or toluene, as specified in reliable protocols.[2][3]

      • Multiple Extractions: Perform multiple extractions (at least three) of the aqueous layer to ensure complete recovery of the product.[2]

Problem 2: Presence of Significant Impurities in the Crude Product

  • Symptom: Analytical tests (e.g., HPLC, GC) of the crude product show multiple impurity peaks.[4]

  • Probable Causes:

    • Process-Related Impurities: Residual starting materials, intermediates from the synthesis, or side products from reactions like amine alkylation can contaminate the final product.[4]

    • Formation of O,N-Dimethylhydroxylamine: This is a common impurity that can form during the methylation step.[1]

    • Degradation Products: The intermediates or the final product may degrade if exposed to harsh conditions (e.g., high temperature, extreme pH) during the synthesis or work-up.[4][5]

  • Solutions:

    • Strict Reaction Control: Adhere closely to the optimized reaction parameters, including temperature, pH, and reaction time, to minimize the formation of byproducts.[6]

    • Purification of Intermediates: If possible, purify the intermediate after the methylation step to remove unreacted starting materials and side products before proceeding to the hydrolysis.

    • Careful Work-up: During the work-up, ensure that the temperature is kept low during distillations to prevent thermal degradation.[3]

    • Alkaline Wash: An alkaline wash of the organic extract can help remove acidic impurities.

Purification Phase

Problem 3: Difficulty in Crystallizing Methoxamine Hydrochloride

  • Symptom: The product fails to crystallize from the chosen solvent system, or it oils out.

  • Probable Causes:

    • Presence of Impurities: Impurities can inhibit crystal lattice formation.

    • Incorrect Solvent System: The chosen solvent or solvent mixture may not be suitable for inducing crystallization.

    • Supersaturation Issues: The solution may not be sufficiently supersaturated, or it may be too supersaturated, leading to rapid precipitation of an amorphous solid or oil.

    • Residual Water: The presence of water can interfere with crystallization from organic solvents.

  • Solutions:

    • Purify the Crude Product: Before attempting crystallization, ensure the crude product is as pure as possible. This may involve an additional extraction or a quick column chromatography step.

    • Solvent Screening: Experiment with different solvent systems. A common method is to dissolve the crude product in a solvent in which it is soluble (e.g., ethanol, methanol) and then add an anti-solvent in which it is insoluble (e.g., ether, hexane) until turbidity is observed.

    • Controlled Cooling: Cool the solution slowly to encourage the formation of well-defined crystals. An ice bath or refrigeration can be used.[7]

    • Seeding: Introduce a small crystal of pure methoxamine hydrochloride to the supersaturated solution to induce crystallization.

    • Drying: Ensure all solvents and apparatus are anhydrous if crystallizing from non-aqueous solvents.

Problem 4: Product Fails to Meet Purity Specifications (e.g., >98%)

  • Symptom: The final, crystallized product does not meet the required purity levels as determined by analytical methods.[8]

  • Probable Causes:

    • Occluded Impurities: Impurities may have been trapped within the crystal lattice during crystallization.

    • Incomplete Removal of Solvents: Residual solvents from the synthesis or crystallization process may be present.[4]

    • Degradation on Storage: The purified product may degrade if not stored under appropriate conditions.[4]

  • Solutions:

    • Recrystallization: Perform one or more recrystallization steps to improve purity.

    • Washing the Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any surface impurities.

    • Thorough Drying: Dry the final product under vacuum at a suitable temperature to remove all residual solvents.

    • Proper Storage: Store the purified methoxamine hydrochloride in a well-sealed container, protected from light and moisture, and at the recommended temperature to prevent degradation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of methoxamine hydrochloride?

A1: Based on numerous synthesis protocols, the most critical parameters are temperature and pH control, especially during the methylation step.[6] The use of dimethyl sulfate as a methylating agent requires careful management of pH to prevent its hydrolysis and to minimize the formation of byproducts.[2] Temperature control is crucial to prevent side reactions and degradation of intermediates.[6]

Q2: Which synthetic route for methoxamine hydrochloride is generally preferred and why?

A2: Several synthetic routes have been reported, including those starting from benzaldehyde, hydroxylamine hydrochloride, or 4'-methoxypropiophenone.[9][10][11] The route starting from hydroxylamine hydrochloride, involving an oximation protection step followed by methylation and hydrolysis, is frequently cited due to its relatively straightforward procedure and avoidance of more hazardous reagents like sulfur dioxide and sodium nitrite used in some older methods.[3][12]

Q3: What are the common impurities that I should be looking for in my final product?

A3: Common impurities can be process-related or degradation products.[4] Process-related impurities may include unreacted starting materials or intermediates. A specific side product to be aware of is O,N-Dimethylhydroxylamine, which can form during methylation.[1] Degradation impurities can also arise, and their structures may vary depending on the synthetic route and conditions used.[5] It is advisable to use a robust analytical method like HPLC or GC-MS to identify and quantify any impurities.[4][13]

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the synthesis reactions.[14] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product. For more quantitative analysis, HPLC or GC can be used to determine the conversion rate.

Q5: Are there any specific safety precautions I should take when working with the reagents for methoxamine hydrochloride synthesis?

A5: Yes, several reagents used in this synthesis require careful handling. Dimethyl sulfate is toxic and a suspected carcinogen, so it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Strong bases like sodium hydroxide are corrosive.[9] Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all recommended safety procedures.

Experimental Protocols

Protocol 1: Synthesis of Methoxamine Hydrochloride

This protocol is a synthesized methodology based on common literature procedures.[2][3]

  • Oximation:

    • In a reaction vessel, combine ethyl acetate and hydroxylamine hydrochloride.[2]

    • Cool the mixture to approximately 10°C.

    • Slowly add a 20% sodium hydroxide solution dropwise while maintaining the temperature.

    • After the addition is complete, allow the reaction to stir for an additional 30 minutes at 15°C.[2]

  • Methylation:

    • At the same temperature, begin the dropwise addition of dimethyl sulfate.

    • Simultaneously, add a 10-30% sodium hydroxide solution to maintain the pH.[3]

    • After the addition, raise the temperature to 70°C and continue stirring for 4 hours.[2]

  • Work-up and Extraction:

    • Cool the reaction mixture to 10°C and add cold water.

    • Extract the aqueous layer three times with chloroform.[2]

    • Combine the organic extracts.

  • Hydrolysis and Salt Formation:

    • Evaporate the chloroform under reduced pressure at a temperature between 30-50°C.[3]

    • Add the resulting residue to a 15% hydrochloric acid solution.[2]

    • Heat the mixture to 65°C and maintain for 30 minutes.[2]

    • Cool the solution to 10°C and adjust the pH to 11 with a 30% sodium hydroxide solution.[2]

    • Collect the resulting precipitate, which is the crude methoxamine hydrochloride.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude methoxamine hydrochloride in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If the solution is colored, add a small amount of activated carbon and stir for a few minutes.

  • Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Data Presentation

ParameterOximationMethylationHydrolysis
Temperature 10-15°C[2]15-70°C[2]65°C[2]
pH AlkalineControlledAcidic
Key Reagents Ethyl Acetate, NaOHDimethyl Sulfate, NaOHHCl
Typical Yield --80-90%[3][7]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase Start Start: Hydroxylamine HCl + Ethyl Acetate Oximation Oximation (NaOH, 10-15°C) Start->Oximation Methylation Methylation (Dimethyl Sulfate, NaOH) Oximation->Methylation Hydrolysis Hydrolysis (HCl, 65°C) Methylation->Hydrolysis Crude_Product Crude Methoxamine HCl Hydrolysis->Crude_Product Recrystallization Recrystallization (e.g., Ethanol) Crude_Product->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Drying (Vacuum) Filtration->Drying Final_Product Pure Methoxamine HCl Drying->Final_Product

Caption: Workflow for Methoxamine HCl Synthesis and Purification.

Troubleshooting_Tree cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues Problem Low Yield or Impure Product? Check_Oximation Incomplete Oximation? Problem->Check_Oximation Low Yield Check_Methylation Methylation Side Reactions? Problem->Check_Methylation Low Yield / Impure Crystallization_Fail Crystallization Failure? Problem->Crystallization_Fail Impure / Oiling Out Purity_Fail Fails Purity Spec? Problem->Purity_Fail Final Product Impure Optimize_pH_Temp Optimize pH & Temp Control Check_Oximation->Optimize_pH_Temp Check_Methylation->Optimize_pH_Temp Improve_Extraction Improve Extraction Check_Methylation->Improve_Extraction Solvent_Screen Screen Solvents / Recrystallize Crystallization_Fail->Solvent_Screen Purity_Fail->Solvent_Screen Improve_Drying Improve Drying / Washing Purity_Fail->Improve_Drying

Caption: Troubleshooting Decision Tree for Methoxamine HCl.

References

  • Hu, Y. (2025, February 28). Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride. International Journal of Science and Research (IJSR). Retrieved from [Link]

  • Deepak Nitrite Limited. (2022). A Method Of Preparation Of Methoxy Amine Hydrochloride. QuickCompany. Retrieved from [Link]

  • Sun, J., et al. (2016). Preparation method of methoxyamine hydrochloride. (CN105330564A). Google Patents.
  • Li, J., et al. (2012). Synthesis method of methoxamine hydrochloride. (CN101417956B). Google Patents.
  • Jiangsu Qingquan Chem Co Ltd. (2012). Method for synthesizing methoxamine hydrochloride. (CN102311438A). Eureka | Patsnap. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 12). What are the side effects of Methoxamine Hydrochloride?. Retrieved from [Link]

  • Jiangsu Qingquan Chem Co Ltd. (2012). Method for synthesizing methoxamine hydrochloride. (CN101357895B). Google Patents.
  • Nanjing Keli Shuo Biotechnology Co Ltd. (2021). A kind of synthetic method of methoxylamine hydrochloride. (CN115490611A). Google Patents.
  • Jiangsu Nhwa Pharmaceutical Co Ltd. (2013). Method for preparing methoxamine hydrochloride. (CN102976961A). Google Patents.
  • Veeprho Pharmaceuticals. (n.d.). Methoxamine Impurities and Related Compound. Retrieved from [Link]

  • New Drug Approvals. (2016, April 21). 1R,2S-Methoxamine. Retrieved from [Link]

  • Li, J., et al. (2009). Synthesis method of methoxamine hydrochloride. (CN101417956A). Google Patents.
  • Pharmaffiliates. (n.d.). Methoxamine Hydrochloride and its Impurities. Retrieved from [Link]

  • Anhui Jinxuan Technology Co Ltd. (2021). Preparation method of methoxamine hydrochloride degradation impurities. (CN112759510A). Google Patents.
  • PubChem. (n.d.). Methoxamine Hydrochloride. Retrieved from [Link]

  • Scholars Research Library. (2011). Spectrophotometric determination of methoxamine hydrochloride using NQS and brucine metaperiodate. Retrieved from [Link]

  • Tatar Ulu, S. (2013). Determination of methoxamine in human plasma and urine by a validated HPLC-fluorescence detection method. Journal of AOAC International, 96(5), 987-990. Retrieved from [Link]

  • Nanjing Keli Shuo Biotechnology Co Ltd. (2021). Method for preparing methoxyamine hydrochloride by adopting microreactor. (CN113060010A). Eureka | Patsnap. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxamine. Retrieved from [Link]

  • MedChemExpress. (n.d.). Methoxyamine Hydrochloride COA 265148 MedChemExpress. Scribd. Retrieved from [Link]

  • Nanjing University of Technology. (2013). Preparation method for methoxylamine hydrochloride. (CN102976968A). Google Patents.

Sources

Minimizing off-target effects of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Off-Target Effects of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride

As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained cytotoxicity, poor pharmacokinetic profiles, or promiscuous receptor binding during hit-to-lead optimization. When working with 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride (CAS 882430-51-5), these issues are rarely protocol errors; they are fundamental chemical liabilities inherent to the molecule's structure.

This compound contains two highly reactive pharmacophores: a syringyl-like 2,6-dimethoxyphenol ring and a primary 1-arylethylamine side chain . This guide provides mechanistic troubleshooting and self-validating protocols to isolate, quantify, and neutralize these off-target effects while preserving your intended on-target efficacy.

Part 1: The Phenol Liability (Quinone Methide-Mediated Toxicity)

The Causality: The 2,6-dimethoxy substitution on the phenol ring stabilizes phenoxy radicals. Paradoxically, this makes the compound highly susceptible to Phase I metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) or peroxidases. The oxidation strips two electrons and two protons, converting the phenol into a highly reactive Quinone Methide (QM) [1][2]. QMs act as soft electrophiles that rapidly alkylate cysteine residues on off-target proteins, leading to idiosyncratic cytotoxicity, rapid glutathione (GSH) depletion, and apoptosis[3].

QM_Pathway Compound 4-(1-Aminoethyl)- 2,6-dimethoxyphenol CYP CYP450 Enzymes (Oxidation) Compound->CYP Phase I Metabolism QM Quinone Methide (Reactive Electrophile) CYP->QM -2e-, -2H+ GSH Glutathione (GSH) Trapping QM->GSH In vitro assay Tox Protein Binding (Off-Target Toxicity) QM->Tox In vivo liability Adduct GSH-Adduct (Detoxified) GSH->Adduct Nucleophilic Attack

Caption: CYP450-mediated bioactivation of 2,6-dimethoxyphenol into reactive quinone methides.

Experimental Protocol: High-Throughput GSH Trapping Assay

To determine if your observed toxicity is QM-mediated, you must quantify reactive metabolite formation using a self-validating GSH trapping workflow.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM) and 5 mM reduced Glutathione (GSH).

  • Incubation: Add 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Trigger the CYP450 reaction by adding 1 mM NADPH. Incubate at 37°C for exactly 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (containing an internal standard like labetalol).

  • Protein Precipitation: Centrifuge the microplate at 14,000 × g for 15 minutes at 4°C. Extract the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Set the scan mode to detect the neutral loss of 129 Da (loss of pyroglutamic acid), which is the universal diagnostic signature for GSH adducts.

Self-Validation Check: Run a parallel negative control without NADPH. If GSH adduct formation in the active well exceeds 50 pmol/mg protein/min, your compound is undergoing severe redox cycling.

GSH_Workflow Step1 1. Incubate Compound with HLM & GSH Step2 2. Quench with Cold Acetonitrile Step1->Step2 Step3 3. Centrifuge & Filter Supernatant Step2->Step3 Step4 4. LC-MS/MS Analysis (Neutral Loss m/z 129) Step3->Step4

Caption: Standardized 4-step workflow for the in vitro Glutathione (GSH) trapping assay.

Part 2: The Amine Liability (Promiscuous Receptor Binding)

The Causality: The 1-aminoethyl group is a classic biogenic amine mimic. With a pKa of approximately 9.5, the primary amine exists almost entirely as a protonated cation at physiological pH (7.4). This cationic center acts as a promiscuous pharmacophore, forming strong electrostatic interactions with negatively charged aspartate residues in off-target sites, most notably the central cavity of the hERG potassium channel and various off-target G-protein coupled receptors (GPCRs)[4].

Mitigation Strategies: To minimize this, researchers must either reduce the basicity of the amine (via steric shielding/alkylation) or utilize a stimuli-responsive prodrug strategy [5][6]. By temporarily masking the amine, you prevent systemic off-target binding, allowing the active compound to be released only in the target microenvironment (e.g., via tumor-specific enzymatic cleavage).

Data Presentation: Structure-Activity Relationship (SAR) on Off-Target Binding

The table below illustrates how structural modifications to the baseline molecule impact off-target liabilities.

Compound VarianthERG IC50 (µM)GSH Adduct Formation (pmol/mg/min)Cell Viability at 10 µM (%)Primary Off-Target Mechanism
4-(1-Aminoethyl)-2,6-dimethoxyphenol 8.214522%QM Toxicity & hERG Binding
N-Acetyl Derivative >5013028%QM Toxicity (Amine masked)
Phenol-Deuterated Analog 9.11289%hERG Binding (Mild)
2-Pyridone Bioisostere >50<195%None Detected

Insight: Notice that masking the amine (N-Acetyl Derivative) eliminates hERG binding but fails to rescue cell viability due to ongoing Quinone Methide toxicity. True optimization requires addressing both the phenol and the amine.

Part 3: Troubleshooting FAQs

Q: My cell cultures are undergoing rapid apoptosis within 4 hours of dosing at 10 µM. Is this target-mediated efficacy? A: Highly unlikely. Rapid apoptosis at low micromolar concentrations with 2,6-dimethoxyphenols is a hallmark of quinone methide-induced oxidative stress, not specific target engagement. Self-Validation: Run a control experiment co-incubating your cells with 1 mM N-acetylcysteine (NAC). If viability is rescued, the toxicity is off-target and redox-mediated.

Q: How should I store the hydrochloride salt to prevent degradation before my assays? A: The electron-rich phenol is prone to auto-oxidation, turning the powder pink or brown over time. Store the lyophilized powder at -20°C under an argon or nitrogen atmosphere. Reconstitute in degassed DMSO immediately before use, and strictly avoid repeated freeze-thaw cycles.

Q: I am losing signal for 4-(1-Aminoethyl)-2,6-dimethoxyphenol during LC-MS/MS quantification. What is happening? A: Two things are likely occurring: the primary amine is adhering to the metal surfaces of your LC system, and the phenol is oxidizing in the electrospray ionization (ESI) source. Switch to PEEK tubing, use a mobile phase with 0.1% formic acid to keep the amine fully protonated, and add an antioxidant like ascorbic acid (0.05%) to your sample matrix to prevent auto-oxidation during the run.

References

  • Bolton, J. L., Comeau, E., & Vukomanovic, V. (1995). "o-Methoxy-4-alkylphenols that form quinone methides of intermediate reactivity are the most toxic in rat liver slices." Chemical Research in Toxicology, 8(3), 323-327. URL: [Link]

  • Selassie, C. D., et al. (1998). "Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study." Journal of Medicinal Chemistry, 41(22), 4261–4272. URL: [Link]

  • Frontiers Editorial (2024). "Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment." Frontiers in Pharmacology, 15. URL: [Link]

  • JACS Editorial (2020). "Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines." Journal of the American Chemical Society, 142(31), 13313–13318. URL: [Link]

  • ACS Editorial (2023). "Small Molecule-Drug Conjugates: An Emerging Drug Design Strategy for Targeted Therapeutics." Journal of Medicinal Chemistry, 66(22), 14967–14998. URL: [Link]

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Best practices for handling and storing Methoxamine hydrochloride powder

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methoxamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the best practices for handling and storing Methoxamine hydrochloride powder. As Senior Application Scientists, our goal is to ensure you can work with this compound safely and effectively, preserving its integrity for reliable experimental outcomes.

Part 1: General Information & Safety

This section covers the fundamental properties and critical safety protocols required when working with Methoxamine hydrochloride.

Q: What are the key chemical and physical properties of Methoxamine hydrochloride?

A: Methoxamine hydrochloride is a synthetic alpha-1 adrenergic agonist.[1][2][3] It typically appears as a colorless or white crystalline powder.[1][4] Understanding its properties is the first step to proper handling.

Table 1: Physicochemical Properties of Methoxamine Hydrochloride

PropertyValueSource(s)
Appearance Colorless or white plate-like crystals or white crystalline powder[1][4]
Molecular Formula C₁₁H₁₈ClNO₃[1]
Molecular Weight 247.72 g/mol [4]
Melting Point 212-216 °C[4]
Solubility Water: 1 g in 2.5 mLEthanol: 1 g in 12 mLInsoluble: Ether, Benzene, Chloroform[4]
pH 4.5 - 5.5 (in aqueous solution)[4][5]
Q: What are the primary hazards associated with handling Methoxamine hydrochloride powder?

A: Methoxamine hydrochloride is classified as a hazardous substance and must be handled with care. The primary risks include:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[6][7] Ingestion can lead to nausea, vomiting, headache, and shortness of breath.[7]

  • Skin and Eye Damage: It is corrosive and can cause severe skin burns and serious eye damage upon contact.[7][8]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory irritation.[8]

Due to its potency as an alpha-1 adrenergic agonist, systemic absorption can have significant pharmacological effects, such as increasing blood pressure.[1] Therefore, minimizing exposure is critical. This is a common requirement for handling highly potent active pharmaceutical ingredients (HPAPIs), where even small quantities can pose health risks.[9][10]

Q: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A: A multi-layered approach to PPE is required to prevent exposure. This follows the principle that PPE is the final line of defense after engineering controls like ventilation hoods.[11]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for degradation before use and wash hands thoroughly after handling.[12][13]

  • Eye Protection: Use tightly fitting safety goggles or a full-face shield to protect against dust particles and splashes.[13]

  • Lab Coat/Body Protection: A lab coat is essential. For larger quantities or tasks with a high risk of dust generation (e.g., weighing), consider coveralls of low permeability.[5]

  • Respiratory Protection: All handling of the powder that could generate dust must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation.[10][14][15]

Part 2: Receiving, Storing, and Preparing Solutions

Proper storage and preparation are fundamental to ensuring the compound's stability and the validity of your experimental results.

Workflow for Handling Methoxamine Hydrochloride

The following diagram outlines the critical steps from receipt of the compound to its final disposal.

cluster_0 Phase 1: Receiving & Storage cluster_1 Phase 2: Experimental Use cluster_2 Phase 3: Disposal Receipt 1. Receive & Inspect (Check seal, label, SDS) Storage 2. Store Powder (Cool, dry, dark, sealed) Receipt->Storage Intact Package Weighing 3. Weighing (In fume hood/enclosure) Storage->Weighing Begin Experiment Reconstitution 4. Reconstitution (Add powder to solvent) Weighing->Reconstitution Sol_Storage 5. Store Solution (Aliquoted, -20°C or -80°C) Reconstitution->Sol_Storage Disposal 6. Waste Disposal (Follow institutional & local regulations) Sol_Storage->Disposal End of Use

Caption: Lifecycle of Methoxamine Hydrochloride in the Lab.

Q: What are the optimal storage conditions for Methoxamine hydrochloride powder?

A: To ensure its long-term stability, Methoxamine hydrochloride powder should be stored under the following conditions:

  • Temperature: Store at room temperature in a cool, dry place.[13][16]

  • Atmosphere: Keep the container tightly closed to protect it from moisture, as the compound can be hygroscopic.[7][8][14] For highly sensitive applications, storing under an inert gas is advisable.[8]

  • Light: The compound is light-sensitive.[4][13] Store in a light-resistant container or in a dark location to prevent degradation.

Q: What is the correct, step-by-step protocol for reconstituting Methoxamine hydrochloride powder into a stock solution?

A: The following protocol ensures accurate and safe preparation of a stock solution. The causality is critical: adding the powder to the solvent, rather than vice versa, prevents clumping and aids dissolution.

Experimental Protocol: Reconstitution of Methoxamine Hydrochloride

  • Pre-Experiment Setup:

    • Don all required PPE (gloves, safety goggles, lab coat).

    • Perform all powder handling within a certified chemical fume hood or ventilated enclosure.

    • Use sterile equipment (e.g., glassware, magnetic stir bar) to prevent contamination.

  • Weighing the Powder:

    • Tare a suitable weighing vessel on an analytical balance inside the ventilated enclosure.

    • Carefully weigh the desired amount of Methoxamine hydrochloride powder. Avoid creating dust.

  • Dissolution:

    • Measure the required volume of the desired solvent (e.g., sterile water or DMSO) in a sterile container (e.g., a volumetric flask or beaker).

    • Crucial Step: Slowly add the weighed powder to the solvent while stirring gently. This prevents clumping and ensures even dissolution. Never add liquid directly to the bulk powder to avoid violent reactions or splashing.[12]

    • Continue stirring until the powder is completely dissolved. The solution should be clear.

  • Storage of Stock Solution:

    • Once fully dissolved, filter-sterilize the solution through a 0.22 µm filter if preparing for cell culture or in vivo use.

    • Dispense the stock solution into single-use aliquots in sterile, light-resistant tubes (e.g., amber cryovials).

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • For long-term storage, store aliquots at -20°C or -80°C.[2][16] One source suggests stability for up to 6 months at -80°C.[2] Avoid repeated freeze-thaw cycles.[16]

Part 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses common problems encountered during handling and preparation.

Troubleshooting Reconstitution Issues

Start Problem: Reconstituted solution is not clear Check_Conc Is concentration > solubility limit? Start->Check_Conc Check_Temp Was solvent at room temp? Check_Conc->Check_Temp No Dilute Dilute to a lower concentration Check_Conc->Dilute Yes Check_Mix Was solution mixed thoroughly? Check_Temp->Check_Mix Yes Warm Gently warm & sonicate Check_Temp->Warm No (Cold) Mix_More Continue mixing/vortexing Check_Mix->Mix_More No Success Solution is Clear Check_Mix->Success Yes, but still cloudy (Consider filtration) Dilute->Success Warm->Success Mix_More->Success

Caption: Decision workflow for troubleshooting solution clarity.

Q: The Methoxamine hydrochloride powder in the vial appears clumped. Is it still usable?

A: Clumping is often a sign of moisture absorption, as the compound is known to be hygroscopic.[8][14] While it may still be usable, this indicates a potential breach in the container seal or improper storage.

  • Causality: Absorbed water can increase the effective weight of the powder, leading to inaccuracies when preparing solutions by mass. It can also promote degradation over the long term.

  • Recommendation: For non-critical applications, you may proceed with caution, ensuring the clumps are fully broken up and dissolved during reconstitution. For highly sensitive or quantitative experiments (e.g., dose-response curves), it is strongly recommended to use a new, unopened vial of the compound to ensure accuracy and integrity.

Q: I observed precipitation in my aqueous stock solution after storing it in the refrigerator (4°C). What should I do?

A: This is a common issue related to the solubility of compounds at lower temperatures. While Methoxamine hydrochloride is very soluble in water at room temperature, its solubility decreases as the temperature drops.[4]

  • Self-Validating Protocol:

    • Bring the vial back to room temperature.

    • Gently vortex or sonicate the solution to redissolve the precipitate.

    • Visually inspect to ensure the solution is completely clear before use.

  • Expert Insight: To prevent this, store stock solutions at room temperature for short-term use (if stability data permits) or, for long-term storage, aliquot and freeze at -20°C or -80°C.[2][16] The flash-freezing process of small aliquots typically prevents the formation of large crystals that fail to redissolve easily.

Part 4: Spill Management & Disposal

Q: What is the proper procedure for cleaning a small spill of Methoxamine hydrochloride powder?

A: A swift and correct response is crucial to prevent exposure and contamination.[12]

  • Alert & Secure: Alert personnel in the immediate area. Ensure the spill area is well-ventilated (e.g., within a fume hood).

  • PPE: If not already wearing it, don appropriate PPE, including a respirator, gloves, safety goggles, and a lab coat.

  • Contain & Clean:

    • Do NOT use a dry brush or create dust.[5]

    • Gently cover the spill with an inert absorbent material.[6] Some protocols suggest dampening the powder with water to prevent it from becoming airborne before sweeping.[5]

    • Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[5][8] If using a vacuum, it must be HEPA-filtered.[5]

  • Decontaminate: Wipe the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to your institution's guidelines.

Q: How do I properly dispose of unused Methoxamine hydrochloride and contaminated materials?

A: Methoxamine hydrochloride waste must be treated as hazardous chemical waste.

  • Unused Powder/Solutions: Do not dispose of it down the drain.[8][14] It must be handled by a licensed professional waste disposal service. The standard procedure often involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Contaminated Labware: Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste. The cleaned container can then be disposed of.[13] Alternatively, puncture the container to prevent reuse and dispose of it as solid hazardous waste.[5]

  • Regulatory Compliance: Always follow your institution's Environmental Health & Safety (EHS) guidelines, as well as local and national regulations for hazardous waste disposal.[5]

References

  • Methoxyamine Hydrochloride - Material Safety D
  • Methoxamine Hydrochloride | C11H18ClNO3 | CID 57333099. PubChem.
  • CAS 61-16-5: methoxamine hydrochloride. CymitQuimica.
  • Chemical Safety Data Sheet MSDS / SDS - Methoxyamine Hydrochloride. ChemicalBook.
  • Methoxyamine hydrochloride. Santa Cruz Biotechnology.
  • Methoxamine hydrochloride: uses and Synthesis method. ChemicalBook.
  • Safety D
  • Methoxamine hydrochloride | α1-Adrenoceptor Agonist. MedChemExpress.
  • Methoxyamine Hydrochloride. Toronto Research Chemicals.
  • Methoxamine hydrochloride. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET Methoxylamine Hydrochloride solution. Deepak Group.
  • SAFETY D
  • SAFETY DATA SHEET Methoxylamine Hydrochloride solution. Deepak Nitrite.
  • Methoxyamine hydrochloride (O-Methylhydroxylamine hydrochloride) | BER Inhibitor. Selleck Chemicals.
  • Methoxamine HCl | alpha-1 adrenergic agonist | 61-16-5. Adooq Bioscience.
  • Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride. BOC Sciences.
  • SAFETY D
  • SAFETY D
  • CN101357895B - Method for synthesizing methoxyamine hydrochloride.
  • Containment of High-Potency Products in a GMP Environment. BioProcess International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjpaWxKnzXvY5A669PUrwne9vTSHatXC3cfT9GNV9IckOo2ysYekKO-zpQFN54yHtLJvfRroZX6VttUr1RfK1V6t8FG0TF7QSgqQqfkO0--FW2tyrw9TfDAteV6kaQhq1ceDcDtCy_AuaY1iITpvb6_CNNaDABmlV3M9gTtoKOtZl6ajzZqJR75kgbwzrQ0C58rtYJHuKscdU-_jxLdBBLi9ddlpbyu8g3aRF1W5K9]([Link]

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Validation & Comparative

Comparing the efficacy of Methoxamine hydrochloride to phenylephrine

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Literature Review

I'm now starting a thorough literature search, aiming to collect experimental data that directly compares methoxamine hydrochloride and phenylephrine. My focus is on their receptor binding affinities, potencies, and any documented clinical outcomes or side effect profiles. I intend to thoroughly document the sources I find.

Analyzing Mechanisms of Action

I'm now diving deep into the core mechanisms. I'm focusing on the alpha-1 adrenergic receptor selectivity of both compounds and their metabolic pathways. I'm also looking at their durations of action, and I'm starting to build a framework for a comparison guide.

Developing Comparison Guide

I'm now synthesizing the data. I will structure a detailed comparison guide to highlight pharmacological differences, with tables for quantitative data like Ki values and hemodynamic effects. I'm also devising experimental protocols and creating Graphviz diagrams to illustrate receptor signaling and workflows, aiming for a comprehensive, well-supported final product.

Initiating Comparison Guide

I'm starting a detailed comparison guide contrasting methoxamine hydrochloride and phenylephrine, keeping a scientific audience in mind. The initial phase focuses on a concise introduction of both drugs. I will now gather data to enable a strong efficacy comparison.

Developing Efficacy Analysis

I'm now diving into the mechanism of action, focusing on alpha-1 adrenergic receptor signaling. I plan to use a Graphviz diagram to visually represent the Gq protein activation and downstream pathways. I'm also preparing a head-to-head comparison, and have already found some initial data comparing the potency of phenylephrine and methoxamine in different models like rabbit papillary muscles and porcine internal anal sphincter (IAS).

Analyzing Pharmacokinetics Now

I'm now deeply engaged in a head-to-head analysis, specifically focusing on pharmacokinetics. The key difference I've identified is onset and duration, with phenylephrine having a rapid onset but a shorter duration, and methoxamine displaying a similar onset but a considerably longer duration. I'm building this section out now, considering metabolism, and looking to summarize this data in a comparative table.

Outlining Protocol Plans

I'm now outlining experimental protocols for efficacy comparison, focusing on an in vitro vasoconstriction assay. I'm detailing the steps for isolating vascular tissue, such as rat aorta, and mounting it in an organ bath with physiological saline. The next steps will involve the actual testing procedures.

Developing Receptor Pathway Diagrams

I'm now focusing on the mechanism of action section. I'm deep diving into the alpha-1 adrenergic receptor signaling pathway to clarify the shared direct-acting sympathomimetic mechanism. I'm making a Graphviz diagram, outlining Gq protein activation and subsequent downstream effects. I'm also preparing to create a summary table to facilitate easy reference.

Developing Synthesis Now

Developing Detailed Analyses

I'm now focusing on a head-to-head analysis of the two drugs' pharmacodynamics and pharmacokinetics. I have found data indicating phenylephrine's potency and shorter duration. For instance, in rabbit papillary muscles, phenylephrine induced a greater response than methoxamine. In contrast, in porcine anal sphincter, the racemic mix was similar in potency to phenylephrine. The significant duration difference is a key differentiator. I'm starting to build out comparison tables for easy reference.

A Comparative Guide to the Pressor Effects of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the pressor effects of the novel investigational compound, 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride (referred to herein as "Compound X"). Its performance is objectively compared against established vasopressor agents: Norepinephrine, Phenylephrine, and Vasopressin. The content herein is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and field-proven insights to guide preclinical evaluation.

Introduction: The Landscape of Vasopressor Therapy

In critical care settings, vasopressors are indispensable for managing life-threatening hypotension that is refractory to fluid resuscitation.[1][2] These agents restore mean arterial pressure (MAP), ensuring adequate perfusion to vital organs.[2][3] The current arsenal of vasopressors, while effective, presents a spectrum of mechanisms and side-effect profiles.[4][5] Norepinephrine, a potent alpha- and beta-adrenergic agonist, is the first-line agent in many shock states.[4][6] Alternatives like the pure alpha-agonist Phenylephrine and the non-adrenergic agent Vasopressin are employed as second-line or adjunct therapies.[4][7]

The search for novel vasopressors with improved safety and efficacy profiles is ongoing. Compound X, a phenethylamine derivative, represents a potential new entrant into this therapeutic class. This guide establishes a rigorous framework for its validation, comparing its postulated mechanism and hemodynamic effects against the current standards of care.

Part 1: Mechanistic Profiles of Vasopressor Agents

Understanding the underlying signaling pathways is critical to anticipating a drug's clinical effects and potential adverse reactions. The choice of vasopressor is often tailored to the patient's specific hemodynamic profile.

Established Agents: A Triad of Mechanisms

  • Norepinephrine : This endogenous catecholamine is a workhorse in intensive care.[6] It potently stimulates α1-adrenergic receptors on vascular smooth muscle, leading to robust vasoconstriction and an increase in systemic vascular resistance (SVR).[8][9] Its additional, though more modest, agonist activity at β1-receptors in the heart increases cardiac contractility and heart rate.[8][9] This dual action makes it effective in undifferentiated shock.[6]

  • Phenylephrine : As a selective α1-adrenergic receptor agonist, phenylephrine's action is more focused.[10][11][12] It induces potent arterial and venous vasoconstriction, leading to a rise in SVR and blood pressure.[13][14] Critically, it has minimal to no activity on beta-receptors, meaning it does not directly increase heart rate or contractility.[11][14] The rise in blood pressure can trigger a reflex bradycardia (a slowing of the heart rate) via the baroreceptor reflex.[12]

  • Vasopressin : This peptide hormone acts independently of the adrenergic system.[15] It binds to V1 receptors on vascular smooth muscle, activating a Gq-protein coupled pathway that results in intracellular calcium release and vasoconstriction.[16][17][18] Its pressor effects are particularly valuable in shock states where adrenergic receptors may be downregulated, complementing the action of catecholamines like norepinephrine.[15]

Postulated Mechanism of Compound X

Based on its chemical structure as a substituted phenethylamine, it is hypothesized that Compound X functions as an adrenergic agonist. The presence of two methoxy groups at the 2 and 6 positions of the phenyl ring may sterically hinder interaction with β-adrenergic receptors, suggesting a potential selectivity for α-adrenergic receptors. Therefore, the primary hypothesis is that Compound X acts as a selective α1-adrenergic agonist , similar to phenylephrine, exerting its pressor effect through peripheral vasoconstriction.

G cluster_adrenergic Adrenergic Pathway cluster_vasopressin Vasopressin Pathway cluster_effects Cellular & Systemic Effects NE Norepinephrine Alpha1 α1 Receptor NE->Alpha1 Beta1 β1 Receptor NE->Beta1 PE Phenylephrine PE->Alpha1 CX Compound X (Postulated) CX->Alpha1 Hypothesis Gq Gq Protein (IP3/DAG ↑) Alpha1->Gq Gs Gs Protein (cAMP ↑) Beta1->Gs VasoC Vasoconstriction (SVR ↑) Gq->VasoC Inotropy Inotropy ↑ (Contractility ↑) Gs->Inotropy Vaso Vasopressin V1 V1 Receptor Vaso->V1 Gq_Vaso Gq Protein (IP3/DAG ↑) V1->Gq_Vaso Gq_Vaso->VasoC MAP Mean Arterial Pressure (MAP) ↑ VasoC->MAP Inotropy->MAP

Caption: Comparative signaling pathways of vasopressor agents.

Part 2: A Framework for Preclinical Validation

To validate the pressor effects of Compound X and compare it to established agents, a robust and reproducible preclinical model is essential. A rodent model of acute hemorrhagic shock provides a controlled environment to assess hemodynamic responses.

Causality Behind Experimental Choices:

  • Animal Model: Rats are chosen for their well-characterized cardiovascular physiology and the availability of established surgical protocols.

  • Anesthesia: A combination of injectable anesthetics is used to maintain a stable plane of anesthesia without significant cardiovascular depression, which could confound the results.

  • Induction of Hypotension: Hemorrhagic shock induced by controlled blood withdrawal is a highly reproducible method for creating a hypotensive state that requires vasopressor support.[19][20]

  • Instrumentation: Direct arterial pressure monitoring via cannulation of the carotid artery provides continuous, real-time, and accurate blood pressure data, which is superior to tail-cuff methods. Jugular vein cannulation allows for precise intravenous administration of the test agents.[21]

  • Dose-Response Curve: Generating a cumulative dose-response curve is critical for determining the potency (ED50) and efficacy (Emax) of each compound, allowing for direct quantitative comparison.

Experimental Protocol: In-Vivo Hemodynamic Assessment in a Rat Model of Hemorrhagic Shock

1. Animal Preparation & Anesthesia 1.1. Acclimatize male Sprague-Dawley rats (300-350g) for at least 72 hours prior to the experiment. 1.2. Induce anesthesia with an intraperitoneal (IP) injection of a ketamine/xylazine cocktail. Confirm surgical plane of anesthesia by lack of pedal withdrawal reflex. 1.3. Place the animal in a supine position on a heating pad to maintain core body temperature at 37°C.

2. Surgical Instrumentation 2.1. Perform a midline cervical incision to expose the right carotid artery and left jugular vein. 2.2. Cannulate the carotid artery with a fluid-filled polyethylene catheter connected to a pressure transducer for continuous monitoring of Mean Arterial Pressure (MAP) and Heart Rate (HR). 2.3. Cannulate the jugular vein with a separate catheter for intravenous drug administration. 2.4. Allow the animal to stabilize for a 20-minute post-surgery equilibration period. Record baseline MAP and HR.

3. Induction of Hemorrhagic Shock 3.1. Induce hypotension by withdrawing blood from the arterial line in a stepwise manner until a stable MAP of 45-50 mmHg is achieved. 3.2. Maintain this hypotensive state for 15 minutes to ensure stability before drug administration. This period serves as the pre-treatment shock baseline.

4. Drug Administration & Data Collection 4.1. Prepare stock solutions of Compound X, Norepinephrine, Phenylephrine, and Vasopressin. 4.2. Administer the agents intravenously in a cumulative, log-increasing dose fashion (e.g., 0.1, 0.3, 1, 3, 10, 30 µg/kg). 4.3. Allow MAP to stabilize for 3-5 minutes after each dose before administering the next. 4.4. Continuously record MAP and HR throughout the entire procedure using a data acquisition system.

5. Data Analysis 5.1. For each animal, calculate the change in MAP (ΔMAP) from the shock baseline at each dose. 5.2. Plot the ΔMAP against the log of the dose for each compound to generate a dose-response curve. 5.3. Use non-linear regression analysis to calculate the ED50 (dose required to produce 50% of the maximal response) and the Emax (maximal pressor effect).

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Animal Acclimatization (≥72 hours) A2 Anesthesia Induction (Ketamine/Xylazine) A1->A2 A3 Surgical Instrumentation (Carotid Artery & Jugular Vein) A2->A3 A4 Stabilization Period (20 min) A3->A4 B1 Record Baseline Hemodynamics (MAP, HR) A4->B1 B2 Induce Hemorrhagic Shock (MAP to 45-50 mmHg) B1->B2 B3 Administer Vasopressors (Cumulative Dosing) B2->B3 B4 Continuous Hemodynamic Monitoring B3->B4 C1 Calculate ΔMAP from Shock Baseline B4->C1 C2 Generate Dose-Response Curves C1->C2 C3 Calculate ED50 & Emax (Non-linear Regression) C2->C3 C4 Comparative Analysis (Potency, Efficacy, HR Effects) C3->C4

Caption: Standardized workflow for preclinical vasopressor validation.

Part 3: Comparative Data Analysis

The primary output of the experimental protocol is quantitative data that allows for a direct comparison of the hemodynamic profiles of each agent. The following table summarizes hypothetical, yet plausible, data derived from such an experiment.

ParameterCompound X (Hypothetical)NorepinephrinePhenylephrineVasopressin
Potency (ED50, µg/kg) 1.50.82.50.5 (as IU/kg)
Efficacy (Emax, ΔMAP mmHg) +55+65+50+45
Duration of Action (t½, min) 821015
Effect on Heart Rate (HR) Reflex Bradycardia (-15%)Tachycardia (+10%)Reflex Bradycardia (-20%)Minimal Change (-5%)

Interpretation of Results:

  • Potency & Efficacy: In this hypothetical dataset, Norepinephrine is the most potent and efficacious agent. Compound X demonstrates strong efficacy, comparable to Phenylephrine, but with higher potency (a lower dose is needed for a similar effect). Vasopressin shows the highest potency but lower maximal efficacy in this model.

  • Duration of Action: Compound X has a moderate duration of action, which could be advantageous for stable titration compared to the very short half-life of norepinephrine.[22]

  • Heart Rate Effects: The observed reflex bradycardia with Compound X supports the hypothesis of it being a selective α1-agonist, similar to phenylephrine.[12] This contrasts with the tachycardia seen with norepinephrine, which is due to its β1-agonist activity.[8] The minimal effect of Vasopressin on heart rate is consistent with its non-adrenergic mechanism.[23]

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the initial validation of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride (Compound X) as a novel pressor agent. The proposed framework, from mechanistic postulation to in-vivo validation and comparative analysis, provides the necessary data to ascertain its potential therapeutic utility.

Based on our hypothetical results, Compound X presents a promising profile as a potent, selective α1-adrenergic agonist with a favorable duration of action. Its ability to increase blood pressure without direct cardiac stimulation could be beneficial in specific clinical scenarios, such as in patients with tachyarrhythmias or myocardial ischemia where β1-stimulation is undesirable.

The next logical steps in development would include:

  • Receptor Binding Assays: To definitively confirm the binding affinity and selectivity of Compound X for α1 vs. other adrenergic and non-adrenergic receptors.

  • Advanced Preclinical Models: Testing in more clinically relevant models, such as septic shock, to evaluate its performance in a vasodilatory state.[21][24]

  • Safety and Toxicology Studies: Comprehensive evaluation to identify any potential off-target effects and establish a therapeutic window.

By following this structured, evidence-based approach, researchers can rigorously evaluate the potential of new chemical entities like Compound X to address unmet needs in critical care medicine.

References

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A Comparative In Vitro Analysis of Alpha-1 Adrenergic Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of commonly used alpha-1 adrenergic receptor (α1-AR) agonists based on their in vitro pharmacological profiles. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of data to offer a synthesized perspective on experimental design, data interpretation, and the causal relationships that underpin agonist performance at the three α1-AR subtypes: α1A, α1B, and α1D.

Introduction: The Alpha-1 Adrenergic Receptor Family

Alpha-1 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily, activated by the endogenous catecholamines norepinephrine and epinephrine.[1] They are critical mediators of sympathetic nervous system activity, playing a pivotal role in cardiovascular homeostasis, smooth muscle contraction, and various central nervous system functions.[2][3] The existence of three distinct subtypes—α1A, α1B, and α1D—each with unique tissue distribution and pharmacological properties, presents both a challenge and an opportunity for therapeutic development.[1][4]

The development of subtype-selective agonists is of considerable therapeutic interest, as it offers a strategy to minimize side effects by precisely targeting the desired physiological response.[5][6] For instance, the α1A-AR subtype is a key target for treating benign prostatic hyperplasia.[1] A thorough in vitro characterization is the foundational step in this process, allowing for a precise quantification of an agonist's affinity, potency, and efficacy at each subtype. This guide will delve into the essential in vitro assays and provide a comparative framework for several key α1-AR agonists.

The Canonical Signaling Pathway: Gq/11 Activation

Upon agonist binding, α1-adrenergic receptors primarily couple to the Gq/11 family of G proteins.[4] This initiates a well-characterized signaling cascade:

  • G Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.

  • PLC Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C (PLC).[7]

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[2][7]

  • Downstream Effects: The rise in intracellular Ca²⁺ and the presence of DAG activate various downstream effectors, including protein kinase C (PKC), leading to a cascade of phosphorylation events and ultimately, the cellular response (e.g., smooth muscle contraction).[8]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist a1AR α1-AR Agonist->a1AR Binds Gq Gq Protein (α, β, γ) a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylation Cascade Ca_release Ca²⁺ Release Ca_release->PKC Activates Ca_release->Cell_Response Mediates ER->Ca_release Stimulates

Caption: Canonical α1-Adrenergic Receptor Gq Signaling Pathway.

Methodologies for In Vitro Agonist Characterization

To objectively compare α1-AR agonists, two primary categories of in vitro assays are essential: binding assays to measure affinity and functional assays to measure potency and efficacy. The choice of assay is critical, as tissue- and assay-dependent factors can influence outcomes, making direct comparison of parameters like EC50 across different systems challenging without a standardized approach.[6]

Radioligand Binding Assays: Quantifying Affinity (Ki)

Binding assays directly measure the interaction between a ligand and a receptor. Competition binding assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled agonist by measuring its ability to displace a radiolabeled antagonist with known affinity.

Causality Behind the Protocol: This method provides a direct measure of the drug-receptor interaction, independent of downstream signaling events. The use of a high-affinity antagonist radioligand, like [³H]-prazosin, ensures a stable and measurable signal. The inclusion of a non-specific binding control is crucial to isolate the specific binding to the target receptor from low-affinity interactions with other cellular components.

Experimental Protocol: Competition Radioligand Binding

  • Cell Culture & Membrane Preparation: Culture cells stably expressing a single human α1-AR subtype (e.g., CHO or HEK293 cells). Harvest cells and prepare a crude membrane fraction through homogenization and differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [³H]-prazosin), and a range of concentrations of the unlabeled test agonist.

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test agonist. The IC50 (the concentration of agonist that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis N1 Culture cells expressing single α1-AR subtype N2 Prepare cell membranes N1->N2 N4 Incubate membranes with [³H]-Prazosin + Test Agonist N2->N4 N3 Prepare agonist dilutions N3->N4 N5 Separate bound/unbound via vacuum filtration N4->N5 N6 Quantify radioactivity (Scintillation Counting) N5->N6 N7 Plot % Inhibition vs. [Agonist] N6->N7 N8 Determine IC50 N7->N8 N9 Calculate Ki using Cheng-Prusoff Equation N8->N9 Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis N1 Plate cells expressing single α1-AR subtype N2 Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4) N1->N2 N4 Place plate in kinetic fluorescence reader N2->N4 N3 Prepare agonist dilutions N5 Inject agonist & monitor fluorescence in real-time N3->N5 N4->N5 N6 Plot peak fluorescence vs. [Agonist] N5->N6 N7 Determine EC50 and Emax from dose-response curve N6->N7

Caption: Workflow for a Calcium Mobilization Assay.

Measuring IP3 directly is difficult due to its very short half-life. A more stable approach is to measure the accumulation of its downstream metabolite, inositol monophosphate (IP1), in the presence of lithium chloride (LiCl), which blocks the final step of inositol phosphate degradation.

Causality Behind the Protocol: This assay provides a time-integrated measure of total Gq pathway activation. By blocking IP1 degradation with LiCl, the signal accumulates over time, providing a more robust and less transient endpoint than calcium assays. This makes it particularly useful for screening campaigns. Modern kits often use Homogeneous Time-Resolved Fluorescence (HTRF) for detection.

Experimental Protocol: IP1 Accumulation (HTRF)

  • Cell Stimulation: Plate and culture cells as in the calcium assay. Replace the medium with a stimulation buffer containing LiCl and a range of concentrations of the test agonist.

  • Incubation: Incubate for a set period (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Cell Lysis & Detection: Lyse the cells and add the HTRF detection reagents. These typically consist of an IP1-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and an IP1 analog labeled with an acceptor fluorophore.

  • Signal Reading: After a final incubation period, read the plate on an HTRF-compatible plate reader, which measures the ratio of fluorescence at two wavelengths.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced by the cells. Convert the signal ratio to IP1 concentration using a standard curve. Plot the IP1 concentration against the log concentration of the agonist to determine EC50 and Emax.

Comparative Analysis of Common α1-AR Agonists

The following tables summarize binding and functional data for several key α1-AR agonists, including endogenous catecholamines and synthetic compounds from both the phenethylamine and imidazoline classes. [9]The data are derived from a comprehensive study by Proudman & Baker (2021), which used human α1-AR subtypes stably expressed in CHO cells, providing a standardized and directly comparable dataset. [6] Table 1: Comparative Binding Affinity (pKi) of α1-AR Agonists

AgonistChemical ClasspKi at α1ApKi at α1BpKi at α1Dα1A vs α1B Selectivityα1A vs α1D Selectivity
Norepinephrine Phenethylamine6.475.836.554.4-fold0.8-fold
Phenylephrine Phenethylamine5.765.345.862.6-fold0.8-fold
Methoxamine Phenethylamine5.315.015.162.0-fold1.4-fold
Oxymetazoline Imidazoline7.786.547.6117.4-fold1.5-fold
Cirazoline Imidazoline7.917.517.552.5-fold2.3-fold
A-61603 Imidazoline8.876.056.13661-fold550-fold

Data sourced from Proudman & Baker (2021). pKi = -log(Ki). Higher pKi indicates higher affinity. Selectivity is the ratio of Ki values. [6] Table 2: Comparative Functional Potency (pEC50) from Calcium Mobilization

AgonistpEC50 at α1ApEC50 at α1BpEC50 at α1D
Norepinephrine 8.017.828.00
Phenylephrine 7.157.137.12
Methoxamine 6.556.646.53
Oxymetazoline 8.787.778.84
Cirazoline 9.078.658.87
A-61603 9.586.837.37

Data sourced from Proudman & Baker (2021). pEC50 = -log(EC50). Higher pEC50 indicates higher potency. [6]

Analysis of Experimental Data
  • Endogenous Agonists: The natural ligands, norepinephrine and epinephrine (data not shown), are highly efficacious agonists at all three subtypes but show minimal binding selectivity between the α1A and α1D subtypes. [5][6]* Phenethylamines: Phenylephrine and methoxamine are classical α1-agonists. [10]They act as full agonists but exhibit relatively low potency and minimal subtype selectivity. [5][6]* Imidazolines: This class includes highly potent agonists. Cirazoline and oxymetazoline are potent across all subtypes. [6]Oxymetazoline shows a modest binding preference for the α1A subtype over the α1B. [2][6]* The Highly Selective Agonist A-61603: A-61603 stands out as the most selective α1A-AR agonist, a property driven almost entirely by its highly selective binding affinity (>660-fold for α1A over α1B). [5][6]This makes it an invaluable pharmacological tool for isolating α1A-mediated responses in vitro and in vivo. Its potency in functional assays mirrors this selectivity, being significantly higher at the α1A subtype. [6]

Conclusion and Expert Insights

This guide demonstrates that a systematic in vitro comparison is essential for accurately profiling α1-adrenergic receptor agonists. The data clearly show that while many agonists activate all three subtypes, their affinities and potencies can vary significantly.

Key Insights for Researchers:

  • Selectivity is Driven by Affinity: For the agonists examined, particularly the highly selective A-61603, subtype selectivity is primarily a function of differential binding affinity rather than selective efficacy (the intrinsic ability to activate the receptor once bound). [6]* Assay Choice Matters: While both calcium mobilization and IP1 accumulation measure Gq activation, the kinetics differ. Calcium assays provide a rapid, transient signal ideal for studying the dynamics of activation, while IP1 assays offer a stable, cumulative endpoint that is often more suitable for high-throughput screening.

  • Beyond Gq: While this guide focuses on the canonical Gq pathway, it is important to recognize that α1-ARs can engage other signaling pathways, such as the activation of extracellular signal-regulated kinase (ERK). [5]Comprehensive profiling may require assays that probe these alternative or "biased" signaling pathways.

The use of stably transfected cell lines expressing single receptor subtypes provides a clean, null background for these comparisons, removing the confounding variables of endogenous receptor expression and differential coupling efficiencies found in native tissues. [6]By employing the standardized, self-validating protocols outlined here, researchers can generate robust and comparable data to guide drug discovery efforts and to select the most appropriate pharmacological tools for their specific research questions.

References

  • Proudman, R. G. W., & Baker, J. G. (2021). The selectivity of α-adrenoceptor agonists for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology Research & Perspectives, 9(4), e00799. [Link]

  • Proudman, R. G. W., & Baker, J. G. (2021). The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors. Pharmacology Research & Perspectives, 9(4). [Link]

  • Montgomery, M. D., Chan, T., Swigart, P. M., Myagmar, B., Dash, R., & Simpson, P. C. (2017). An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice. PLOS ONE, 12(1), e0168409. [Link]

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  • Siddiky, A., et al. (2024). Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist. ACS Publications. [Link]

  • Lam, P. J., et al. (2016). The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo. Metabolomics, 12(10), 155. [Link]

  • Perez, D. M. (2012). Structure-function of alpha1-adrenergic receptors. ResearchGate. [Link]

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  • Carter, G. W., et al. (2016). The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo. PubMed. [Link]

  • Bevan, P., et al. (1978). Comparison of the effects of methoxamine with those of noradrenaline and phenylephrine on single cerebral cortical neurones. SciSpace. [Link]

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Cross-Validation of Analytical Methods for 4-(1-Aminoethyl)-2,6-dimethoxyphenol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of analytical methods for 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride

Executive Summary

This guide provides a rigorous technical comparison of analytical methodologies for 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride (CAS: 882430-51-5 for free base analog; specific HCl salt forms vary). As a chiral phenethylamine derivative with a phenolic core, this compound presents unique analytical challenges: polarity , oxidative instability , and stereochemistry (due to the chiral center at the 1-aminoethyl position).

We objectively compare three primary analytical platforms—Achiral RP-HPLC-UV , Chiral HPLC , and LC-MS/MS —to establish a cross-validated framework for purity, assay, and enantiomeric excess (ee) determination. This guide is designed for analytical scientists requiring robust, self-validating protocols compliant with ICH Q2(R1) guidelines.

Chemical Profile & Analytical Challenges
PropertyDescriptionAnalytical Implication
Structure 4-(1-Aminoethyl)-2,6-dimethoxyphenol HClContains a basic amine, acidic phenol, and a chiral center (R/S).
Polarity High (Amphoteric)Poor retention on standard C18 without ion-pairing or pH control.
Stability Oxidatively labile (Phenol)Samples require antioxidants (e.g., ascorbic acid) or inert atmosphere.
UV Chromophore Strong (Phenol/Benzene ring)

. Suitable for UV detection.[1]
Chirality 1-Aminoethyl groupRequires chiral separation for enantiomeric purity.
Methodological Landscape: Comparative Analysis

The following table contrasts the three dominant methodologies. Method A is the workhorse for routine QC; Method B is critical for stereochemical characterization; Method C is the gold standard for trace analysis and bioanalysis.

Table 1: Comparative Performance Matrix

FeatureMethod A: Achiral RP-HPLC-UV Method B: Chiral HPLC-UV Method C: HILIC-MS/MS
Primary Application Purity, Assay, Content UniformityEnantiomeric Purity (ee%)Trace Impurities, Bioanalysis (PK)
Specificity High (for structural impurities)High (for enantiomers)Ultra-High (Mass selective)
Sensitivity (LOD)



Throughput High (10-15 min run)Low-Medium (20-40 min run)High (5-8 min run)
Cost/Sample LowHigh (Columns are expensive)Medium-High
Validation Criticality Linearity, PrecisionResolution (

), Tailing
Matrix Effect, Recovery
Detailed Experimental Protocols
Protocol A: Routine Assay & Purity (Achiral RP-HPLC)

Objective: To quantify the total hydrochloride salt and separate synthetic impurities (e.g., des-amino precursors).

  • Instrument: HPLC with DAD/UV detector.

  • Column: C18 (End-capped),

    
     (e.g., Agilent Zorbax Eclipse Plus).
    
  • Mobile Phase:

    • A: 10 mM Ammonium Formate, pH 3.0 (buffers amine, suppresses phenol ionization).

    • B: Acetonitrile.[1][2][3]

  • Gradient: 5% B (0-2 min)

    
     60% B (12 min) 
    
    
    
    5% B (12.1-15 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm.

  • Sample Diluent: 90:10 Water:Acetonitrile (prevents solvent effect).

Validation Checkpoint:

  • System Suitability: Tailing factor (

    
    ) must be 
    
    
    
    . If tailing occurs, increase buffer ionic strength or add 0.1% Triethylamine (TEA) as a silanol blocker.
Protocol B: Enantiomeric Separation (Chiral HPLC)

Objective: To determine the enantiomeric excess (ee) of the R- or S-isomer.

  • Column: Polysaccharide-based (Amylose tris(3,5-dimethylphenylcarbamate)), e.g., Chiralpak AD-H or IA.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine is crucial to sharpen the peak of the primary amine.

  • Mode: Isocratic Normal Phase.

  • Flow Rate: 0.8 mL/min.

  • Temperature:

    
     (Lower temperature often improves chiral resolution).
    

Validation Checkpoint:

  • Resolution (

    
    ): Must be 
    
    
    
    between enantiomers.
  • Robustness: Verify separation is maintained at

    
     ethanol concentration.
    
Protocol C: Trace Analysis (HILIC-MS/MS)

Objective: High-sensitivity quantitation in biological matrices or cleaning validation.

  • Column: HILIC (Hydrophilic Interaction), e.g., Waters BEH Amide,

    
    .
    
  • Mobile Phase:

    • A: 10 mM Ammonium Acetate, pH 9.0 (High pH keeps amine neutral/less charged for some HILIC mechanisms, or use pH 3 for cation exchange HILIC). Recommendation: Use pH 3.0 formate buffer for positive mode ESI stability.

    • B: Acetonitrile.[1][2][3]

  • Isocratic: 85% B (High organic required for HILIC retention).

  • MS Parameters: ESI Positive Mode (

    
    ).
    
    • Precursor Ion:

      
       (Calculated for C10H16NO3+).
      
    • Product Ions: Quantify on dominant fragment (likely loss of

      
       or methoxy group cleavage).
      
Cross-Validation Strategy

To ensure data integrity, results from Method A (UV) must be cross-validated against Method C (MS) during method transfer or when analyzing complex matrices.

Step-by-Step Cross-Validation Workflow:

  • Linearity Correlation:

    • Prepare a calibration curve (

      
      ) and analyze by both UV and MS.
      
    • Plot Concentration

      
       vs. Concentration
      
      
      
      .
    • Acceptance: Slope

      
      , 
      
      
      
      .[2] Significant deviation indicates matrix interference (MS) or lack of specificity (UV).
  • Orthogonal Accuracy Assessment:

    • Spike the compound into the relevant matrix (e.g., plasma or synthetic mother liquor) at 3 levels (Low, Med, High).

    • Analyze by both methods.

    • Logic: If UV recovery is 120% and MS is 100%, the UV method is likely co-eluting with an impurity. If MS recovery is 50%, significant ion suppression is present.

  • Enantiomeric Mass Balance:

    • Sum of R-isomer + S-isomer (from Method B) must equal Total Assay (from Method A) within

      
      . This confirms no chiral degradation products are being missed.
      
Visualization: Validation Logic Flow

The following diagram illustrates the decision matrix for selecting and validating the appropriate method based on the analytical need.

ValidationWorkflow Start Sample: 4-(1-Aminoethyl)-2,6-dimethoxyphenol HCl Decision Define Analytical Goal Start->Decision Path_Purity Bulk Purity / Assay Decision->Path_Purity QC Release Path_Chiral Enantiomeric Excess Decision->Path_Chiral Stereochem Path_Trace Trace / Bioanalysis Decision->Path_Trace PK/Cleaning Method_A Method A: RP-HPLC-UV (C18, Acidic Buffer) Path_Purity->Method_A Method_B Method B: Chiral HPLC (Amylose, Normal Phase) Path_Chiral->Method_B Method_C Method C: HILIC-MS/MS (Amide, ESI+) Path_Trace->Method_C Validation Cross-Validation Checkpoint Method_A->Validation If Impurity > 0.1% Result_B Result: % ee Method_B->Result_B Method_C->Validation Matrix Effect Check Result_C Result: ng/mL Conc. Method_C->Result_C Result_A Result: % w/w Purity Validation->Result_A Orthogonal Confirm

Caption: Decision matrix for method selection. Cross-validation (Red) is triggered when impurity levels exceed thresholds or matrix interference is suspected.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for RP-HPLC method development).
  • Cass, Q. B., & Degani, A. L. G. (2001). Development of Chiral HPLC Methods. In Chiral Separation Techniques. Wiley-VCH. (Reference for polysaccharide column selection for amines).
  • PubChem. (2024). Compound Summary: 4-(2-Aminoethyl)-2,6-dimethoxyphenol (Analog Reference). National Library of Medicine. [Link](Note: Used as structural grounding for pKa and solubility properties of the 1-aminoethyl isomer).

Sources

Mechanistic Grounding: The Case for Isolated α1-Adrenergic Stimulation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in preclinical cardiovascular and hemodynamic pharmacology, I have designed this technical guide to provide drug development professionals and researchers with an authoritative, data-driven comparison of Methoxamine hydrochloride .

This guide synthesizes in vivo efficacy data across multiple animal models, objective comparisons with alternative vasopressors, and field-proven experimental protocols to ensure reproducible, high-fidelity data acquisition in your laboratory.

Methoxamine hydrochloride is a highly selective α1-adrenergic receptor agonist. Unlike mixed-acting catecholamines (e.g., epinephrine or norepinephrine), methoxamine is virtually devoid of β-adrenergic activity[1]. This pharmacological purity makes it an indispensable tool in preclinical research for isolating the effects of increased afterload and peripheral vascular resistance without confounding direct positive inotropic (contractility) or chronotropic (heart rate) stimulation[2].

When methoxamine binds to vascular α1-receptors, it initiates a Gq-protein coupled cascade, leading to the mobilization of intracellular calcium and subsequent smooth muscle contraction.

G Methoxamine Methoxamine Hydrochloride (Selective α1-Agonist) Alpha1 α1-Adrenergic Receptor (Vascular Smooth Muscle) Methoxamine->Alpha1 Gq Gq Protein Activation Alpha1->Gq PLC Phospholipase C (PLC) Cleavage Gq->PLC IP3 Inositol Triphosphate (IP3) Generation PLC->IP3 Ca2 Sarcoplasmic Reticulum Ca2+ Release IP3->Ca2 Vasoconstriction Vasoconstriction & Increased TPR Ca2->Vasoconstriction

Fig 1. Mechanistic pathway of Methoxamine-induced vasoconstriction via α1-adrenergic signaling.

Comparative Efficacy Across Animal Species

The physiological response to methoxamine varies depending on the species, the presence of autonomic reflexes, and the route of administration. Understanding these nuances is critical for selecting the appropriate animal model for your specific research question.

A. Rodent Models (Rats)

In systemic circulation studies using Wistar-Kyoto (WKY) and Spontaneously Hypertensive Rats (SHR), intravenous methoxamine (e.g., 0.025 mg/kg) drastically increases aortic pressure and total peripheral resistance (TPR)[3][4]. Interestingly, in streptozotocin (STZ)-diabetic rats, pressure-volume loop analysis revealed that methoxamine administration significantly increases left ventricular end-systolic elastance (


) and effective arterial elastance (

). However, it does not improve the optimality of energy transmission from the left ventricle to the arterial system, highlighting its utility in studying ventricular-arterial coupling pathologies[5].
B. Canine Models (Dogs)

Dogs are frequently utilized to study the capacitance vessel response to methoxamine. In spinalized, ganglion-blocked dogs (a model used to abolish compensatory baroreceptor reflexes), methoxamine induces a dose-dependent increase in arterial blood pressure strictly due to increased TPR[6]. Because methoxamine lacks direct cardiac stimulation, the observed increase in stroke volume in these models is causally linked to increased venous return via the constriction of capacitance vessels[6]. In canine cardiopulmonary resuscitation (CPR) models, methoxamine has been compared against high-dose epinephrine, demonstrating superior survival rates in prolonged ventricular fibrillation by maintaining coronary perfusion without the detrimental myocardial oxygen demand spikes caused by β-agonism[7].

C. Porcine Models (Pigs)

Pigs provide an excellent translational model for localized smooth muscle targeting. Recent pharmacological developments have utilized 1R, 2S-methoxamine formulations (gels) applied locally to the anoderm to treat fecal incontinence. In porcine models, doses as low as 1.5 mg to 5 mg locally increased internal anal sphincter resting pressure significantly without altering systemic peripheral systolic or diastolic blood pressure[8]. This demonstrates methoxamine's high tissue-specific efficacy when systemic distribution is restricted.

Methoxamine vs. Alternative Vasopressors

When designing a hemodynamic study, selecting the correct pressor amine dictates the integrity of the data. The table below summarizes the comparative performance of methoxamine against standard alternatives based on in vivo animal data[1][2][7].

Pharmacological AgentPrimary Receptor AffinityEffect on Heart Rate (In Vivo)Effect on Cardiac Output (CO)Primary Experimental Use Case
Methoxamine α1 (Highly Selective)Decreased (Reflex Bradycardia)Unchanged / Slightly DecreasedIsolating afterload/TPR; studying ventricular-arterial coupling.
Phenylephrine α1 (Selective)Decreased (Reflex Bradycardia)Unchanged / DecreasedGeneral α1-agonism; shorter half-life than methoxamine.
Norepinephrine α1, α2, β1Variable (Reflex vs. Direct β1)Unchanged / IncreasedSepsis models; mixed resistance and inotropic support.
Epinephrine α1, α2, β1, β2Increased (Tachycardia)Significantly IncreasedCardiac arrest/CPR models; anaphylaxis models.

Data Synthesis Note: While phenylephrine is widely used, methoxamine offers a slightly longer duration of action and is historically noted for an even stricter absence of β-receptor crossover, making it the gold standard for pure afterload elevation without confounding myocardial stimulation[1].

Standardized Experimental Protocol: In Vivo Hemodynamic Assessment

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for assessing methoxamine's hemodynamic effects in a rat model.

Causality Check: Why use a ganglion blocker? If you administer an α1-agonist to an intact animal, the sudden spike in blood pressure triggers the baroreceptor reflex, causing vagal outflow that drastically lowers the heart rate and confounds the direct vascular measurements. By administering a ganglion blocker (e.g., hexamethonium), we sever this reflex arc, allowing the true, isolated effect of the drug on the vasculature to be recorded[2][3].

Step-by-Step Methodology
  • Anesthesia & Surgical Preparation:

    • Induce anesthesia in the rat using Thiopental sodium (60 mg/kg i.p.) or an Isoflurane vaporizer system.

    • Place the animal on a temperature-controlled surgical heating pad to maintain core body temperature at 37°C (hypothermia drastically alters vascular resistance).

  • Vascular Cannulation:

    • Isolate the right carotid artery and cannulate with a heparinized (50 U/mL) polyethylene catheter connected to a high-fidelity solid-state pressure transducer (e.g., Millar Mikro-Tip) to measure Mean Arterial Pressure (MAP) and Left Ventricular (LV) pressures.

    • Cannulate the right jugular vein for intravenous drug administration.

  • Autonomic Ganglionic Blockade (Critical Step):

    • Administer Hexamethonium (20 mg/kg IV) to achieve total sympathetic and parasympathetic blockade.

    • Validation: Confirm blockade by observing a drop and subsequent stabilization of baseline MAP, alongside an absence of heart rate fluctuation.

  • Baseline Acquisition:

    • Allow the animal to stabilize for 15 minutes. Record baseline MAP, Heart Rate (HR), and continuous Pressure-Volume (PV) loops.

  • Methoxamine Administration:

    • Infuse Methoxamine hydrochloride at a dose of 0.025 mg/kg via the jugular vein. Use a programmable syringe pump to ensure a standardized delivery rate (e.g., over 60 seconds) to prevent sheer-stress artifacts.

  • Data Analysis:

    • Record the peak pressor response. Calculate Total Peripheral Resistance (TPR) by dividing MAP by Cardiac Output (derived from the PV loop flow probe).

Protocol Prep 1. Animal Preparation Induce anesthesia & establish ventilation Cannulation 2. Surgical Cannulation Isolate carotid artery & jugular vein Prep->Cannulation Blockade 3. Autonomic Blockade (Critical) Administer hexamethonium to isolate direct effects Cannulation->Blockade Baseline 4. Baseline Hemodynamics Stabilize MAP, HR, and TPR for 15 mins Blockade->Baseline Infusion 5. Methoxamine Infusion Administer IV bolus or continuous pump Baseline->Infusion Data 6. Data Acquisition Record Pressure-Volume loops & hemodynamics Infusion->Data

Fig 2. Standardized in vivo workflow for evaluating methoxamine hemodynamics in rodent models.

References

  • Hemodynamic profiles of methoxamine and B-HT 933 in spinalized ganglion-blocked dogs Source: PubMed (NIH) URL:[Link]

  • A Randomized, Double-Blind Comparison of Methoxamine and Epinephrine in Human Cardiopulmonary Arrest Source: Ovid URL:[Link]

  • Arterial hypertrophy and pressor responsiveness during development of hypertension in spontaneously hypertensive rats Source: PubMed (NIH) URL:[Link]

  • The Physiologic Implications of Isolated Alpha1 Adrenergic Stimulation Source: Semantic Scholar URL:[Link]

  • Hemodynamic Effects of a Pressor Amine (Methoxamine) with Predominant Vasoconstrictor Activity Source: American Heart Association Journals URL:[Link]

  • Treatment of faecal incontinence and other conditions with 1r, 2s-methoxamine Source: Google Patents URL
  • Hypertensive effects of methoxamine on arterial mechanics in rats: analysis based on exponentially tapered T-tube model Source: PubMed (NIH) URL:[Link]

  • Acute effects of methoxamine on left ventricular-arterial coupling in streptozotocin-diabetic rats: a pressure-volume analysis Source: PubMed (NIH) URL:[Link]

Sources

Technical Guide: Comparative Profiling of Methoxamine Hydrochloride in Hemodynamic Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxamine Hydrochloride (Vasoxyl) stands as a distinct pharmacological tool in the researcher's arsenal, defined by its high selectivity for the


-adrenergic receptor and its complete lack of 

-adrenergic activity. While Phenylephrine has largely supplanted it in clinical settings, Methoxamine remains critical in preclinical drug development and physiological mapping.

Its value lies in its "clean" pharmacological profile: it induces vasoconstriction and increases Systemic Vascular Resistance (SVR) without the confounding variables of direct cardiac inotropy or chronotropy. This makes it the reference standard for isolating baroreflex sensitivity (BRS) and assessing pure vascular reactivity in vivo.

Mechanistic Architecture

To understand Methoxamine's utility, one must visualize its signal transduction pathway compared to mixed agonists like Norepinephrine. Methoxamine binds exclusively to


-adrenoceptors on vascular smooth muscle, triggering the 

protein cascade.
Figure 1: -Adrenergic Signaling Pathway

Caption: Methoxamine-induced vasoconstriction via the Gq-PLC-IP3 pathway, leading to calcium release and smooth muscle contraction.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular (Smooth Muscle) Methoxamine Methoxamine HCl (Ligand) Receptor α1-Adrenoceptor Methoxamine->Receptor Selective Binding Gprot Gq Protein Receptor->Gprot Activation PLC Phospholipase C (PLC) Gprot->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 Ca Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca Triggers MLCK MLCK Activation Ca->MLCK Binds Calmodulin Response Vasoconstriction (Increased SVR) MLCK->Response Actin-Myosin Crossbridging

Head-to-Head Comparative Profiling

The following table contrasts Methoxamine with standard vasopressors. Note that while Norepinephrine is the clinical gold standard for shock, Methoxamine is the experimental gold standard for isolating afterload.

FeatureMethoxamine Phenylephrine Norepinephrine Epinephrine
Receptor Selectivity Pure

Pure



Direct Cardiac Effect None (Neutral)None (Neutral)Positive Inotropy (

)
High Inotropy/Chronotropy
Heart Rate Response Profound Reflex Bradycardia Moderate Reflex BradycardiaVariable (Reflex vs.

)
Tachycardia (Direct

)
Duration of Action Prolonged (60-90 min) Short (20-40 min)Very Short (1-2 min)Very Short (1-2 min)
Metabolic Washout Slower (Resistance to MAO)Fast (MAO substrate)Very Fast (MAO/COMT)Very Fast (MAO/COMT)
Primary Research Use Baroreflex testing; Prolonged hypertension modelsAcute vasoconstriction; Nasal decongestant modelsSeptic shock models; Contractility studiesCardiac arrest models; Anaphylaxis
Critical Analysis: Why Choose Methoxamine?
  • Vs. Phenylephrine: While both are

    
     selective, Methoxamine has a slower onset and significantly longer duration. In experimental setups where rapid fluctuations in blood pressure are undesirable (e.g., long-term microscopic imaging of microvasculature), Methoxamine provides a stable hypertensive plateau that Phenylephrine cannot maintain without continuous infusion.
    
  • Vs. Norepinephrine: Norepinephrine confounds vascular resistance data with cardiac output changes. If your study aims to measure the elasticity of the aorta or the sensitivity of baroreceptors, Norepinephrine is unsuitable because it directly alters the heart's firing rate. Methoxamine forces the heart to react solely to the pressure change.

Experimental Protocol: Assessment of Baroreflex Sensitivity (BRS)

The Modified Oxford Method is the standard for assessing baroreflex gain. While Phenylephrine is often used, Methoxamine is preferred when a slower pressure ramp is required to capture high-resolution heart rate variability data.

Protocol: The Methoxamine Ramp Method

Objective: Determine the slope of the linear relationship between Systolic Blood Pressure (SBP) and Pulse Interval (PI).

Reagents & Preparation
  • Vehicle: 0.9% Saline.

  • Depressor: Sodium Nitroprusside (SNP) (50 µg/mL).

  • Pressor: Methoxamine Hydrochloride (100 µg/mL). Note: Methoxamine is less potent than Phenylephrine; concentrations must be adjusted accordingly.

  • Subject: Sprague-Dawley Rat (Male, 250-300g), anesthetized (e.g., Inactin or Urethane).

Workflow Steps
  • Catheterization: Cannulate the femoral artery (for BP measurement) and femoral vein (for drug delivery).

  • Stabilization: Allow 30 minutes for hemodynamic stabilization post-surgery.

  • Baseline Recording: Record 5 minutes of baseline BP and HR.

  • The Depressor Phase (Resetting):

    • Inject SNP bolus (3-5 µg/kg) to lower SBP by ~30-40 mmHg.

    • Rationale: This "unloads" the baroreceptors, ensuring the subsequent ramp starts from a hypotensive nadir, maximizing the linear range of analysis.

  • The Pressor Phase (The Ramp):

    • Wait for BP to return to near baseline.

    • Inject Methoxamine bolus (10-20 µg/kg) or short infusion.

    • Target: A gradual rise in SBP of 30-50 mmHg over 30-60 seconds.

  • Data Capture: continuously record the R-R interval (ECG) and peak Systolic BP for every beat.

Figure 2: The Modified Oxford Workflow

Caption: Sequential injection protocol for determining baroreflex gain using SNP (unloading) and Methoxamine (loading).

BRS_Protocol Start Start: Baseline Recording (5 mins stable) SNP Inj. Sodium Nitroprusside (Vasodilation) Start->SNP Nadir BP Nadir (Baroreceptor Unloading) SNP->Nadir BP Drops Washout Brief Recovery (Return to Baseline) Nadir->Washout Methox Inj. Methoxamine HCl (Vasoconstriction) Washout->Methox Ramp BP Ramp Phase (Rise >30mmHg) Methox->Ramp BP Rises Reflex Reflex Bradycardia (R-R Interval Lengthening) Ramp->Reflex Vagal Activation Calc Linear Regression Analysis Plot: SBP(n) vs R-R(n+1) Reflex->Calc Data Extraction

Calculation of Gain

Plot the Systolic Blood Pressure of beat


 (

) against the Pulse Interval of the next beat (

).
  • Formula:

    
     ( ms/mmHg ).
    
  • Interpretation: A steep slope indicates high baroreflex sensitivity (healthy autonomic function). A flat slope indicates autonomic failure or stiff vessels.

Safety & Handling in Research

  • Solubility: Methoxamine HCl is freely soluble in water and alcohol.

  • Stability: Solutions are stable at room temperature but should be protected from light.

  • Adverse Events (Animal Models):

    • Piloerection: Common due to

      
       stimulation of arrector pili muscles.
      
    • Urinary Retention: Contraction of the bladder sphincter.

    • Overdose: Severe hypertension leading to pulmonary edema or cerebral hemorrhage. Reversal agent: Phentolamine (non-selective

      
       blocker) or Prazosin  (selective 
      
      
      
      blocker).

References

  • Smyth, H. S., Sleight, P., & Pickering, G. W. (1969). Reflex regulation of arterial pressure during sleep in man: a quantitative method of assessing baroreflex sensitivity. Circulation Research, 24(1), 109–121.

  • Eckberg, D. L., & Sleight, P. (1992).Human Baroreflexes in Health and Disease. Oxford University Press. (Seminal text on the Oxford Method).
  • La Rovere, M. T., et al. (2011). Determination of Baroreflex Sensitivity during the Modified Oxford Maneuver by Trigonometric Regressive Spectral Analysis. PLOS ONE.

  • Goodman, L. S., & Gilman, A. (Current Ed).The Pharmacological Basis of Therapeutics. (Chapter: Adrenergic Agonists).
  • MedChemExpress. Methoxamine Hydrochloride Product Monograph & Biological Activity.

Validating the Selectivity of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride for the α1-Adrenoceptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Published: March 7, 2026

Introduction

4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride, a structural analog of the well-characterized α1-adrenoceptor agonist methoxamine, holds significant potential for targeted therapeutic applications.[1][2][3][4][5] Its efficacy and safety, however, are critically dependent on its selectivity for the α1-adrenoceptor over other adrenoceptor subtypes (α2, β1, β2, β3). This guide provides a comprehensive framework for validating the selectivity of this compound, offering a comparative analysis against established adrenergic ligands. We will delve into the experimental design, detailed protocols, and data interpretation necessary to rigorously characterize its pharmacological profile.

The α1-adrenoceptors, a class of G-protein coupled receptors (GPCRs), are crucial in regulating smooth muscle contraction, particularly in blood vessels.[6][7][8][9] Activation of these receptors by agonists leads to vasoconstriction and a subsequent increase in blood pressure.[3][4][5] Therefore, selective α1-agonists are valuable tools in treating hypotensive states.[1][3][5] Conversely, antagonists at this receptor, such as prazosin, are utilized in the management of hypertension.[6][7][8][9][10]

This guide is intended for researchers, scientists, and drug development professionals. It will provide the necessary tools to objectively assess the selectivity of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride, ensuring a solid foundation for further preclinical and clinical development.

Experimental Design: A Multi-faceted Approach to Selectivity Profiling

To comprehensively validate the selectivity of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride, a two-pronged approach is essential:

  • In Vitro Radioligand Binding Assays: These assays directly measure the affinity of the test compound for various adrenoceptor subtypes. By determining the equilibrium dissociation constant (Ki), we can quantify the compound's binding potency at the α1-adrenoceptor and compare it to its affinity for other adrenergic receptors.

  • In Vitro Functional Assays: These assays assess the functional consequence of compound binding, determining whether it acts as an agonist or antagonist at a given receptor. For Gq-coupled receptors like the α1-adrenoceptor, we will measure the accumulation of inositol phosphates. For Gs and Gi-coupled receptors (β and α2 respectively), we will measure changes in cyclic AMP (cAMP) levels.

A panel of well-characterized, subtype-selective ligands is crucial for these studies, serving as positive and negative controls to ensure the validity of our findings.

Table 1: Panel of Adrenergic Ligands for Selectivity Profiling

RoleCompoundPrimary Target(s)
Test Compound 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloridePresumed α1-Agonist
α1-Agonist (Positive Control) Methoxamineα1-Adrenoceptor[1][2][3][4][5]
α1-Antagonist Prazosinα1-Adrenoceptor[6][7][8][9][10]
α2-Antagonist Yohimbineα2-Adrenoceptor[[“]][12][13][14][15]
β1-Agonist Dobutamineβ1-Adrenoceptor[16][17][18][19]
β2-Agonist Salbutamolβ2-Adrenoceptor[20][21][22][23][24]
β3-Agonist BRL 37344β3-Adrenoceptor[25][26][27][28]
Non-selective β-Antagonist Propranololβ1 and β2-Adrenoceptors[29][30][31][32][33]
Methodologies: Step-by-Step Protocols for Robust Validation
Protocol 1: Radioligand Binding Assays

This protocol outlines the determination of the binding affinity of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride for α1, α2, β1, β2, and β3 adrenoceptors expressed in recombinant cell lines.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing adrenoceptor subtype prep2 Harvest and lyse cells prep1->prep2 prep3 Isolate cell membranes via centrifugation prep2->prep3 assay1 Incubate membranes with radioligand and competing compound prep3->assay1 assay2 Separate bound and free radioligand via filtration assay1->assay2 assay3 Quantify bound radioactivity assay2->assay3 analysis1 Generate competition -binding curves assay3->analysis1 analysis2 Calculate IC50 and Ki values analysis1->analysis2

Caption: Workflow for the radioligand binding assay.

Materials:

  • Cell lines individually expressing human α1A, α2A, β1, β2, or β3 adrenoceptors.

  • Radioligands: [³H]-Prazosin (for α1), [³H]-Yohimbine (for α2), [³H]-Dihydroalprenolol (for β1, β2), [³H]-CGP-12177 (for β3).

  • Test compound: 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride.

  • Reference compounds (from Table 1).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).[34]

  • Glass fiber filters.[34]

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells to a high density and harvest.

    • Lyse cells in hypotonic buffer and homogenize.

    • Isolate the membrane fraction by differential centrifugation.[35]

    • Determine protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.[35]

    • Add increasing concentrations of the test compound or a reference compound to respective wells.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.[34]

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.[34][35]

    • Wash the filters with ice-cold binding buffer.[34]

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Assays

These assays will determine the functional activity (agonist or antagonist) of the test compound at each adrenoceptor subtype.

Activation of Gq-coupled α1-adrenoceptors stimulates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol 1,4,5-trisphosphate (IP3).[36] This protocol measures the accumulation of a stable downstream metabolite, inositol monophosphate (IP1).[36][37]

Signaling Pathway for α1-Adrenoceptor Activation

G Agonist α1-Agonist alpha1_R α1-Adrenoceptor Agonist->alpha1_R binds Gq Gq protein alpha1_R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates

Caption: Simplified α1-adrenoceptor signaling cascade.

Materials:

  • Cells expressing the human α1A-adrenoceptor.

  • Inositol-free cell culture medium.

  • [³H]-myo-inositol.[36]

  • Stimulation buffer containing LiCl (to inhibit IP1 degradation).[36]

  • Anion-exchange chromatography columns.[38][39]

  • Test and reference compounds.

Procedure:

  • Cell Labeling:

    • Culture cells in medium containing [³H]-myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.[36]

  • Stimulation:

    • Wash cells to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate cells with stimulation buffer containing LiCl.[36]

    • Add increasing concentrations of the test compound or a reference agonist.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction and Quantification:

    • Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).

    • Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.[38][39]

    • Quantify the amount of [³H]-IP1 using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]-IP1 accumulated against the logarithm of the agonist concentration.

    • Determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values.

β-adrenoceptors are coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cAMP. α2-adrenoceptors are coupled to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase. This assay measures changes in intracellular cAMP levels.

Materials:

  • Cells expressing human α2A, β1, β2, or β3 adrenoceptors.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Test and reference compounds.

  • Forskolin (an adenylyl cyclase activator, for α2 assays).

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate and allow them to adhere.

  • Stimulation:

    • For β-adrenoceptors: Add increasing concentrations of the test compound or a reference agonist.

    • For α2-adrenoceptors: Pre-treat cells with forskolin to elevate basal cAMP levels, then add increasing concentrations of the test compound or a reference agonist.

    • Incubate for a specified time at 37°C.

  • cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Plot the change in cAMP levels against the logarithm of the agonist concentration.

    • For β-agonists, determine the EC50 and Emax values.

    • For α2-agonists, determine the IC50 (concentration that inhibits 50% of the forskolin-stimulated cAMP production) and Emax values.

Comparative Data Analysis and Interpretation

The selectivity of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride is determined by comparing its affinity (Ki) and functional potency (EC50 or IC50) across the different adrenoceptor subtypes.

Table 2: Hypothetical Binding Affinity (Ki, nM) Data

Compoundα1Aα2Aβ1β2β3
4-(1-Aminoethyl)-2,6-dimethoxyphenol HCl 5.2 >10,000>10,000>10,000>10,000
Methoxamine8.5>10,000>10,000>10,000>10,000
Prazosin0.51,500>10,000>10,000>10,000
Yohimbine8501.2>10,000>10,000>10,000
Propranolol>10,000>10,0001.80.8>10,000

Table 3: Hypothetical Functional Potency (EC50/IC50, nM) and Efficacy (Emax, % of control) Data

Compoundα1A (EC50)Emax (%)α2A (IC50)Emax (%)β1 (EC50)Emax (%)β2 (EC50)Emax (%)β3 (EC50)Emax (%)
4-(1-Aminoethyl)-2,6-dimethoxyphenol HCl 15.8 98 >10,000N/A>10,000<5>10,000<5>10,000<5
Methoxamine25.1100>10,000N/A>10,000<5>10,000<5>10,000<5
Dobutamine>10,000<5>10,000N/A30.2100>1,00020>10,000<5
Salbutamol>10,000<5>10,000N/A>1,0001555.6100>10,000<5
BRL 37344>10,000<5>10,000N/A175010112015287100

N/A: Not Applicable

Interpretation of Results:

The hypothetical data presented in Tables 2 and 3 would strongly support the high selectivity of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride for the α1-adrenoceptor. A low Ki value at the α1A receptor and significantly higher (or undetectable) Ki values at other adrenoceptor subtypes indicate high binding selectivity. Similarly, a potent EC50 value in the α1A functional assay with high efficacy (Emax), coupled with a lack of significant activity at other subtypes, would confirm its functional selectivity as an α1-adrenoceptor agonist.

A selectivity ratio can be calculated by dividing the Ki or EC50 value for the off-target receptor by the corresponding value for the on-target (α1) receptor. A high selectivity ratio (e.g., >100-fold) is generally considered desirable for a selective compound.

Conclusion

The rigorous validation of receptor selectivity is a cornerstone of modern drug discovery and development. By employing a combination of radioligand binding and functional assays, as detailed in this guide, researchers can confidently characterize the pharmacological profile of novel compounds like 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride. This systematic and comparative approach not only provides a robust assessment of selectivity but also furnishes the critical data necessary to advance promising therapeutic candidates toward clinical application. The methodologies and principles outlined herein serve as a comprehensive resource for ensuring the scientific integrity and translational potential of research in adrenoceptor pharmacology.

References
  • Consensus. (n.d.). What is Yohimbe mechanism of action?
  • Wikipedia. (2024, February 24). Methoxamine. Retrieved March 7, 2026, from [Link]

  • Zhang, J. H., et al. (2007). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Journal of Biomolecular Screening, 12(5), 655–664. [Link]

  • De-Giorgio, F., & Salimei, C. (2023). Prazosin. In StatPearls. StatPearls Publishing. [Link]

  • van Baak, M. A., et al. (1998). Dobutamine as selective β1-adrenoceptor agonist in in vivo studies on human thermogenesis and lipid utilization. Journal of Applied Physiology, 84(3), 859–865. [Link]

  • Colucci, W. S. (1982). Alpha-Adrenergic Receptor Blockade with Prazosin: Consideration of Hypertension, Heart Failure, and Potential New Applications. Annals of Internal Medicine, 97(1), 67–77. [Link]

  • Open Access Journals. (n.d.). Propranolol and its Mechanism of Action. Retrieved March 7, 2026, from [Link]

  • Examine. (2025, December 17). Yohimbe: Health Benefits, Medicinal Uses, Dosage, Side Effects, And Precautions. Retrieved March 7, 2026, from [Link]

  • Taylor & Francis. (n.d.). Methoxamine – Knowledge and References. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (2024, March 3). Propranolol. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022, July 21). Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway. Retrieved March 7, 2026, from [Link]

  • Dudek, M., et al. (2015). A Comparison of the Anorectic Effect and Safety of the Alpha2-Adrenoceptor Ligands Guanfacine and Yohimbine in Rats with Diet-Induced Obesity. PLOS ONE, 10(10), e0141328. [Link]

  • Napp, A., et al. (2003). The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium. British Journal of Pharmacology, 138(3), 521–529. [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxamine. PubChem. Retrieved March 7, 2026, from [Link]

  • Davey, M. J. (1982). The pharmacology of prazosin, an alpha 1-adrenoceptor antagonist and the basis for its use in the treatment of essential hypertension. Clinical and Experimental Hypertension. Part A, Theory and Practice, 4(1-2), 47–59. [Link]

  • Martin, C. A., et al. (1994). β3-adrenoceptor agonists, BRL 37344 and SR 58611A, do not induce relaxation of human, sheep and guinea-pig airway smooth muscle in vitro. The European Respiratory Journal, 7(9), 1610–1615. [Link]

  • Pixorize. (n.d.). Dobutamine Mnemonic for USMLE. Retrieved March 7, 2026, from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (2023, November 11). BRL-37344. Retrieved March 7, 2026, from [Link]

  • Martineau, L., et al. (1992). Salbutamol, a beta 2-adrenoceptor agonist, increases skeletal muscle strength in young men. Clinical Science, 83(5), 615–621. [Link]

  • Brosnan, C. F., et al. (1985). Prazosin, an alpha 1-adrenergic receptor antagonist, suppresses experimental autoimmune encephalomyelitis in the Lewis rat. Proceedings of the National Academy of Sciences of the United States of America, 82(17), 5915–5919. [Link]

  • Wikipedia. (2024, February 20). Beta2-adrenergic agonist. Retrieved March 7, 2026, from [Link]

  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Agonists (β-agonists). Retrieved March 7, 2026, from [Link]

  • Montoya, A., et al. (2019). The beta adrenergic receptor antagonist propranolol alters mitogenic and apoptotic signaling in late stage breast cancer. Oncotarget, 10(46), 4735–4752. [Link]

  • Drugs.com. (2025, March 25). Salbutamol: Uses, Dosage, Side Effects, Warnings. Retrieved March 7, 2026, from [Link]

  • Hostrup, M., et al. (2020). β2-Adrenergic agonist salbutamol augments hypertrophy in MHCIIa fibers and sprint mean power output but not muscle force during 11 weeks of resistance training in young men. Journal of Applied Physiology, 128(4), 865–877. [Link]

  • Zhang, X., & Qiao, A. (2020). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 319(5), C865–C876. [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5437. [Link]

  • Sun, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 693221. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved March 7, 2026, from [Link]

  • Carlsson, N. G., et al. (2001). Rapid Analysis of Inositol Phosphates. Journal of Agricultural and Food Chemistry, 49(3), 1695–1701. [Link]

  • Huang, W., et al. (2008). Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation. Current Protocols in Immunology, 83(1), 11.1.1–11.1.28. [Link]

  • Malfait, A. M., et al. (1999). The beta2-adrenergic agonist salbutamol is a potent suppressor of established collagen-induced arthritis: mechanisms of action. Journal of Immunology, 162(10), 6278–6283. [Link]

  • Carlsson, N. G., et al. (2001). Rapid Analysis of Inositol Phosphates. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Wolska, A. Z., & Jones, F. K. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e946. [Link]

  • BMG Labtech. (n.d.). HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway. Retrieved March 7, 2026, from [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. In Methods in Molecular Medicine (Vol. 56, pp. 161–168). Humana Press. [Link]

Sources

A Comparative Study of the Hemodynamic Effects of Methoxamine and Epinephrine

[1][2][3]

Executive Summary

In the landscape of vasoactive agents, the distinction between "pure" vasoconstriction and "mixed" inotropic support is the fundamental divide. This guide provides a rigorous technical comparison between Methoxamine (a selective

Epinephrine

This analysis synthesizes mechanistic pathways, hemodynamic performance data, and experimental protocols to assist researchers in selecting the appropriate agent for cardiovascular modeling.

Mechanistic Profiling: The Signaling Divergence

To understand the hemodynamic output, one must first map the receptor-level inputs. The primary differentiator is the G-protein coupling. Methoxamine isolates the Gq-PLC-IP3 pathway, leading to calcium release solely in vascular smooth muscle. Epinephrine recruits this pathway but simultaneously drives the Gs-cAMP-PKA axis in the myocardium.

Signaling Pathway Diagram

The following diagram illustrates the parallel and divergent signaling cascades of both agents.

Signaling_PathwaysMethoxamineMethoxamine(Selective u03B11 Agonist)Alpha1u03B11-Adrenergic Receptor(Vascular Smooth Muscle)Methoxamine->Alpha1EpinephrineEpinephrine(Non-Selective u03B1/u03B2 Agonist)Epinephrine->Alpha1Beta1u03B21-Adrenergic Receptor(Myocardium)Epinephrine->Beta1Beta2u03B22-Adrenergic Receptor(Skeletal Muscle/Liver)Epinephrine->Beta2GqGq ProteinAlpha1->GqGsGs ProteinBeta1->GsBeta2->GsPLCPhospholipase C (PLC)Gq->PLCACAdenylyl CyclaseGs->ACGs->ACIP3IP3 + DAGPLC->IP3cAMPcAMPAC->cAMPAC->cAMPCa_ReleaseIntracellular Ca2+Release (SR)IP3->Ca_ReleasePKAProtein Kinase A(PKA)cAMP->PKAcAMP->PKAVasoconstrictionVasoconstriction(Increased SVR)Ca_Release->VasoconstrictionCa_InfluxCa2+ Influx(L-Type Channels)PKA->Ca_InfluxVasodilationVasodilation(Skeletal Muscle)PKA->VasodilationInotropyPositive Inotropy(Increased Contractility)Ca_Influx->InotropyChronotropyPositive Chronotropy(Increased HR)Ca_Influx->Chronotropy

Figure 1: Divergent signaling pathways of Methoxamine (Gq-exclusive) vs. Epinephrine (Gq and Gs).

Hemodynamic Performance Matrix

The following table synthesizes data from comparative canine and swine models. It highlights the "hemodynamic trade-off": Methoxamine gains pressure at the expense of flow, while Epinephrine preserves flow at the cost of metabolic demand.

ParameterMethoxamine (

Pure)
Epinephrine (

Mixed)
Physiological Basis
Mean Arterial Pressure (MAP) High Increase (

)
High Increase (

)
Both agents effectively increase vascular tone; Epi adds stroke volume.
Systemic Vascular Resistance (SVR) Severe Increase (

)
Moderate/High Increase (

)
Methoxamine causes unopposed vasoconstriction. Epi has some

offset.[1]
Heart Rate (HR) Decrease (

)
Increase (

)
Methoxamine triggers baroreceptor reflex bradycardia. Epi stimulates

directly.
Cardiac Output (CO) Decrease or Neutral (

)
Increase (

)
Methoxamine increases afterload without inotropy. Epi drives contractility.[1]
Renal Blood Flow (RBF) Marked Decrease (

)
Decrease (

)
Methoxamine constricts renal afferent arterioles aggressively.
Myocardial O2 Demand Moderate Increase (Afterload)High Increase (Rate + Contractility)Epinephrine significantly increases cardiac work and oxygen consumption.
Lactate Levels Stable/Minimal Change Increase (

)
Epinephrine stimulates

-mediated glycogenolysis and aerobic glycolysis.

Experimental Protocols: Validating the Comparison

To generate reproducible data when comparing these agents, a self-validating experimental system is required. The protocol below outlines a standard canine or porcine model setup for hemodynamic assessment.

Protocol: Comparative Hemodynamic Assessment in Animal Models

Objective: To quantify the dose-response relationship of SVR and CO between Methoxamine and Epinephrine under controlled ventilation.

Workflow Diagram:

Experimental_ProtocolPrep1. PreparationAnesthesia, Intubation,Ventilation (Normocapnia)Inst2. InstrumentationArt. Line (MAP), Swan-Ganz (CO/PAP),Flow Probes (Renal/Femoral)Prep->InstBase3. Baseline AcquisitionStabilize 30 minsRecord T0 HemodynamicsInst->BaseRand4. RandomizationGroup A: MethoxamineGroup B: EpinephrineBase->RandDose5. Dose TitrationEscalating Infusion(e.g., Epi 0.1-2.0 u00B5g/kg/min)Rand->DoseMeas6. Data Capture (Steady State)At each dose tier (10 min dwell)Measure: MAP, HR, CO, LactateDose->MeasWash7. Washout / CrossoverReturn to Baseline parametersMeas->WashWash->DoseCrossover Design

Figure 2: Step-by-step workflow for comparative hemodynamic assessment in vivo.

Detailed Methodology
  • Instrumentation:

    • Arterial Catheter: Femoral artery for continuous MAP.

    • Pulmonary Artery Catheter (Swan-Ganz): For Cardiac Output (thermodilution) and Pulmonary Capillary Wedge Pressure (PCWP).

    • Ultrasonic Flow Probes: Placed on the renal and mesenteric arteries to assess regional perfusion (critical for distinguishing

      
      -agonist toxicity).
      
  • Dosing Regimens (Typical Canine/Porcine Ranges):

    • Epinephrine: Start at

      
      , titrate to 
      
      
      .
    • Methoxamine: Start at

      
      , titrate to 
      
      
      (or bolus
      
      
      ).
    • Note: Doses should be titrated to equipotent MAP targets (e.g., raise MAP by 20%, 40%, 60%) to isolate the secondary effects on CO and RBF.

  • Data Analysis:

    • Calculate Systemic Vascular Resistance (SVR):

      
      .
      
    • Compare the slope of the SVR vs. CO curve for both drugs. Methoxamine will show a steep negative slope (afterload mismatch), while Epinephrine will show a positive or flat slope (inotropic compensation).

Experimental Evidence & Clinical Translation[3]

The "Afterload Mismatch" Phenomenon

Research in canine models of septic shock and cardiac arrest consistently demonstrates that while Methoxamine is superior at raising diastolic pressure (coronary perfusion pressure), it often fails to improve survival compared to Epinephrine.

  • Mechanism: The pure

    
     constriction increases left ventricular afterload. Without the concurrent 
    
    
    inotropy provided by Epinephrine, the heart cannot pump against this resistance, leading to a drop in Cardiac Output and tissue hypoperfusion.
  • Key Study: Brown et al. (1987) demonstrated in swine that while Methoxamine increased aortic pressure, it did not improve regional cerebral blood flow as effectively as Epinephrine, likely due to the lack of cardiac augmentation.

Renal Implications

Methoxamine is frequently used as a positive control for renal vasoconstriction.

  • Observation: In comparative studies, Methoxamine produces a marked reduction in renal blood flow (RBF) and glomerular filtration rate (GFR) compared to Epinephrine at equipotent pressor doses.[2]

  • Causality: The renal vasculature is dense with

    
     receptors. Epinephrine's 
    
    
    -adrenergic effects offer a minor degree of vasodilation or flow preservation that is absent with Methoxamine.

Conclusion

Methoxamine is the agent of choice when the experimental goal is to study pure vascular resistance or to induce afterload stress without direct myocardial stimulation. It is a precise tool for dissecting the vascular component of hemodynamics.

Epinephrine is the agent of choice for resuscitation and shock models where cardiac support is as critical as perfusion pressure. Its complex pharmacology mimics the body's natural stress response but introduces metabolic confounders (lactate, hyperglycemia) that researchers must account for.

References
  • Epinephrine Versus Methoxamine in Survival Postventricular Fibrillation and Cardiopulmonary Resuscitation in Dogs. Source: PubMed / NIH Citation for: Comparative survival rates and hemodynamic variables during CPR.[3]

  • A Randomized, Double-Blind Comparison of Methoxamine and Epinephrine in Human Cardiopulmonary Arrest. Source: Am J Respir Crit Care Med Citation for: Clinical failure of Methoxamine to improve outcomes despite hemodynamic efficacy.

  • The effect of epinephrine versus methoxamine on regional myocardial blood flow and defibrillation rates following a prolonged cardiorespiratory arrest in a swine model. Source: Am J Emerg Med Citation for: Regional blood flow differences and myocardial perfusion.[4]

  • Effects of various sympathicomimetic drugs on renal hemodynamics in normotensive and hypotensive dogs. Source: American Journal of Physiology Citation for: Specific renal vasoconstrictive effects of Methoxamine vs. Epinephrine.[2]

  • Recent Advances in Cardiac

    
    -Adrenergic Signal Transduction. 
    Source: Circulation Research
    
    Citation for: Detailed signaling pathway mechanisms (Gs vs Gi coupling).[1]
    

Safety Operating Guide

Operational Guide: Proper Disposal of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical substances from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride. The procedures outlined herein are designed to ensure regulatory compliance, protect personnel, and minimize environmental impact. The core principle of this process is that this compound must be managed as regulated hazardous waste and must not be discarded via standard laboratory drains or municipal trash.

Hazard Identification & Risk Assessment

Effective disposal begins with a thorough understanding of the compound's inherent risks. 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride and structurally similar compounds are classified as hazardous. The primary risks involve harm from ingestion, skin contact, and inhalation, as well as irritation to the skin, eyes, and respiratory system.[1][2] This hazard profile dictates that direct contact must be avoided and that the compound must be isolated from the environment.

Table 1: Hazard Profile

Hazard Category GHS Classification Hazard Statement Signal Word
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed Warning
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin Warning
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled Warning
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Warning
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation Warning

| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation | Warning |

Data synthesized from Safety Data Sheets for 4-(2-aminoethyl)-2,6-dimethoxyphenol hydrochloride and the related compound 2,6-Dimethoxyphenol.[1][2]

Personal Protective Equipment (PPE) & Safe Handling

Before handling the compound for disposal, it is imperative to wear appropriate PPE. This is not merely a procedural step but a critical barrier to prevent exposure.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact with the outer surface.[1]

  • Eye/Face Protection: Use government-approved safety glasses with side shields or goggles.[1][3] This is essential to protect against accidental splashes or contact with the solid material, which can cause serious eye irritation.[2]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[1]

  • Respiratory Protection: All handling should occur in a well-ventilated area.[3][4] A certified fume hood should be used to avoid breathing in dust or vapors.[5]

Step-by-Step Disposal Protocol

The disposal of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride must follow a systematic process of segregation, containment, and transfer to a certified waste management facility. The guiding regulatory principle in the United States is the Resource Conservation and Recovery Act (RCRA), which holds the generator responsible for the waste from "cradle-to-grave."[6][7]

Step 1: Segregation of Waste

The first and most critical step is to correctly segregate the waste.

  • Do Not Mix: Never mix this chemical waste with non-hazardous waste, biological waste, or other incompatible chemical waste streams.[8][9] Improper mixing can lead to dangerous chemical reactions.

  • Solid vs. Liquid: Keep solid chemical waste separate from liquid waste streams to facilitate proper disposal by the waste management facility.[8]

  • Identify Waste Type:

    • Unused Product: Pure, expired, or off-spec 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride.

    • Contaminated Materials: Items such as weigh boats, contaminated gloves, absorbent pads used for spills, or filter media. These items are also considered hazardous waste and must be disposed of accordingly.[9]

Step 2: Containerization

Proper containment is essential for safe storage and transport.

  • Use a Designated Container: Place the waste in a clearly marked, dedicated hazardous waste container.

  • Material Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tightly-sealing lid is appropriate.[10]

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and remains closed except when actively adding waste.[5][8]

Step 3: Labeling

Accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.[10][11]

  • Label Immediately: Affix a hazardous waste label to the container before adding any waste.

  • Required Information: The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride."

    • An accurate accounting of the container's contents and their approximate percentages.

    • The date on which waste was first added to the container (accumulation start date).

    • The associated hazards (e.g., "Toxic," "Irritant").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in the laboratory pending pickup by a disposal vendor.

  • Location: Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Safe Environment: The SAA should be away from heat sources, direct sunlight, and areas of high traffic.[10][12] It is crucial to ensure secondary containment (such as a spill tray) is available.[8]

  • Segregation in Storage: Store the container with other compatible waste materials. Refer to a chemical segregation chart to prevent storing with incompatible chemicals (e.g., strong oxidizers).[9]

Step 5: Arranging for Final Disposal

Final disposal must be conducted by professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Professional Disposal: The EHS office will arrange for a licensed hazardous waste disposal contractor to collect, transport, and process the waste. The standard and required method for this type of compound is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][13]

  • Documentation: Ensure all required paperwork, such as waste manifests, is completed as directed by your EHS office. This documentation is a legal record of the waste's journey to its final disposal site.[7]

Decontamination & Spill Management

In the event of a spill, cordon off the area and ensure adequate ventilation. Wearing full PPE, cover the spill with a chemical absorbent material. Sweep up the absorbed material and place it into a designated hazardous waste container.[12] Clean the spill area with soap and water. All materials used in the cleanup, including contaminated PPE, must be disposed of as hazardous waste.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Containerization cluster_2 Step 2: Identification & Storage cluster_3 Step 3: Final Disposition start1 Unused/Expired Product segregate Segregate as Solid Hazardous Chemical Waste start1->segregate start2 Contaminated Labware (Gloves, Wipes, etc.) start2->segregate container Place in a Compatible, Leak-Proof Container segregate->container label_waste Label Container with 'Hazardous Waste,' Full Chemical Name, and Date container->label_waste store_waste Store in Designated Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end_point Disposal by Licensed Hazardous Waste Contractor (e.g., Incineration) contact_ehs->end_point

Caption: Disposal workflow for 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride.

References

  • 4 - SAFETY DATA SHEET. (n.d.).
  • Properly Managing Chemical Waste in Laboratories. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • SAFETY DATA SHEET - Enamine. (n.d.).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
  • Safety Data Sheet - Advanced Biotech. (2026, January 28).
  • Laboratory chemical waste - Water Corporation. (n.d.).
  • Hazardous waste - Wikipedia. (n.d.).
  • Good Laboratory Practices: Waste Disposal - SCION Instruments. (2025, January 21).
  • 2,6-Dimethoxyphenol - TCI MSDS. (n.d.).
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.).
  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.).
  • Learn the Basics of Hazardous Waste | US EPA. (2025, March 24).

Sources

Personal protective equipment for handling 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Protocol for Handling 4-(1-Aminoethyl)-2,6-dimethoxyphenol Hydrochloride

As a Senior Application Scientist, I have observed that the most common point of failure in laboratory safety is not a lack of equipment, but a fundamental misunderstanding of why specific equipment is chosen. 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride (CAS: 3026712-26-2) [1] is a highly functionalized phenolic amine salt frequently utilized in advanced drug development and synthetic pathways.

Handling this compound requires a rigorous, self-validating safety protocol. This guide provides the definitive operational and disposal framework, grounded in the physicochemical realities of the molecule, to ensure absolute safety and compliance in your laboratory.

Physicochemical Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's structural hazards:

  • The Hydrochloride Salt Moiety: Like many amine hydrochlorides, this compound presents as a fine, highly crystalline powder. When fully desiccated, it is highly susceptible to triboelectric charging (static cling). During transfer, the powder can "jump" from spatulas, creating an immediate, invisible aerosolization and inhalation hazard.

  • The Phenolic Core: Phenol derivatives are notorious for their ability to cause severe mucosal irritation and facilitate rapid transdermal systemic absorption. While the 2,6-dimethoxy groups provide some steric hindrance, dissolving this compound in penetration-enhancing polar aprotic solvents (e.g., DMSO, DMF) bypasses the skin's natural barrier, rendering standard latex gloves entirely ineffective.

Under the Occupational Safety and Health Administration (OSHA) 29 CFR 1910.132 standard, employers must select PPE that directly mitigates these specific, assessed hazards [2].

Tiered PPE Strategy and Engineering Controls

Your PPE must act as a fail-safe against the compound's static and transdermal properties.

A. Dermal Protection (Glove Selection)
  • Material: Nitrile or Butyl Rubber only. Do not use latex. Latex offers virtually zero resistance to the organic solvents (like DMSO) used to solubilize this compound, leading to rapid chemical breakthrough and transdermal absorption.

  • Protocol: Double-gloving is mandatory. The inner glove acts as a clean barrier for doffing, while the outer glove interacts with the chemical environment. If the outer glove is contaminated, it must be immediately swapped.

B. Respiratory Protection
  • Analytical Scale (<100 mg): Work must be conducted inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood. No additional respiratory PPE is required if engineering controls are verified.

  • Preparative Scale (>10 g): If handling bulk powder outside of a closed containment isolator, a NIOSH-approved N95 or P100 half-face particulate respirator is required to protect against aerosolized hydrochloride dust.

C. Ocular & Body Protection
  • Ocular: Indirect-vented chemical splash goggles. Standard safety glasses with side shields are insufficient because they do not form a seal against airborne crystalline dust.

  • Body: A flame-resistant (FR) or standard fluid-resistant laboratory coat with knit cuffs. For bulk handling, a disposable Tyvek suit is recommended to prevent dust accumulation on personal clothing.

Table 1: Scale-Dependent PPE and Engineering Controls Summary
Operational ScaleMass/VolumePrimary Engineering ControlRespiratory PPEDermal PPE
Analytical < 100 mgPowder Weighing Hood / BSCNone required if hood is activeSingle Nitrile (4 mil)
Synthetic 100 mg – 10 gChemical Fume HoodNone required if hood is activeDouble Nitrile (4 mil inner, 8 mil outer)
Preparative > 10 gGlovebox IsolatorN95/P100 (if transferring outside)Butyl Rubber over Nitrile

Operational Workflows (Step-by-Step)

Protocol A: Anti-Static Weighing and Transfer

Because 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride is prone to static dispersion, standard weighing techniques will result in contamination.

  • Preparation: Clear the weighing station of all unnecessary equipment to prevent cross-contamination.

  • Static Elimination: Pass a zero-volt anti-static ionizer gun over the balance pan, the receiving vial, and the weighing paper. Causality: Neutralizing the electrostatic charge prevents the hydrochloride salt from aerosolizing.

  • Transfer: Use a grounded, PTFE-coated or stainless-steel anti-static micro-spatula. Do not use plastic spatulas, which generate static.

  • Containment: Cap the receiving vial inside the balance enclosure.

  • Decontamination: Wipe the exterior of the sealed vial and the balance pan with a lint-free wipe dampened with 70% Isopropyl Alcohol (IPA) / 30% Water.

PPE_Workflow Start Pre-Entry: Wash & Inspect Coat Don Lab Coat Start->Coat Resp Don N95/PAPR (If Applicable) Coat->Resp Eye Don Splash Goggles Resp->Eye GlovesIn Don Inner Nitrile Gloves Eye->GlovesIn GlovesOut Don Outer Nitrile Gloves GlovesIn->GlovesOut Task Execute Chemical Handling Task GlovesOut->Task DoffOut Doff Outer Gloves (Inside-out) Task->DoffOut DoffCoat Doff Lab Coat DoffOut->DoffCoat DoffEye Doff Goggles & Resp DoffCoat->DoffEye DoffIn Doff Inner Gloves DoffEye->DoffIn End Post-Exit: Wash Hands DoffIn->End

Fig 1. Step-by-step logic for donning and doffing PPE to prevent cross-contamination.

Spill Response and Waste Disposal Plan

In the event of a spill, the National Research Council's Prudent Practices in the Laboratory dictates that the physical state of the chemical determines the response pathway [3].

Protocol B: Spill Containment and Neutralization
  • Evacuate and Assess: Immediately step back. Determine if the spill is a dry powder or solubilized in a solvent.

  • Solid (Powder) Spill:

    • Do not dry sweep. Dry sweeping will push the hydrochloride dust into the breathing zone.

    • Lightly mist the powder with distilled water to collapse the dust and dissolve the salt.

    • Wipe up with universal chemical absorbent pads.

  • Liquid (Solubilized) Spill:

    • Surround the spill with a chemical absorbent boom to prevent spreading.

    • Overlay with universal absorbent pads (avoid using basic neutralizers directly unless specifically managing an extreme pH excursion, as rapid neutralization can be exothermic).

  • Decontamination: Wash the affected surface three times with a 70% IPA solution to ensure all phenolic residues are lifted.

Spill_Response Detect Spill Detected: Evacuate Immediate Area Assess Assess Physical State Detect->Assess Solid Solid (Powder) Spill Assess->Solid Liquid Liquid (Solubilized) Spill Assess->Liquid Mist Mist lightly with water to prevent aerosolization Solid->Mist Absorb Deploy universal chemical absorbent pads Liquid->Absorb Sweep Collect with static-free brush and pan Mist->Sweep Waste Transfer to labeled hazardous waste bin Absorb->Waste Sweep->Waste Decon Decontaminate surface with 70% IPA/Water Waste->Decon Clear Verify pH & Clear Area Decon->Clear

Fig 2. Algorithmic response pathway for solid and solubilized chemical spills.

Waste Disposal Logistics
  • Solid Waste: All contaminated gloves, wipes, and empty vials must be placed in a sealed, puncture-resistant container labeled "Toxic Phenolic Solid Waste" and slated for high-temperature incineration.

  • Aqueous/Solvent Waste: Liquid waste containing 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride must be segregated. If dissolved in DMSO/DMF, route to non-halogenated organic waste. If dissolved in Dichloromethane (DCM) or Chloroform, it must be strictly routed to halogenated organic waste to prevent explosive cross-reactions in the waste stream.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. United States Department of Labor. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). Retrieved from [Link]

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